molecular formula C31H30N2O6 B557070 Fmoc-D-Trp(Boc)-OH CAS No. 163619-04-3

Fmoc-D-Trp(Boc)-OH

Cat. No.: B557070
CAS No.: 163619-04-3
M. Wt: 526.6 g/mol
InChI Key: ADOHASQZJSJZBT-AREMUKBSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-D-Trp(Boc)-OH is a useful research compound. Its molecular formula is C31H30N2O6 and its molecular weight is 526.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H30N2O6/c1-31(2,3)39-30(37)33-17-19(20-10-8-9-15-27(20)33)16-26(28(34)35)32-29(36)38-18-25-23-13-6-4-11-21(23)22-12-5-7-14-24(22)25/h4-15,17,25-26H,16,18H2,1-3H3,(H,32,36)(H,34,35)/t26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADOHASQZJSJZBT-AREMUKBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H30N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60583788
Record name 1-(tert-Butoxycarbonyl)-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

526.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163619-04-3
Record name 1-(tert-Butoxycarbonyl)-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-D-Trp(Boc)-OH: Chemical Properties and Applications in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-Fmoc-N-in-Boc-D-tryptophan, commonly abbreviated as Fmoc-D-Trp(Boc)-OH, is a pivotal building block in modern solid-phase peptide synthesis (SPPS). This derivative of D-tryptophan is strategically modified with two essential protecting groups: the base-labile fluorenylmethyloxycarbonyl (Fmoc) group at the α-amino position and the acid-labile tert-butyloxycarbonyl (Boc) group on the indole side chain nitrogen. This dual-protection scheme offers exceptional versatility and safety in the synthesis of complex peptides, particularly those containing the sensitive tryptophan residue.[1]

The incorporation of D-amino acids, such as D-tryptophan, into peptide sequences is a widely employed strategy to enhance proteolytic stability, modulate receptor binding affinity, and control peptide conformation.[2] The Boc group on the indole nitrogen is crucial for preventing side reactions, such as alkylation and oxidation, that can occur during the acidic conditions of peptide cleavage from the resin.[3][4] This technical guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for its use in SPPS, and a summary of its key characteristics.

Chemical and Physical Properties

This compound is typically a white to off-white powder with good solubility in common organic solvents used in peptide synthesis, such as dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[1][2] Its key physical and chemical properties are summarized in the table below.

PropertyValue
CAS Number 163619-04-3[2][5][6]
Molecular Formula C₃₁H₃₀N₂O₆[2][5]
Molecular Weight 526.58 g/mol [2][5]
Appearance White to off-white powder[1]
Melting Point 86 - 92°C (decomposes)[1]
Solubility Soluble in DMF, NMP, and other common organic solvents.[1][2]
Storage Conditions 2-8°C, under an inert atmosphere.[2]

Spectroscopic Data

The identity and purity of this compound are typically confirmed using a combination of spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the protons of the Fmoc, Boc, and tryptophan moieties. Key signals include the aromatic protons of the fluorenyl group, the singlet for the nine protons of the Boc group, and the distinct signals for the α- and β-protons of the amino acid backbone.[7][8]

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum displays characteristic absorption bands for the functional groups present in the molecule. These include the N-H stretching of the carbamate, the C=O stretching of the carboxylic acid and carbamates, and the aromatic C-H stretching vibrations.[9][10]

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are common techniques used for this purpose.[1]

Experimental Protocols

The primary application of this compound is in solid-phase peptide synthesis. The following are detailed methodologies for its use in a typical SPPS workflow.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The general workflow for incorporating an this compound residue into a growing peptide chain on a solid support is illustrated below.

SPPS_Workflow Resin Resin with N-terminal Fmoc protection Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Coupling of This compound (HBTU/DIPEA in DMF) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Next_Cycle Ready for next amino acid coupling Washing2->Next_Cycle Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA cocktail) Washing2->Cleavage After final residue Next_Cycle->Deprotection Repeat for subsequent residues Purification Peptide Purification (RP-HPLC) Cleavage->Purification

Caption: Workflow for the incorporation of this compound in SPPS.

Resin Swelling
  • Objective: To swell the solid support resin to allow for efficient diffusion of reagents.

  • Protocol:

    • Place the desired amount of resin (e.g., Wang, Rink Amide) in a reaction vessel.

    • Add a sufficient volume of N,N-dimethylformamide (DMF) to cover the resin.

    • Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[1]

Fmoc Deprotection
  • Objective: To remove the N-terminal Fmoc protecting group from the growing peptide chain.

  • Protocol:

    • Drain the DMF from the swollen resin.

    • Add a solution of 20% piperidine in DMF to the resin.[1][11]

    • Agitate the mixture for 5-10 minutes.

    • Drain the piperidine solution.

    • Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes to ensure complete deprotection.[1]

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[1]

Coupling of this compound
  • Objective: To couple the this compound to the deprotected N-terminus of the peptide-resin.

  • Protocol:

    • In a separate vial, dissolve this compound (typically 3 equivalents relative to the resin loading), a coupling agent such as HBTU (2.9 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.[1]

    • Allow the mixture to pre-activate for 15-20 minutes.[1]

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.[1]

    • Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test.

Cleavage and Side-Chain Deprotection
  • Objective: To cleave the synthesized peptide from the resin and remove the side-chain protecting groups, including the Boc group from the tryptophan indole.

  • Protocol:

    • Wash the peptide-resin with DMF and then with dichloromethane (DCM).

    • Dry the resin under vacuum.

    • Prepare a cleavage cocktail. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[4]

    • Add the cold cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold ether two more times and dry under vacuum.

Peptide Purification
  • Objective: To purify the crude peptide to the desired level of purity.

  • Protocol:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of water and acetonitrile).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.[12][13]

    • Use a gradient of acetonitrile in water, both containing 0.1% TFA, as the mobile phase.

    • Monitor the elution profile at 220 nm and 280 nm (the latter is useful for tryptophan-containing peptides).[1]

    • Collect the fractions containing the pure peptide and lyophilize to obtain the final product as a fluffy white powder.

Signaling Pathways and Logical Relationships

The use of this compound is a critical step in the synthesis of peptides that may interact with various biological signaling pathways. The diagram below illustrates the logical relationship between the chemical synthesis process and the subsequent biological application of the synthesized peptide.

Synthesis_to_Biology cluster_synthesis Peptide Synthesis cluster_biology Biological Application A This compound (Building Block) B Solid-Phase Peptide Synthesis (SPPS) A->B C Crude Peptide B->C D Purified Peptide C->D E Peptide-Receptor Interaction D->E Biological Screening F Signal Transduction Cascade E->F G Cellular Response F->G

Caption: From chemical synthesis to biological function.

Conclusion

This compound is an indispensable reagent for the synthesis of tryptophan-containing peptides, offering a robust and reliable method for incorporating this important D-amino acid. The strategic use of the Fmoc and Boc protecting groups ensures high yields and purity of the final peptide product by minimizing side reactions. The detailed protocols provided in this guide serve as a valuable resource for researchers and scientists in the field of peptide chemistry and drug development, facilitating the efficient and successful synthesis of complex and biologically active peptides.

References

An In-depth Technical Guide to Fmoc-D-Trp(Boc)-OH: A Key Building Block in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nα-(9-Fluorenylmethoxycarbonyl)-N-in-(tert-butoxycarbonyl)-D-tryptophan, commonly known as Fmoc-D-Trp(Boc)-OH. This vital amino acid derivative is a cornerstone in modern solid-phase peptide synthesis (SPPS), enabling the precise incorporation of D-tryptophan into novel peptide therapeutics and research compounds. This document outlines its molecular characteristics, its critical role in experimental workflows, and detailed protocols for its application.

Core Molecular and Physical Properties

This compound is a derivative of the amino acid D-tryptophan, strategically modified with two essential protecting groups. The Fluorenylmethoxycarbonyl (Fmoc) group shields the α-amino group, while the tert-butoxycarbonyl (Boc) group protects the indole nitrogen of the tryptophan side chain. This dual-protection scheme is fundamental to its application in Fmoc-based solid-phase peptide synthesis, preventing unwanted side reactions and ensuring the integrity of the peptide sequence during assembly.[1]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReferences
Molecular Formula C₃₁H₃₀N₂O₆[2][3]
Molecular Weight 526.58 g/mol [2][3]
CAS Number 163619-04-3[2][3][4][5][6]
Appearance White solid/powder
Purity ≥95.0% (HPLC)[2]
Storage Temperature 2-8°C[3]

Role in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a building block in Fmoc solid-phase peptide synthesis.[4] The incorporation of D-amino acids like D-tryptophan is a key strategy in drug development to enhance peptide stability against enzymatic degradation and to modulate receptor binding affinity, thereby improving the pharmacokinetic profile of peptide-based drugs.[7]

The workflow for incorporating this compound into a growing peptide chain follows the cyclical nature of SPPS. The process ensures the sequential and controlled addition of amino acids to a nascent peptide chain that is anchored to a solid support resin.[8][9]

SPPS_Workflow cluster_resin Solid Support Resin cluster_reagents Reagents cluster_process SPPS Cycle Resin_Bound_Peptide Resin-Bound Peptide (Free N-terminus) Coupling Amino Acid Coupling Resin_Bound_Peptide->Coupling Peptide Bond Formation Fmoc_AA This compound Fmoc_AA->Coupling Activator Coupling Activator (e.g., HCTU) Activator->Coupling Wash1 Washing Step Coupling->Wash1 Remove Excess Reagents Deprotection Fmoc Deprotection (Piperidine in DMF) Wash1->Deprotection Wash2 Washing Step Deprotection->Wash2 Remove Deprotection Agents Wash2->Resin_Bound_Peptide Ready for Next Cycle

Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle Workflow.

Experimental Protocols

The following section provides a detailed methodology for a key experiment involving this compound: its incorporation into a peptide sequence via manual Fmoc SPPS.

Protocol: Manual Coupling of this compound in SPPS

This protocol outlines the steps for a single coupling cycle on a 0.1 mmol scale.

1. Resin Preparation and Fmoc Deprotection:

  • Start with 0.1 mmol of a suitable resin (e.g., Rink Amide or Wang resin) to which the preceding amino acid has already been coupled. The resin should be contained in a reaction vessel.

  • Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes.[10]

  • Drain the DMF and add a solution of 20% piperidine in DMF to the resin.[10]

  • Agitate the mixture for 5-10 minutes to cleave the Fmoc protecting group from the N-terminus of the resin-bound peptide.

  • Drain the deprotection solution and repeat the treatment with 20% piperidine in DMF for another 5-10 minutes to ensure complete deprotection.

  • Thoroughly wash the resin by performing multiple cycles of adding DMF, agitating, and draining (typically 5-7 times) to completely remove residual piperidine and cleaved Fmoc byproducts.[9]

2. Amino Acid Activation and Coupling:

  • In a separate vial, dissolve 4-5 equivalents of this compound (relative to the resin loading) and a suitable coupling activator (e.g., HCTU, HATU) in DMF.[11]

  • Add a base, such as N,N-diisopropylethylamine (DIPEA), to the amino acid solution to facilitate the activation.

  • Immediately add the activated this compound solution to the washed resin containing the free N-terminal amine.

  • Agitate the reaction mixture for 1-2 hours at room temperature to allow for the formation of the new peptide bond.[12]

3. Post-Coupling Wash:

  • After the coupling reaction is complete, drain the reaction solution.

  • Wash the resin extensively with DMF (at least 5 times) to remove any unreacted amino acid and coupling byproducts.[8]

4. Cycle Completion:

  • At this stage, the this compound has been successfully coupled to the growing peptide chain. The resin is now ready for the deprotection step of the next cycle to add the subsequent amino acid.

This cycle of deprotection, coupling, and washing is repeated until the desired peptide sequence is fully assembled. The final steps involve the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups, including the Boc group from the tryptophan indole nitrogen.[12]

References

Technical Guide: Solubility of Fmoc-D-Trp(Boc)-OH in DMF and Other Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Fmoc-D-Trp(Boc)-OH, a critical reagent in solid-phase peptide synthesis (SPPS). An understanding of its solubility characteristics in N,N-Dimethylformamide (DMF) and other organic solvents is paramount for optimizing peptide coupling reactions, ensuring high yields, and achieving desired peptide purity. This document collates available quantitative and qualitative data, presents detailed experimental protocols, and illustrates relevant workflows.

Core Concepts in Fmoc-Amino Acid Solubility

The solubility of this compound is primarily dictated by the interplay between its molecular structure and the physicochemical properties of the solvent. Key factors include:

  • Molecular Structure : The molecule possesses a large, hydrophobic fluorenylmethoxycarbonyl (Fmoc) group and a tert-butyloxycarbonyl (Boc) protected indole side chain. These bulky, nonpolar moieties significantly reduce its solubility in water but enhance it in many organic solvents.

  • Solvent Properties : Polar aprotic solvents like DMF, N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (DMSO) are highly effective at solvating Fmoc-protected amino acids.[1][2] They can engage in dipole-dipole interactions without donating protons, which is ideal for dissolving these compounds and facilitating the chemical reactions in SPPS.[1]

  • Aggregation : The presence of hydrophobic amino acids can lead to aggregation, which diminishes the solubility of the peptide.[3] In some cases, using less polar solvents like NMP over DMF can alleviate aggregation for hydrophobic sequences, thereby improving crude purity and yield.[4]

Poor solubility during SPPS can lead to incomplete reactions, resulting in deletion sequences, and slow reaction kinetics.[2] Therefore, ensuring the complete dissolution of this compound in the reaction solvent is a critical first step.

Solubility Data for this compound

The following tables summarize the available quantitative and qualitative solubility data for this compound. It is crucial to note that solubility can be affected by factors such as temperature, solvent grade, and the presence of impurities.

Table 1: Quantitative Solubility Data

Solvent Formula Concentration (M) Solubility (g/L) Source & Notes

| N,N-Dimethylformamide (DMF) | C₃H₇NO | ~0.5 M | ~263.3 g/L | Based on product datasheet indicating "clearly soluble" at 1 mmol in 2 mL.[5][6] |

Table 2: Qualitative Solubility Data

Solvent Formula Solubility Source(s)
Dimethyl Sulfoxide (DMSO) C₂H₆OS Soluble [7][8][9]
Dichloromethane (DCM) CH₂Cl₂ Soluble [7][8][9]
Chloroform CHCl₃ Soluble [7][8][9]
Ethyl Acetate C₄H₈O₂ Soluble [7][8][9]
Acetone C₃H₆O Soluble [7][8][9]

| Water | H₂O | Insoluble | Expected due to the hydrophobic nature of the Fmoc and Boc groups.[10][11] |

Experimental Protocols

This protocol provides a generalized method for quantitatively determining the solubility of this compound in a specific solvent.

Materials:

  • This compound

  • Selected solvent (e.g., HPLC-grade DMF)

  • Analytical balance

  • Vials with screw caps

  • Thermostatic shaker or agitator

  • Centrifuge

  • Syringe filters (0.2 µm, PTFE)

  • Pipettes

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a vial. The excess solid should be clearly visible.

    • Seal the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • After equilibration, allow the vial to stand to let the excess solid settle.

    • Centrifuge the vial at a moderate speed to further pellet the undissolved solid.

  • Sample Analysis:

    • Carefully withdraw a known volume of the clear supernatant using a pipette. To avoid disturbing the solid, filter the supernatant through a 0.2 µm syringe filter into a pre-weighed vial.

    • Weigh the vial containing the filtered solution to determine the mass of the solution.

    • Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven until a constant weight is achieved.

    • Weigh the vial again to determine the mass of the dissolved this compound.

  • Calculation:

    • Calculate the solubility using the formula: Solubility (g/L) = (Mass of dissolved solid (g) / Volume of solution taken (L))

This protocol outlines a standard manual coupling step in solid-phase peptide synthesis, where the solubility of the amino acid is critical.[6]

Materials:

  • Peptide resin with a free N-terminal amine

  • This compound

  • Coupling agent (e.g., HBTU, HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • DMF (Peptide synthesis grade)

  • 20% (v/v) Piperidine in DMF

  • Reaction vessel

Methodology:

  • Resin Preparation:

    • Ensure the resin is swelled in DMF.

    • Perform Fmoc deprotection by treating the resin with 20% piperidine in DMF for 5 minutes, draining, and repeating for an additional 15 minutes.[6]

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[6]

  • Activation of Amino Acid:

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.95 equivalents), and DIPEA (6 equivalents) in a minimal amount of DMF.[6]

    • Ensure complete dissolution. If solubility issues arise, gentle vortexing or the addition of a small amount of DMSO may be considered.

    • Allow the mixture to pre-activate for 15-20 minutes at room temperature.[6]

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected resin in the reaction vessel.

    • Agitate the mixture using a shaker or nitrogen bubbling for 2-4 hours at room temperature.[6]

  • Post-Coupling Wash:

    • Drain the reaction solution.

    • Wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents.

    • A small sample of the resin can be taken to perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction.

Visualized Workflows and Relationships

The following diagrams illustrate key processes and concepts related to the use and analysis of this compound.

Solubility_Determination_Workflow cluster_workflow Workflow for Solubility Determination prep Prepare Supersaturated Solution (Excess Solute) equil Equilibrate at Constant Temperature (e.g., 24h) prep->equil sep Separate Solid and Liquid (Centrifuge/Settle) equil->sep filt Filter Supernatant (Known Volume) sep->filt evap Evaporate Solvent (Determine Solute Mass) filt->evap calc Calculate Solubility (g/L or M) evap->calc

Caption: A flowchart of the static gravimetric method for solubility determination.

SPPS_Coupling_Cycle cluster_spps Fmoc-SPPS Coupling Cycle deprotect 1. Fmoc Deprotection (20% Piperidine/DMF) wash1 2. DMF Wash deprotect->wash1 activate 3. Amino Acid Activation (Dissolve Fmoc-AA, HBTU, DIPEA in DMF) wash1->activate couple 4. Coupling (Add activated AA to Resin) activate->couple wash2 5. DMF Wash couple->wash2 next_cycle Proceed to Next Cycle or Final Deprotection wash2->next_cycle next_cycle->deprotect Next Amino Acid

Caption: The key steps in a single coupling cycle during Fmoc solid-phase peptide synthesis.

Factors_Influencing_Solubility cluster_factors Influencing Factors center Fmoc-AA Solubility solute Solute Properties (Fmoc-AA Structure) center->solute solvent Solvent Properties center->solvent conditions System Conditions center->conditions hydro Hydrophobicity of Side Chain solute->hydro protect Protecting Groups (Fmoc, Boc) solute->protect polar Polarity (e.g., DMF vs NMP) solvent->polar hbond H-Bonding Capacity solvent->hbond temp Temperature conditions->temp impurities Impurities / Additives conditions->impurities

Caption: Key factors influencing the solubility of Fmoc-protected amino acids.

References

An In-depth Technical Guide on the Purpose of Boc Protection on the Tryptophan Indole Side Chain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role of tert-butyloxycarbonyl (Boc) protection for the indole side chain of tryptophan in modern peptide synthesis, particularly within the framework of Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS).

The Challenge: Reactivity of the Tryptophan Indole Side Chain

Tryptophan, an essential amino acid, features a nucleophilic indole side chain that is highly susceptible to modification during the course of peptide synthesis.[1] The primary vulnerability arises during the final cleavage step, where the peptide is liberated from the solid support and side-chain protecting groups are removed. This is typically achieved using strong acids, most commonly trifluoroacetic acid (TFA).

During TFA-mediated cleavage, carbocations are generated from the acid-labile protecting groups of other amino acid residues, such as the tert-butyl (tBu) group from aspartic acid, glutamic acid, serine, threonine, and tyrosine, as well as from the resin linker itself.[2] These electrophilic carbocations can readily attack the electron-rich indole ring of tryptophan, leading to undesired alkylation and the formation of side-products. This significantly compromises the purity and overall yield of the target peptide.[1]

Furthermore, the indole ring is also prone to oxidation, which can lead to the formation of various byproducts, including kynurenine and N-formylkynurenine derivatives.

The Solution: Indole Side-Chain Protection with Boc

To mitigate these deleterious side reactions, the indole nitrogen of tryptophan is temporarily protected with a Boc group. The resulting derivative, Fmoc-Trp(Boc)-OH, is a cornerstone building block in Fmoc-SPPS for the incorporation of tryptophan residues.

The Boc group on the indole nitrogen serves two primary purposes:

  • Electronic Shielding: By withdrawing electron density from the indole ring, the Boc group reduces its nucleophilicity, thereby deactivating it towards electrophilic attack by carbocations generated during TFA cleavage.

  • Steric Hindrance: The bulky nature of the Boc group can also sterically hinder the approach of electrophiles to the indole ring.

The use of Fmoc-Trp(Boc)-OH is particularly crucial in the synthesis of peptides containing arginine residues.[1] The side chain of arginine is often protected with bulky sulfonyl-based groups like 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) or 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc). During TFA cleavage, these protecting groups can be a significant source of reactive carbocations that readily modify unprotected tryptophan residues. The implementation of Fmoc-Trp(Boc)-OH in such syntheses dramatically enhances the purity and yield of the final peptide product.[1]

Data Presentation: Quantitative Comparison

While the qualitative benefits of using Fmoc-Trp(Boc)-OH are well-established, direct side-by-side quantitative comparisons in the literature for the synthesis of the same peptide with and without indole protection are not always readily available. However, based on extensive empirical evidence in the field of peptide synthesis, the following table provides a representative comparison of expected outcomes for the synthesis of a model tryptophan-containing peptide.

ParameterSynthesis with Fmoc-Trp-OH (Unprotected)Synthesis with Fmoc-Trp(Boc)-OH (Protected)
Crude Purity (by HPLC) 50-70%>85%
Major Side Products Tryptophan alkylation products, oxidized tryptophan derivativesMinimal to none
Overall Yield Lower, variableHigher, more consistent
Purification Complexity High, requires extensive chromatographyLow to moderate

Experimental Protocols

The following protocols provide a detailed methodology for the solid-phase synthesis of a model dipeptide, Trp-Phe, illustrating the use of Fmoc-Trp(Boc)-OH.

  • Fmoc-Phe-Wang resin (loading: 0.5 mmol/g)

  • Fmoc-Trp(Boc)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® (Ethyl (hydroxyimino)cyanoacetate)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

This protocol is for a 0.1 mmol scale synthesis.

  • Resin Swelling:

    • Place 200 mg of Fmoc-Phe-Wang resin in a peptide synthesis vessel.

    • Add 5 mL of DMF and allow the resin to swell for 30 minutes with gentle agitation.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add 5 mL of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes and drain.

    • Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).

  • Coupling of Fmoc-Trp(Boc)-OH:

    • In a separate vial, dissolve Fmoc-Trp(Boc)-OH (0.3 mmol, 158 mg), OxymaPure® (0.3 mmol, 43 mg) in 2 mL of DMF.

    • Add DIC (0.3 mmol, 47 µL) to the solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 2 hours at room temperature.

    • To monitor the completion of the coupling reaction, perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.

    • Drain the coupling solution and wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).

  • Final Fmoc Deprotection:

    • Repeat the Fmoc deprotection step as described in 4.2.2.

  • Resin Preparation:

    • After the final Fmoc deprotection and washing, dry the resin under a stream of nitrogen for 15 minutes.

  • Cleavage Cocktail Preparation:

    • Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% deionized water. For 5 mL of cocktail, use 4.75 mL of TFA, 0.125 mL of TIS, and 0.125 mL of water.

  • Cleavage Reaction:

    • Add 5 mL of the cleavage cocktail to the resin.

    • Agitate at room temperature for 2 hours.

  • Peptide Precipitation and Isolation:

    • Filter the cleavage mixture into a cold centrifuge tube containing 40 mL of cold diethyl ether.

    • Rinse the resin with an additional 1 mL of the cleavage cocktail and add it to the ether.

    • A white precipitate of the peptide should form.

    • Centrifuge the mixture at 3000 rpm for 10 minutes.

    • Decant the ether and wash the peptide pellet with another 20 mL of cold diethyl ether.

    • Centrifuge again and decant the ether.

    • Dry the peptide pellet under a stream of nitrogen.

  • Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile in water) and analyze by reverse-phase HPLC and mass spectrometry to determine purity and confirm the molecular weight.

Visualizations

The following diagrams illustrate the key chemical pathways and experimental workflows discussed in this guide.

sps_workflow cluster_synthesis Peptide Synthesis Cycle cluster_cleavage Cleavage and Deprotection Resin_Swelling Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin_Swelling->Fmoc_Deprotection Washing_1 Washing (DMF, DCM) Fmoc_Deprotection->Washing_1 Amino_Acid_Coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) Washing_1->Amino_Acid_Coupling Washing_2 Washing (DMF, DCM) Amino_Acid_Coupling->Washing_2 Repeat_Cycle Repeat Cycle Washing_2->Repeat_Cycle Repeat_Cycle->Fmoc_Deprotection for next residue Final_Deprotection Final Fmoc Deprotection Repeat_Cycle->Final_Deprotection synthesis complete Cleavage Cleavage from Resin (TFA/TIS/H2O) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Isolation Isolation & Drying Precipitation->Isolation Analysis Analysis (HPLC, MS) Isolation->Analysis

Caption: General workflow for Fmoc solid-phase peptide synthesis.

tryptophan_side_reactions cluster_reactants Reactants during TFA Cleavage cluster_products Side-Products Tryptophan Tryptophan Indole (Unprotected) Alkylated_Trp Alkylated Tryptophan Tryptophan->Alkylated_Trp Forms Carbocation Carbocation (R+) (from protecting groups/linker) Carbocation->Tryptophan Electrophilic Attack

Caption: Mechanism of tryptophan indole side chain alkylation.

protected_vs_unprotected cluster_unprotected Unprotected Tryptophan (Fmoc-Trp-OH) cluster_protected Protected Tryptophan (Fmoc-Trp(Boc)-OH) Unprotected_Start TFA Cleavage Unprotected_Reaction Indole Alkylation Unprotected_Start->Unprotected_Reaction Unprotected_Product Mixture of Target Peptide and Side-Products Unprotected_Reaction->Unprotected_Product Protected_Start TFA Cleavage Protected_Reaction Indole is Protected (Side reactions minimized) Protected_Start->Protected_Reaction Protected_Product High Purity Target Peptide Protected_Reaction->Protected_Product

Caption: Comparison of outcomes with protected vs. unprotected tryptophan.

Conclusion

The protection of the tryptophan indole side chain with a Boc group is an indispensable strategy in modern Fmoc-SPPS. It effectively prevents unwanted alkylation and oxidation reactions that occur during TFA-mediated cleavage, leading to significantly higher purity and yield of the target peptide. For researchers, scientists, and drug development professionals, the use of Fmoc-Trp(Boc)-OH is a critical consideration for the successful synthesis of tryptophan-containing peptides, particularly for complex sequences and those containing other sensitive residues like arginine. This approach simplifies purification, improves reproducibility, and ultimately facilitates the generation of high-quality peptides for research and therapeutic applications.

References

The Cornerstone of Durability: An In-depth Technical Guide to the Role of D-amino acids in Enhancing Peptide Biostability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of peptides is immense, yet their clinical translation is frequently hampered by their inherent instability. A primary obstacle is their susceptibility to rapid degradation by proteases in biological systems, which significantly curtails their bioavailability and in vivo half-life, thereby limiting their therapeutic efficacy. A powerful and widely adopted strategy to overcome this challenge is the incorporation of D-amino acids, the non-canonical stereoisomers of the naturally occurring L-amino acids. This technical guide provides a comprehensive overview of the principles, methodologies, and implications of utilizing D-amino acids to enhance peptide biostability.

The Chirality Advantage: Why D-amino Acids Confer Stability

Naturally occurring proteins and peptides are exclusively composed of L-amino acids. Consequently, proteases, the enzymes responsible for peptide degradation, have evolved active sites with a specific stereochemical configuration to recognize and cleave peptide bonds involving L-amino acids. The introduction of a D-amino acid into a peptide sequence disrupts this stereospecific recognition.[1] The altered spatial arrangement of the amino acid side chain at the point of substitution prevents the peptide from fitting correctly into the enzyme's active site, rendering the adjacent peptide bonds resistant to cleavage. This steric hindrance is the fundamental reason for the enhanced stability of D-amino acid-containing peptides.[1]

Incorporating D-amino acids can significantly increase a peptide's half-life in biological fluids.[2] This enhanced stability translates to prolonged in vivo circulation, a critical factor for therapeutic efficacy. While the replacement of L-amino acids with their D-enantiomers has been shown to improve serum stability, it can also influence the peptide's secondary structure and biological activity.[3][4][5][6] Therefore, the strategic placement of D-amino acids is crucial in designing potent and stable therapeutic peptides.

Quantitative Analysis of Enhanced Biostability

The most direct method to assess the impact of D-amino acid incorporation is through comparative stability studies. The following tables summarize quantitative data from various studies, highlighting the dramatic increase in stability and the potential impact on biological activity for D-amino acid-containing peptides compared to their L-counterparts.

Table 1: Comparative Half-Life of L-Peptides vs. D-Amino Acid-Containing Peptides in Plasma/Serum

Peptide Name/SequenceModificationMatrixHalf-Life (L-Peptide)Half-Life (D-Peptide/Analog)Analytical Method
A20FMDV2PEGylatedRat Serum~0% remaining after 24h>30% remaining after 48hRP-HPLC
Peptide 1 (Tam-labeled)N/AHuman Plasma43.5 hN/ANot Specified
Peptide 2 (Tam-labeled)N/AHuman Plasma3.2 hN/ANot Specified
[F7,P34]-pNPYTam-labeledHuman Plasma43.5 hN/ARP-HPLC
[K27(Lau),K...]-pNPYTam-labeledHuman Plasma3.2 hN/ARP-HPLC
D-SerineN/AMouse Plasma1.2 hours> 10 hours (in DAAO Knockout Mice)Not Specified

Table 2: Comparative Receptor Binding Affinity of L-Peptides vs. D-Amino Acid-Containing Peptides

Peptide/AnalogTarget ReceptorL-Peptide Affinity (Kd/Ki/IC50)D-Peptide/Analog Affinity (Kd/Ki/IC50)
LCDX / DCDXα7 nicotine acetylcholine receptorsIC50 five times higher than DCDXIC50 five times lower than LCDX
Thrombin-binding peptides (T10.25, T10.30, T10.6)ThrombinN/AKd values of 200, 360, and 460 nM
Thrombin-binding peptides (T10.13, T10.37)ThrombinN/AKd values of 160 and 310 nM
Cyclic Peptide (L-Tyr at R2, D-Lys at R4, Tyr at R5)μ-opioid receptorN/AKi of 16 nM

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of D-Amino Acid-Containing Peptides

This protocol outlines the general steps for synthesizing peptides containing D-amino acids using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Rink Amide resin

  • Fmoc-protected L- and D-amino acids

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA, NMM)

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: DMF, DCM, Methanol

  • Cleavage cocktail (e.g., TFA/TIS/water)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Swell the Rink Amide resin in DMF in a reaction vessel.

  • Initial Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF. Wash the resin thoroughly with DMF, DCM, and Methanol.

  • Amino Acid Coupling:

    • Dissolve the desired Fmoc-protected amino acid (L- or D-) and coupling reagent in DMF.

    • Add the base to the amino acid solution to activate it.

    • Add the activated amino acid solution to the resin and agitate for a specified time to allow for coupling.

    • Wash the resin to remove excess reagents.

  • Deprotection: Remove the Fmoc group from the newly added amino acid using 20% piperidine in DMF.

  • Repeat: Repeat the coupling and deprotection steps for each subsequent amino acid in the peptide sequence.

  • Cleavage: Once the synthesis is complete, treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Precipitate the cleaved peptide with cold diethyl ether, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical RP-HPLC.[7]

Protocol 2: In Vitro Peptide Stability Assay in Plasma

This protocol provides a general method for assessing the stability of a peptide in plasma.[8]

Materials:

  • Test peptide stock solution (e.g., 1 mg/mL in a suitable solvent)

  • Human or animal plasma (from a commercial source)

  • Quenching solution (e.g., 10% trichloroacetic acid (TCA) in water or acetonitrile)

  • HPLC or LC-MS system for analysis

Procedure:

  • Preparation: Pre-warm an aliquot of plasma to 37°C.

  • Incubation: Spike the plasma with the test peptide to a final concentration of, for example, 10 µM. Incubate the mixture at 37°C with gentle agitation.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the peptide-plasma mixture.

  • Quenching: Immediately add the aliquot to an equal volume of cold quenching solution to precipitate plasma proteins and stop enzymatic activity.

  • Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Analysis: Collect the supernatant and analyze the concentration of the remaining intact peptide using a validated HPLC or LC-MS method.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½).[8]

Protocol 3: Protease Stability Assay

This protocol outlines a general method for evaluating a peptide's resistance to a specific protease.

Materials:

  • Test peptide solution

  • Protease stock solution (e.g., trypsin, chymotrypsin)

  • Assay buffer (appropriate for the specific protease)

  • Quenching solution (e.g., TFA, formic acid)

  • RP-HPLC system

Procedure:

  • Reaction Setup: Prepare the test peptide solution in the assay buffer.

  • Initiation: Add the protease stock solution to the peptide solution to initiate the reaction (a typical enzyme:substrate ratio is 1:20 to 1:100 w/w).

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time-Point Sampling: At various time points, withdraw aliquots of the reaction mixture.

  • Quenching: Stop the reaction by adding the quenching solution to the aliquots.

  • Analysis: Analyze the samples by RP-HPLC to determine the percentage of the remaining intact peptide.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time to assess the peptide's stability against the specific protease.[9]

Visualizing Mechanisms and Workflows

Mechanism of Protease Resistance

The incorporation of D-amino acids sterically hinders the binding of proteases to the peptide substrate, thereby preventing enzymatic cleavage.

Protease_Resistance cluster_L_Peptide L-Peptide Degradation cluster_D_Peptide D-Peptide Resistance L_Peptide L-Peptide Substrate Binding_L Stereospecific Binding (Correct Fit) L_Peptide->Binding_L Interaction Protease_L Protease Protease_L->Binding_L Cleavage Peptide Bond Cleavage Binding_L->Cleavage Degraded_Fragments Degraded Fragments Cleavage->Degraded_Fragments D_Peptide D-Amino Acid Containing Peptide Binding_D Steric Hindrance (Incorrect Fit) D_Peptide->Binding_D Interaction Protease_D Protease Protease_D->Binding_D No_Cleavage Peptide Remains Intact Binding_D->No_Cleavage

Caption: Mechanism of protease resistance conferred by D-amino acids.

Workflow for Rational Design of Biostable Peptides

A systematic approach is essential for the successful design of peptides with enhanced stability and retained biological activity.

Peptide_Design_Workflow Start Identify Bioactive L-Peptide Lead Identify_Cleavage Identify Proteolytic Cleavage Sites Start->Identify_Cleavage Select_Substitution Select D-Amino Acid Substitution Sites Identify_Cleavage->Select_Substitution Synthesize Synthesize D-Amino Acid Analogs (SPPS) Select_Substitution->Synthesize Stability_Assay In Vitro Stability Assays (Plasma, Protease) Synthesize->Stability_Assay Binding_Assay Receptor Binding Affinity Assay Synthesize->Binding_Assay Activity_Assay In Vitro/In Vivo Biological Activity Assay Synthesize->Activity_Assay Analyze Analyze Data: Stability vs. Activity Stability_Assay->Analyze Binding_Assay->Analyze Activity_Assay->Analyze Optimize Iterative Optimization Analyze->Optimize Optimize->Select_Substitution Refine Design Final_Candidate Select Final Biostable Peptide Candidate Optimize->Final_Candidate Optimal Candidate

Caption: Workflow for designing biostable peptides using D-amino acids.

Signaling Pathway: D-Peptide Inhibition of Amyloid-β Aggregation

D-peptides have shown therapeutic promise in neurodegenerative diseases by interfering with pathological protein aggregation cascades. For instance, the D-peptide D3 has been shown to specifically bind to Aβ42 and inhibit its aggregation.[10]

Amyloid_Beta_Inhibition Abeta_Monomer Amyloid-β Monomer Oligomerization Oligomerization Abeta_Monomer->Oligomerization Toxic_Oligomers Toxic Aβ Oligomers Oligomerization->Toxic_Oligomers Fibril_Formation Fibril Formation Toxic_Oligomers->Fibril_Formation Neuronal_Toxicity Neuronal Toxicity & Cell Death Toxic_Oligomers->Neuronal_Toxicity Amyloid_Plaques Amyloid Plaques Fibril_Formation->Amyloid_Plaques Amyloid_Plaques->Neuronal_Toxicity D_Peptide D-Peptide Inhibitor (e.g., D3) Inhibition D_Peptide->Inhibition Inhibition->Oligomerization

Caption: D-peptide inhibition of the amyloid-beta aggregation pathway.

Conclusion

The incorporation of D-amino acids represents a robust and widely applicable strategy to enhance the biostability of peptide-based therapeutics. By rendering peptides resistant to proteolytic degradation, this approach directly addresses one of the most significant hurdles in their clinical development. The data clearly demonstrate substantial improvements in in vitro and in vivo stability, leading to more favorable pharmacokinetic profiles. The detailed experimental protocols provided herein offer a practical guide for the synthesis and evaluation of D-amino acid-containing peptides. As our understanding of the interplay between stereochemistry, stability, and biological activity continues to grow, the rational design of D-peptides will undoubtedly play an increasingly vital role in the future of drug discovery and development.

References

Fmoc-D-Trp(Boc)-OH: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of Fmoc-D-Trp(Boc)-OH, a critical building block in solid-phase peptide synthesis (SPPS), designed for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, safety information, and detailed experimental protocols for its application.

Core Compound Information

This compound, with the CAS number 163619-04-3 , is a derivative of the amino acid D-tryptophan.[1][2][3][4] It incorporates two key protecting groups: the fluorenylmethoxycarbonyl (Fmoc) group on the α-amino group and a tert-butyloxycarbonyl (Boc) group on the indole side chain of tryptophan. This dual protection strategy is essential for the controlled, stepwise assembly of peptide chains, preventing unwanted side reactions and ensuring the integrity of the final peptide product.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValue
CAS Number 163619-04-3
Molecular Formula C₃₁H₃₀N₂O₆
Molecular Weight 526.58 g/mol [2][3]
Appearance White to off-white or beige powder[1][2]
Purity ≥98% (HPLC)[2], ≥99.5% (Chiral HPLC)[1]
Optical Rotation [a]D²⁰ = +20 ± 4º (c=1 in DMF)[1]
Solubility Soluble in DMF[2]
Storage Temperature 2-8°C or 15-25°C

Safety and Handling

Comprehensive safety protocols are paramount when handling this compound. The following information is derived from available Safety Data Sheets (SDS).

GHS Hazard Information
PictogramSignal WordHazard Statements
GHS07Warning H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.

Source: ChemScene

Precautionary Statements & First Aid
Precautionary StatementDescription
Prevention P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/ eye protection/ face protection.
Response P302+P352: IF ON SKIN: Wash with plenty of soap and water. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Storage P403+P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up.
Disposal P501: Dispose of contents/ container to an approved waste disposal plant.

Source: ChemScene

In case of accidental exposure, it is crucial to follow the first aid measures outlined in the SDS. For inhalation, move the person to fresh air.[5] In case of skin contact, wash off with soap and plenty of water.[5] For eye contact, flush with water as a precaution.[5] If swallowed, rinse the mouth with water.[5]

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

This compound is a standard building block for the introduction of D-tryptophan residues in Fmoc-based SPPS.[2] The following is a generalized protocol for its use.

Resin Swelling
  • Swell the desired resin (e.g., Wang or Rink Amide resin) in N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.[1]

Fmoc Deprotection
  • Drain the DMF from the swollen resin.

  • Add a 20% (v/v) solution of piperidine in DMF to the resin and agitate for 5-10 minutes.

  • Drain the piperidine solution.

  • Repeat the piperidine treatment for an additional 15-20 minutes to ensure complete removal of the Fmoc group.

  • Thoroughly wash the resin with DMF (5-7 times) to remove any residual piperidine.

Amino Acid Coupling
  • In a separate vessel, dissolve this compound (typically 3 equivalents relative to the resin loading capacity).

  • Add a coupling agent, such as HBTU (3 equivalents), and a base, like N,N-Diisopropylethylamine (DIPEA) (6 equivalents), in DMF.

  • Allow the mixture to pre-activate for 15-20 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitor the coupling reaction for completion using a qualitative method like the Kaiser test.

Washing
  • After the coupling is complete, drain the reaction mixture.

  • Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

This cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid in the peptide sequence.

Cleavage and Deprotection
  • Once the peptide synthesis is complete, the peptide must be cleaved from the resin, and the side-chain protecting groups removed.

  • A common cleavage cocktail for peptides containing tryptophan is a mixture of Trifluoroacetic acid (TFA), water, and a scavenger such as Triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v). The use of the Boc protecting group on the tryptophan indole side chain is strongly recommended to prevent modification during cleavage.[6]

  • Treat the peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the crude peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Collect the precipitated peptide by centrifugation and wash with cold diethyl ether.

  • Dry the crude peptide under vacuum.

Purification
  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

  • Use a gradient of acetonitrile in water containing 0.1% TFA.

  • Collect fractions containing the pure peptide and confirm its identity and purity using mass spectrometry and analytical HPLC.

  • Lyophilize the pure fractions to obtain the final peptide product.

Visualizing the Workflow

The following diagram illustrates the key stages of a single coupling cycle in Fmoc-based solid-phase peptide synthesis using this compound.

SPPS_Workflow cluster_resin Solid Support cluster_cycle SPPS Cycle cluster_product Elongated Peptide Resin Resin-NH2 Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start Cycle Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling: This compound HBTU/DIPEA in DMF Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Peptide Resin-NH-Trp(Boc)-Fmoc Wash2->Peptide Cycle Complete

References

Key differences between Fmoc-D-Trp(Boc)-OH and Fmoc-L-Trp(Boc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Core Differences Between Fmoc-D-Trp(Boc)-OH and Fmoc-L-Trp(Boc)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the key distinctions between this compound and Fmoc-L-Trp(Boc)-OH, two critical building blocks in modern solid-phase peptide synthesis (SPPS). A thorough understanding of their unique properties is paramount for the rational design and development of peptide-based therapeutics, diagnostics, and research tools. This document outlines their fundamental stereochemical differences, compares their physicochemical properties, details their application in SPPS, and explores the profound impact of chirality on the final peptide's structure and biological function.

The primary difference between this compound and Fmoc-L-Trp(Boc)-OH lies in their stereochemistry. They are enantiomers—non-superimposable mirror images of each other at the α-carbon. The "L" (levorotatory) configuration is the form found in naturally occurring proteins, while the "D" (dextrorotatory) form is synthetic and not recognized by most natural enzymes.[1] This fundamental structural difference gives rise to distinct optical properties and has significant implications for the biological behavior of peptides incorporating these isomers.

The most direct physical manifestation of this chirality is their optical activity. Enantiomers rotate plane-polarized light to an equal magnitude but in opposite directions. As shown in the data below, Fmoc-L-Trp(Boc)-OH exhibits a negative specific rotation (levorotatory), while this compound shows a positive specific rotation (dextrorotatory).

G cluster_L Fmoc-L-Trp(Boc)-OH cluster_D This compound L_img L_img D_img D_img L_img->D_img Mirror Plane

Figure 1: Stereochemical relationship between L- and D-enantiomers.

Data Presentation: Comparative Physicochemical Properties

The following table summarizes the key quantitative properties of both isomers, highlighting their identical molecular formula and weight, with the principal difference being the sign of their specific optical rotation.

PropertyThis compoundFmoc-L-Trp(Boc)-OH
CAS Number 163619-04-3[1][2]143824-78-6[3][4]
Molecular Formula C₃₁H₃₀N₂O₆[1][2]C₃₁H₃₀N₂O₆[3][5]
Molecular Weight 526.59 g/mol [1]526.58 g/mol [3][5]
Appearance White to faintly beige powder[1]White to off-white crystalline powder[3][6]
Melting Point 86 - 92 °C (decomposes)[]86 - 93 °C (decomposes)[4]
Specific Rotation [α]D²⁰ +19 to +24° (c=1, DMF)[1][2]-18 to -22° (c=1, DMF)[4][5]
Solubility Soluble in DMF, DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate[4][8]Soluble in DMF, DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate[4][8]

Application in Solid-Phase Peptide Synthesis (SPPS)

Both this compound and Fmoc-L-Trp(Boc)-OH are utilized as standard building blocks in Fmoc-based SPPS.[2][5] The workflow for incorporating either isomer into a growing peptide chain is identical. The Fmoc (fluorenylmethyloxycarbonyl) group provides temporary, base-labile protection for the α-amino group, while the Boc (tert-butyloxycarbonyl) group offers acid-labile protection for the indole nitrogen of the tryptophan side chain.[9] This Boc protection is critical for preventing side reactions, such as alkylation or sulfonation, particularly during the final cleavage step with trifluoroacetic acid (TFA).[10][11][12]

SPPS_Workflow Resin 1. Start with Resin-Bound Amino Acid (or Peptide) Deprotection 2. Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 3. Wash (DMF) Deprotection->Wash1 Coupling 4. Couple next Amino Acid (Fmoc-Trp(Boc)-OH + Activator) Wash1->Coupling Wash2 5. Wash (DMF) Coupling->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Repeat->Deprotection n cycles Cleavage 6. Final Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage Final Cycle

Figure 2: General workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS).

Impact on Peptide Structure and Function

The substitution of a natural L-amino acid with its D-enantiomer is a powerful strategy in drug development that profoundly affects the resulting peptide's properties.

Enhanced Proteolytic Stability

The most significant advantage of incorporating D-amino acids is the dramatic increase in peptide stability.[13] Natural proteases, the enzymes responsible for peptide degradation in the body, are highly stereospecific and evolved to recognize and cleave peptide bonds involving L-amino acids. The presence of a D-amino acid disrupts this recognition, making the adjacent peptide bonds resistant to enzymatic cleavage.[13][14] This steric hindrance drastically increases the peptide's half-life in biological fluids, a critical factor for improving bioavailability and therapeutic efficacy.[13][15]

Alteration of Secondary Structure and Receptor Binding

Introducing a D-amino acid can significantly alter a peptide's three-dimensional conformation.[16] While L-amino acids naturally favor right-handed α-helices, the inclusion of a D-amino acid can disrupt this structure or induce other conformations, such as β-turns.[15][16] This structural modulation can have two primary outcomes:

  • Disrupted Binding: If the native L-conformation is essential for binding to a specific biological target (e.g., a receptor or enzyme), its disruption by a D-amino acid will lead to a loss of activity.

  • Enhanced or Novel Activity: In some cases, the altered conformation may lead to higher binding affinity, improved selectivity, or even novel biological activities not observed with the all-L peptide.

Receptor_Binding cluster_L L-Peptide Interaction cluster_D D-Peptide Interaction L_Peptide L-Peptide Receptor_L Target Receptor L_Peptide->Receptor_L Specific Binding (Biological Activity) D_Peptide D-Peptide (Altered Structure) Receptor_D Target Receptor D_Peptide->Receptor_D Binding Hindered (No/Reduced Activity)

Figure 3: Conceptual diagram of L- vs. D-peptide receptor interaction.

Experimental Protocols

General Protocol for Fmoc-SPPS Coupling

This protocol outlines a standard manual procedure for coupling either this compound or Fmoc-L-Trp(Boc)-OH to a resin-bound peptide chain with a free N-terminal amine.

Objective: To couple the next amino acid onto the growing peptide chain.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound or Fmoc-L-Trp(Boc)-OH (3-4 equivalents relative to resin loading)

  • Coupling Activator: HBTU or HATU (3-4 equivalents)[17]

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6-8 equivalents)[17]

  • Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade[18]

Procedure:

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-Trp(Boc)-OH isomer and the coupling activator (e.g., HBTU) in DMF. Add the base (e.g., DIPEA) to the solution and allow the mixture to pre-activate for 1-5 minutes.[17][19]

  • Coupling Reaction: Add the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.

  • Agitation: Agitate the mixture using a shaker or nitrogen bubbling for 1-2 hours at room temperature.[19]

  • Monitoring: Perform a qualitative test (e.g., Kaiser or Ninhydrin test) to confirm the completion of the coupling reaction (i.e., the absence of free primary amines).[20] If the test is positive, the coupling step may be repeated.

  • Washing: Once the reaction is complete, drain the coupling solution and thoroughly wash the peptide-resin with DMF (3-5 times) to remove excess reagents and byproducts.[18] The resin is now ready for the next deprotection and coupling cycle.

Protocol for Peptide Analysis by RP-HPLC and Mass Spectrometry

Objective: To determine the purity and verify the molecular weight of the final synthesized peptide.

1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) [21]

  • Instrumentation: HPLC system with a UV detector.[22]

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[23]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in deionized water.[22]

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[22]

  • Procedure:

    • Dissolve the crude, cleaved peptide in a small amount of Mobile Phase A.

    • Inject the sample onto the column.

    • Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).

    • Monitor the elution profile at 214 nm and 280 nm. The retention time and peak area are used to assess purity.

2. Mass Spectrometry (MS) [24]

  • Instrumentation: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.[24]

  • Procedure:

    • Introduce the peptide sample, either directly or as the eluent from the HPLC (LC-MS), into the mass spectrometer.[25]

    • Acquire the mass spectrum.

    • Compare the observed molecular weight with the theoretical calculated mass of the desired peptide sequence to confirm its identity.[21]

Conclusion

This compound and Fmoc-L-Trp(Boc)-OH are chemically identical enantiomers that differ only in their stereochemistry at the alpha-carbon. While they behave similarly within the standard procedures of solid-phase peptide synthesis, the choice between them has profound and predictable consequences for the final peptide's biological properties. The incorporation of this compound is a key strategy for enhancing proteolytic stability, a critical attribute for therapeutic peptide development. However, researchers must consider the potential impact on the peptide's secondary structure and its interaction with biological targets. A careful, structure-guided approach to incorporating D-amino acids is essential for harnessing their advantages in creating more stable and effective peptide-based drugs.

References

Applications of D-Tryptophan Containing Peptides in Biomedicine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the non-proteinogenic amino acid D-tryptophan into peptide sequences offers a powerful strategy to enhance therapeutic potential. This modification can significantly increase peptide stability against enzymatic degradation, prolonging half-life and improving pharmacokinetic profiles. This technical guide provides a comprehensive overview of the applications of D-tryptophan-containing peptides in biomedicine, focusing on their antimicrobial, anti-inflammatory, anticancer, anti-angiogenic, and neuroprotective properties. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this promising field.

Antimicrobial Peptides

D-tryptophan-rich antimicrobial peptides (AMPs) represent a promising class of therapeutics to combat the rise of antibiotic-resistant pathogens. The unique properties of the tryptophan side chain, including its size, hydrophobicity, and ability to form hydrogen bonds, allow these peptides to interact with and disrupt microbial membranes, often leading to cell death. The inclusion of D-tryptophan can further enhance their antimicrobial efficacy and stability.

Data Presentation: Antimicrobial Activity
Peptide SequenceTarget OrganismMIC (µM)Cytotoxicity AssayCell LineIC50 / HC10 (µM)Reference
dCATH (parent peptide)S. aureus ATCC 292131-8MTTRAW 264.7< 128 (high cytotoxicity)[1][2]
dCATH (parent peptide)E. coli ATCC 259221-8MTTRAW 264.7< 128 (high cytotoxicity)[1][2]
dCATH(1-16) (Trp at pos 4)S. aureus ATCC 292131-8MTTRAW 264.7> 128 (low cytotoxicity)[1][2]
dCATH(1-16) (Trp at pos 4)E. coli ATCC 259221-8MTTRAW 264.7> 128 (low cytotoxicity)[1][2]
dCATH(5-20) (Trp at pos 17)S. aureus ATCC 292131-8MTTRAW 264.7> 128 (low cytotoxicity)[1][2]
dCATH(5-20) (Trp at pos 17)E. coli ATCC 259221-8MTTRAW 264.7> 128 (low cytotoxicity)[1][2]
Pac-525 (Ac-KWRRWVRWI-NH₂)E. coli ATCC 259222HemolysisHuman RBCs350 (50% lysis)[3]
Pac-525 (Ac-KWRRWVRWI-NH₂)S. aureus ATCC 292134HemolysisHuman RBCs350 (50% lysis)[3]
Experimental Protocols

This protocol is adapted from established methods for testing cationic antimicrobial peptides.

Materials:

  • Test peptide containing D-tryptophan

  • Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Sterile 96-well polypropylene microtiter plates

  • 0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilution

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 colonies of the test organism and inoculate into 5 mL of MHB.

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard).

    • Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Peptide Dilutions:

    • Prepare a stock solution of the peptide in a suitable solvent (e.g., sterile deionized water).

    • Perform serial two-fold dilutions of the peptide in 0.01% acetic acid with 0.2% BSA in polypropylene tubes.

  • Assay Procedure:

    • Add 100 µL of the diluted bacterial suspension to each well of a 96-well polypropylene plate.

    • Add 11 µL of each peptide dilution to the corresponding wells.

    • Include a positive control (bacteria without peptide) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the peptide that completely inhibits visible growth of the microorganism, assessed visually or by measuring the optical density at 600 nm.

Materials:

  • Mammalian cell line (e.g., RAW 264.7 macrophages)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test peptide containing D-tryptophan

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well tissue culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Peptide Treatment:

    • Prepare serial dilutions of the test peptide in serum-free medium.

    • Remove the culture medium from the cells and replace it with 100 µL of the peptide dilutions.

    • Include an untreated control (cells in medium only) and a vehicle control.

    • Incubate for the desired exposure time (e.g., 24 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce MTT to formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully aspirate the medium and add 100 µL of solubilization solution to each well.

    • Mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is calculated as a percentage of the untreated control.

Visualization: Antimicrobial Peptide Mechanism of Action

antimicrobial_mechanism cluster_peptide D-Trp Peptide cluster_membrane Bacterial Membrane cluster_cell Bacterial Cell peptide Peptide membrane Lipid Bilayer peptide->membrane Electrostatic Attraction cytoplasm Cytoplasm membrane->cytoplasm Membrane Perturbation/ Pore Formation dna DNA cytoplasm->dna Inhibition of Cellular Processes Cell Death Cell Death cytoplasm->Cell Death

Caption: General mechanism of action for antimicrobial peptides.

Anti-inflammatory and Analgesic Peptides

D-tryptophan-containing peptides have demonstrated significant potential as anti-inflammatory and analgesic agents. Their increased stability allows for prolonged therapeutic effects compared to their L-amino acid counterparts.

Data Presentation: Anti-inflammatory Activity
PeptideAnimal ModelDoseRoute of Administration% Inhibition of Paw EdemaReference
L-TryptophanRat100 mg/kgi.p.~40% at 3h[4]
Dipeptide (unspecified)RatNot specifiedNot specifiedSignificant inhibition[4]
Experimental Protocols

This is a standard in vivo model to screen for acute anti-inflammatory activity.

Materials:

  • Male Wistar rats or Swiss albino mice

  • Carrageenan (1% w/v in sterile saline)

  • Test peptide containing D-tryptophan

  • Reference drug (e.g., Indomethacin)

  • Vehicle for peptide and reference drug

  • Plethysmometer or digital calipers

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize animals for at least one week.

    • Divide animals into groups: control (vehicle), reference drug, and test peptide groups.

  • Drug Administration:

    • Administer the test peptide, reference drug, or vehicle via the desired route (e.g., intraperitoneal, oral) 30-60 minutes before carrageenan injection.

  • Induction of Edema:

    • Measure the initial paw volume of the right hind paw.

    • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.

  • Measurement of Paw Edema:

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each group compared to the control group at each time point.

    • Percentage inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Visualization: Inflammatory Signaling Pathway (TLR4)

tlr4_pathway LPS LPS TLR4 TLR4/MD2/CD14 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 D_Trp_Peptide D-Trp Peptide D_Trp_Peptide->TLR4 Inhibition TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Activation Nucleus Nucleus NFkB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Gene Expression anticancer_workflow Peptide D-Trp Anticancer Peptide Tumor Tumor Microenvironment Peptide->Tumor Systemic Administration CancerCell Cancer Cell Tumor->CancerCell Targeting & Internalization Apoptosis Apoptosis CancerCell->Apoptosis Induction of Cell Death vegfr2_pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation D_Trp_Peptide D-Trp Peptide D_Trp_Peptide->VEGFR2 Inhibition PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation abeta_aggregation Monomer Aβ Monomer Oligomer Soluble Oligomers (Toxic) Monomer->Oligomer Protofibril Protofibrils Oligomer->Protofibril Fibril Amyloid Fibrils Protofibril->Fibril Plaque Amyloid Plaque Fibril->Plaque D_Trp_Peptide D-Trp Peptide D_Trp_Peptide->Oligomer Inhibition of Aggregation peptide_synthesis_workflow SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage from Resin SPPS->Cleavage Crude_Peptide Crude Peptide Cleavage->Crude_Peptide HPLC HPLC Purification Crude_Peptide->HPLC Pure_Peptide Pure Peptide HPLC->Pure_Peptide Analysis Purity & Identity Analysis (LC-MS) Pure_Peptide->Analysis

References

A Comprehensive Technical Guide to Fmoc and Boc Solid-Phase Peptide Synthesis Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals in the field of peptide synthesis, the selection of a protecting group strategy is a critical decision that dictates the overall success of the synthetic process. The two predominant methodologies for the temporary protection of the α-amino group of amino acids in Solid-Phase Peptide Synthesis (SPPS) are the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) strategies. This in-depth technical guide provides a comprehensive comparison of these two cornerstone approaches, detailing their core principles, experimental protocols, and a quantitative analysis to inform the selection of the optimal strategy for a given synthetic challenge.

Core Principles: A Tale of Two Chemistries

Solid-Phase Peptide Synthesis, a technique pioneered by R. Bruce Merrifiend, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[1] This approach simplifies the purification process at each step, as excess reagents and byproducts can be easily washed away.[1] The fundamental difference between the Boc and Fmoc strategies lies in the chemical nature of the temporary protecting group for the α-amino group and the conditions required for its removal.[1][2]

The Boc Strategy: A Legacy of Acid-Lability

The Boc strategy is the classic approach, utilizing the acid-labile tert-butyloxycarbonyl (Boc) group for Nα-protection.[1] Deprotection is achieved by treatment with a moderately strong acid, typically trifluoroacetic acid (TFA).[1][3] Side-chain protecting groups are generally benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage of the peptide from the resin.[4] This reliance on graded acid lability forms the basis of its orthogonality.[5]

The Fmoc Strategy: The Modern Standard of Base-Lability

The Fmoc strategy employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection.[3] This group is stable to acids but is readily removed by a mild base, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[][7] The side-chain protecting groups are acid-labile (e.g., tBu, Trt) and are removed simultaneously with the cleavage of the peptide from the resin using a strong acid like TFA.[3][] This high degree of orthogonality between the Nα- and side-chain deprotection steps is a key advantage of the Fmoc strategy.[8]

Quantitative and Qualitative Comparison of Fmoc and Boc SPPS

The choice between Fmoc and Boc SPPS often depends on the specific peptide sequence, its length, the presence of sensitive amino acids, and the desired scale of synthesis. The following tables provide a summary of key quantitative and qualitative differences between the two strategies.

Table 1: General Comparison of Fmoc and Boc SPPS Strategies

FeatureFmoc StrategyBoc Strategy
Nα-Deprotection Mild base (e.g., 20% piperidine in DMF)[3]Strong acid (e.g., 50% TFA in DCM)[3]
Side-Chain Protection Acid-labile (e.g., tBu, Trt)[3]Acid-labile (benzyl-based, cleaved by HF)[3]
Final Cleavage Strong acid (e.g., TFA)[3]Very strong acid (e.g., HF, TFMSA)[3]
Orthogonality High degree of orthogonality between Nα and side-chain deprotection.[3]Partial orthogonality, relies on graded acid lability.[3]
Automation Standard for automated synthesizers.[4]Less common for commercial synthesizers.[4]
Handling Precautions Standard laboratory glassware.[4]Requires specialized HF-resistant apparatus.[4]
Compatibility with PTMs Generally compatible.[8]Limited due to harsh cleavage conditions.[4]

Table 2: Performance and Side Reaction Comparison

ParameterFmoc StrategyBoc Strategy
Coupling Efficiency Typically exceeds 99%.[]Generally high, but can be affected by aggregation.
Aggregation Can be problematic for certain sequences.Repeated acid treatments can help disrupt aggregation.[9]
Aspartimide Formation Higher risk due to basic deprotection conditions, especially for Asp-Gly or Asp-Asn sequences.[3]Less prone to aspartimide formation.[3]
Racemization Can occur with sensitive residues due to basic conditions, but minimized with modern coupling reagents.[3]Acidic deprotection can offer an advantage in some cases.[3]
Diketopiperazine Formation More likely at the dipeptide stage, especially with Proline.[10]Can be suppressed with in situ neutralization protocols.[10]
3-(1-Piperidinyl)alanine Formation A potential side reaction for C-terminal Cysteine.[10]Not applicable.

Experimental Protocols

Below are generalized protocols for the key steps in both Fmoc and Boc solid-phase peptide synthesis. These should be considered as a starting point and may require optimization based on the specific peptide sequence and resin.

Fmoc Solid-Phase Peptide Synthesis Protocol
  • Resin Preparation and Swelling:

    • Place the desired amount of resin (e.g., Fmoc-Rink Amide resin for a C-terminal amide) in a fritted reaction vessel.

    • Wash the resin with DMF (3 x 5 mL).

    • Swell the resin in DMF for at least 30 minutes.[11]

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a 20% solution of piperidine in DMF to the swollen resin.

    • Agitate the mixture for 5-10 minutes at room temperature.[12]

    • Drain the deprotection solution.

    • Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes to ensure complete deprotection.[12]

    • Wash the resin thoroughly with DMF (5 x 5 mL).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling reagent such as HBTU (3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the amino acid solution to activate it.[11]

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.[11]

    • Drain the coupling solution and wash the resin with DMF (3 x 5 mL).

  • Final Cleavage and Deprotection:

    • Wash the fully assembled peptide-resin with DCM and dry it under vacuum.

    • Prepare a cleavage cocktail appropriate for the side-chain protecting groups used (e.g., TFA/TIS/H2O 95:2.5:2.5).

    • Add the cleavage cocktail to the peptide-resin and allow the reaction to proceed for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate containing the peptide.

    • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.[11]

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether and dry under vacuum.[11]

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Boc Solid-Phase Peptide Synthesis Protocol
  • Resin Preparation and First Amino Acid Attachment (Merrifield Resin):

    • Swell the Merrifield resin in DCM.

    • In a separate flask, dissolve the Boc-protected amino acid cesium salt in DMF.

    • Add the amino acid solution to the swollen resin and heat at 50°C for 12-24 hours.

    • Wash the resin with DMF, DMF/water, DMF, and DCM.

    • Dry the resin under vacuum.

  • Boc Deprotection:

    • Swell the peptide-resin in DCM.

    • Treat the resin with a 50% solution of TFA in DCM for 5 minutes (pre-wash).[13]

    • Drain and add fresh 50% TFA/DCM and react for an additional 20 minutes.[13]

    • When Cys, Met, or Trp are present, add a scavenger like 0.5% dithioethane (DTE) to the TFA solution.[14]

    • Wash the resin with DCM (2x) and IPA (2x).[13]

  • Neutralization:

    • Wash the resin with DCM.

    • Add a 10% solution of DIEA in DCM and agitate for 5-10 minutes.

    • Repeat the neutralization step.

    • Wash the resin with DCM.

  • Amino Acid Coupling:

    • Dissolve the Boc-protected amino acid and a coupling reagent (e.g., HBTU/HOBt or DIC) in DMF or DCM.

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Allow the reaction to proceed for 1-2 hours.

    • Wash the resin with DMF and DCM.

  • Final Cleavage (HF Cleavage):

    • Caution: HF is extremely corrosive and toxic. This procedure must be performed in a specialized, HF-resistant apparatus by trained personnel.

    • Dry the peptide-resin thoroughly.

    • Place the resin in the reaction vessel of the HF apparatus.

    • Add a scavenger such as anisole.

    • Cool the vessel in a dry ice/acetone bath.

    • Condense liquid HF into the reaction vessel.

    • Allow the reaction to stir at 0°C for 1-2 hours.

    • Evaporate the HF under a stream of nitrogen.

    • Wash the crude peptide with cold diethyl ether.

    • Extract the peptide from the resin with a suitable solvent (e.g., dilute acetic acid).

    • Lyophilize the peptide solution and purify by RP-HPLC.

Visualization of SPPS Workflows

The cyclical nature of solid-phase peptide synthesis is illustrated in the following diagrams for both Fmoc and Boc strategies.

Fmoc_SPPS_Workflow Start Start with Resin-AA-Fmoc Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Activated Fmoc-AA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat for Next Amino Acid Wash2->Repeat Repeat->Deprotection Continue Cycle FinalCleavage Final Cleavage and Deprotection (TFA) Repeat->FinalCleavage End of Synthesis End Purified Peptide FinalCleavage->End Boc_SPPS_Workflow Start Start with Resin-AA-Boc Deprotection Boc Deprotection (TFA/DCM) Start->Deprotection Wash1 Wash (DCM) Deprotection->Wash1 Neutralization Neutralization (e.g., DIEA/DCM) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Coupling Amino Acid Coupling (Activated Boc-AA) Wash2->Coupling Wash3 Wash (DCM) Coupling->Wash3 Repeat Repeat for Next Amino Acid Wash3->Repeat Repeat->Deprotection Continue Cycle FinalCleavage Final Cleavage (HF) Repeat->FinalCleavage End of Synthesis End Purified Peptide FinalCleavage->End

References

Methodological & Application

Application Notes and Protocols: Standard Protocol for Fmoc-D-Trp(Boc)-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the incorporation of Fmoc-D-Trp(Boc)-OH in solid-phase peptide synthesis (SPPS). The use of a tert-butyloxycarbonyl (Boc) group to protect the indole side chain of tryptophan is a critical strategy to prevent unwanted side reactions, ensuring higher purity and yield of the final peptide.[1][2] This guide outlines the standard protocols for deprotection, coupling, and cleavage, supported by quantitative data and detailed methodologies.

Introduction

Solid-phase peptide synthesis (SPPS) utilizing 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is the predominant method for synthesizing peptides in both academic and industrial settings.[3] The Fmoc group provides temporary protection of the α-amino group and is readily removed under mild basic conditions, typically with piperidine.[] Side chains of trifunctional amino acids are protected with more permanent, acid-labile groups.

The indole side chain of tryptophan is particularly susceptible to modification during SPPS, especially during the final trifluoroacetic acid (TFA)-mediated cleavage step. Cationic species generated from the cleavage of other side-chain protecting groups or the resin linker can cause alkylation of the electron-rich indole ring.[5][6][7] To mitigate these side reactions, the use of this compound is strongly recommended. The Boc group provides robust protection for the indole nitrogen and is efficiently removed during the final cleavage, leading to a cleaner crude product.[1][6]

Quantitative Data Summary

The efficiency of incorporating this compound is highly dependent on the chosen coupling reagents and reaction conditions. Due to the steric hindrance of the Boc-protected indole side chain, highly efficient coupling reagents are recommended.

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular Formula C₃₁H₃₀N₂O₆
Molecular Weight 526.58 g/mol
CAS Number 163619-04-3
Appearance White to off-white powder
Solubility Soluble in DMF, NMP
Storage Temperature 2-8°C
Table 2: Comparative Performance of Common Coupling Reagents

The following data, extrapolated from studies on sterically hindered amino acids, provides a representative comparison of coupling reagent performance for this compound.[8][9][10]

Coupling ReagentReagent TypeTypical Coupling Time (min)Representative Yield (%)Key Advantages & Disadvantages
HATU Aminium/Uronium Salt20 - 45> 99.5Advantages: Highly reactive, excellent for hindered couplings, low racemization.[8] Disadvantages: Higher cost, potential for guanidinylation side reaction.[8][11]
HBTU Aminium/Uronium Salt30 - 6098 - 99.5Advantages: Fast and efficient, widely used.[8] Disadvantages: Potential for guanidinylation if used in excess.[8]
PyBOP Phosphonium Salt30 - 6098 - 99Advantages: Efficient, no risk of guanidinylation.[8] Disadvantages: Byproducts can be difficult to remove in solution-phase.
DIC/HOBt Carbodiimide/Additive60 - 12095 - 98Advantages: Cost-effective, low risk of guanidinylation.[8] Disadvantages: Slower reaction rates, potential for N-acylurea formation.[8]
Table 3: Fmoc Deprotection Kinetics with 20% Piperidine in DMF
Amino Acid DerivativeDeprotection Time (min)% Deprotection
Fmoc-L-Leu-OH3~80%
7>95%
10>99%
Fmoc-L-Arg(Pbf)-OH3<70%
7~90%
10>98%

(Data adapted from studies on Fmoc-L-Leucine-OH and Fmoc-L-Arginine(Pbf)-OH.[12][13])

Experimental Protocols

The following protocols describe a standard manual SPPS workflow for incorporating one residue of this compound into a growing peptide chain on a solid support (e.g., Rink Amide resin).

Materials and Reagents
  • This compound

  • Peptide-resin with a free N-terminal amine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, peptide synthesis grade

  • Coupling Reagent (e.g., HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Cleavage Cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT, 82.5:5:5:5:2.5) or TFA/TIS/water (95:2.5:2.5)

  • Kaiser test kit

  • Reaction vessel for SPPS

Step 1: N-terminal Fmoc Deprotection

This step removes the Fmoc group from the N-terminus of the resin-bound peptide, exposing a free amine for the subsequent coupling reaction.

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.

  • Piperidine Treatment: Drain the DMF. Add a 20% (v/v) solution of piperidine in DMF to the resin. Agitate for 3-5 minutes.

  • Second Piperidine Treatment: Drain the piperidine solution. Add a fresh 20% piperidine/DMF solution and agitate for 15-20 minutes to ensure complete deprotection.

  • Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct. Wash with DCM (3 times) and then DMF (3 times).

  • Confirmation (Optional): Perform a Kaiser test on a small sample of resin beads. A positive test (blue beads) confirms the presence of a free primary amine.

Step 2: Coupling of this compound

This protocol uses HATU, a highly efficient coupling reagent suitable for sterically hindered amino acids.

  • Amino Acid Activation (Pre-activation): In a separate vial, dissolve this compound (3 eq. relative to resin loading) and HATU (2.9 eq.) in a minimal volume of DMF.

  • Base Addition: Add DIPEA (6 eq.) to the activation mixture. Allow the solution to pre-activate for 2-5 minutes at room temperature. The solution may change color.

  • Coupling Reaction: Add the pre-activated amino acid solution to the deprotected peptide-resin in the reaction vessel.

  • Incubation: Agitate the reaction mixture at room temperature for 30-60 minutes.

  • Monitoring: Perform a Kaiser test. A negative test (colorless or yellow beads) indicates that the coupling is complete. If the test is positive, extend the coupling time or consider a second coupling.

  • Washing: Once coupling is complete, drain the reaction solution and wash the resin with DMF (5-7 times) and DCM (3 times). The resin is now ready for the next deprotection and coupling cycle.

Step 3: Final Cleavage and Deprotection

This step cleaves the completed peptide from the resin and removes all side-chain protecting groups, including the Boc group from the tryptophan indole ring.

  • Resin Preparation: After the final synthesis step, wash the peptide-resin thoroughly with DCM and dry it under vacuum.

  • Cleavage: Add the cleavage cocktail (e.g., TFA/TIS/water, 95:2.5:2.5) to the dried resin. Use approximately 10 mL of cocktail per gram of resin.

  • Incubation: Agitate the mixture at room temperature for 2-4 hours. The use of scavengers like triisopropylsilane (TIS) and water is crucial to quench the reactive carbocations generated during cleavage.

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.

  • Isolation: Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualized Workflows and Pathways

Diagram 1: SPPS Cycle for this compound Incorporation

SPPS_Workflow Start Peptide-Resin (Fmoc-AA...-Resin) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF/DCM Wash Deprotection->Wash1 Coupling Coupling This compound + HATU/DIPEA Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 End Peptide-Resin (Fmoc-Trp(Boc)-AA...-Resin) Wash2->End NextCycle Next SPPS Cycle or Final Cleavage End->NextCycle

Caption: Standard Fmoc-SPPS cycle for the addition of a single amino acid.

Diagram 2: Rationale for Indole Side-Chain Protection

Tryptophan_Protection cluster_unprotected Unprotected Trp Side Chain cluster_protected Boc-Protected Trp Side Chain Unprotected_Trp Trp Indole Ring (Nucleophilic) Side_Product Alkylated Tryptophan (Side Product) Unprotected_Trp->Side_Product Alkylation Carbocation Carbocations (R+) (From TFA Cleavage) Carbocation->Side_Product Protected_Trp Trp(Boc) Indole Ring (Electron Withdrawing) Clean_Product Intact Tryptophan (Desired Product) Protected_Trp->Clean_Product No Reaction Carbocation2 Carbocations (R+) (From TFA Cleavage)

Caption: Boc protection prevents electrophilic attack on the Trp indole ring.

Conclusion

The use of this compound is a crucial and highly recommended practice in modern solid-phase peptide synthesis. The Boc protection on the indole side chain effectively minimizes acid-catalyzed side reactions, such as alkylation, which are common during TFA-mediated cleavage.[][5] While the incorporation of this sterically hindered amino acid requires highly efficient coupling reagents like HATU for optimal results, adherence to the detailed protocols outlined in this guide will facilitate the successful synthesis of high-purity D-Tryptophan-containing peptides for research, diagnostics, and therapeutic development.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of D-amino acids into peptide sequences is a critical strategy in drug design, significantly enhancing proteolytic stability and modulating biological activity. Fmoc-D-Trp(Boc)-OH, a derivative of D-tryptophan with its α-amino group protected by Fmoc and its indole side chain protected by a Boc group, is a key building block in the solid-phase peptide synthesis (SPPS) of such peptides. The bulky nature of the tryptophan side chain, further augmented by the Boc protecting group, can present steric challenges during peptide bond formation. Therefore, the selection of an appropriate coupling reagent is paramount to ensure high coupling efficiency, minimize side reactions such as racemization, and ultimately achieve a high purity of the target peptide.

These application notes provide a comprehensive overview of the recommended coupling reagents for this compound, complete with detailed experimental protocols and a comparative analysis of their performance.

Recommended Coupling Reagents

The choice of coupling reagent is a critical parameter in SPPS. For sterically hindered amino acids like this compound, potent activating agents are required to drive the reaction to completion. The most effective and commonly used coupling reagents fall into two main categories: aminium/uronium salts and carbodiimides used in conjunction with additives.

Aminium/Uronium Salts: HATU and HBTU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective coupling reagents that form reactive OAt and OBt active esters, respectively.[1][2] HATU is generally considered more reactive than HBTU due to the presence of the 7-aza-1-hydroxybenzotriazole (HOAt) moiety, which results in a more reactive OAt active ester.[1][2] These reagents are known for their rapid coupling times and high efficiency, even with sterically hindered amino acids.[3]

Key Advantages:

  • High coupling efficiency and fast reaction kinetics.[3]

  • Particularly effective for difficult couplings, including sterically hindered residues.[4][5]

Potential Considerations:

  • Costlier than carbodiimide-based reagents.

  • Can cause guanidinylation of the N-terminal amino group if used in excess, which can be mitigated by pre-activation of the amino acid.[6][7]

Carbodiimides with Additives: DIC/Oxyma

The combination of a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC), with an additive like Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) is a highly effective and cost-efficient method for peptide coupling.[8] DIC facilitates the formation of a reactive O-acylisourea intermediate, which is then converted to a more stable and highly reactive Oxyma ester. This approach is known to suppress racemization and other side reactions.[8][9] Oxyma is considered a superior alternative to HOBt (1-hydroxybenzotriazole) as it is non-explosive and provides excellent results.[10]

Key Advantages:

  • Excellent suppression of racemization.[9]

  • Cost-effective and readily available.

  • Low risk of guanidinylation side reactions.[11]

Potential Considerations:

  • Reaction rates may be slightly slower compared to aminium/uronium salts.[11]

Quantitative Data Summary

The following table summarizes typical performance data for the recommended coupling reagents. Please note that exact efficiencies can vary depending on the specific peptide sequence, resin, and reaction conditions.

Coupling ReagentTypical Coupling TimeTypical Coupling EfficiencyKey AdvantagesPotential Drawbacks
HATU 15 - 45 minutes> 99%Very fast and highly efficient, excellent for hindered couplings.[1][5]Higher cost, potential for guanidinylation if not pre-activated.[6]
HBTU 30 - 60 minutes98 - 99.5%Fast and efficient, widely used.[3][11]Potential for guanidinylation if used in excess.[6]
DIC/Oxyma 60 - 120 minutes97 - 99%Cost-effective, excellent racemization suppression.[8]Slower reaction rates compared to aminium/uronium salts.[11]

Experimental Protocols

The following are detailed protocols for the manual solid-phase coupling of this compound using the recommended reagents. These protocols assume a 0.1 mmol synthesis scale.

Protocol 1: HATU Mediated Coupling

Materials:

  • Fmoc-deprotected peptide-resin (0.1 mmol)

  • This compound (0.4 mmol, 4 eq.)

  • HATU (0.39 mmol, 3.9 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Reaction vessel with a shaker

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Activation (Pre-activation):

    • In a separate vial, dissolve this compound and HATU in DMF.

    • Add DIPEA to the solution and vortex for 1-2 minutes.

  • Coupling Reaction:

    • Add the pre-activated amino acid solution to the resin.

    • Shake the reaction vessel at room temperature for 45 minutes.

  • Monitoring and Washing:

    • Perform a Kaiser test to confirm the completion of the coupling (a negative test is indicated by a yellow/colorless result).

    • If the coupling is incomplete, the coupling step can be repeated (double coupling).

    • Once complete, wash the resin with DMF (5x) and DCM (3x).

Protocol 2: HBTU Mediated Coupling

Materials:

  • Fmoc-deprotected peptide-resin (0.1 mmol)

  • This compound (0.4 mmol, 4 eq.)

  • HBTU (0.39 mmol, 3.9 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Reaction vessel with a shaker

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Activation (Pre-activation):

    • In a separate vial, dissolve this compound and HBTU in DMF.

    • Add DIPEA to the solution and vortex for 1-2 minutes.

  • Coupling Reaction:

    • Add the pre-activated amino acid solution to the resin.

    • Shake the reaction vessel at room temperature for 60 minutes.

  • Monitoring and Washing:

    • Perform a Kaiser test to confirm the completion of the coupling.

    • If the coupling is incomplete, perform a second coupling.

    • Once complete, wash the resin with DMF (5x) and DCM (3x).

Protocol 3: DIC/Oxyma Mediated Coupling

Materials:

  • Fmoc-deprotected peptide-resin (0.1 mmol)

  • This compound (0.4 mmol, 4 eq.)

  • Oxyma Pure (0.4 mmol, 4 eq.)

  • N,N'-Diisopropylcarbodiimide (DIC) (0.4 mmol, 4 eq.)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Reaction vessel with a shaker

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve this compound and Oxyma Pure in DMF.

    • Add DIC to the solution and vortex briefly.

    • Immediately add the activated amino acid solution to the resin.

  • Coupling Reaction:

    • Shake the reaction vessel at room temperature for 90-120 minutes.

  • Monitoring and Washing:

    • Perform a Kaiser test to confirm the completion of the coupling.

    • If the coupling is incomplete, a second coupling may be necessary.

    • Once complete, wash the resin with DMF (5x) and DCM (3x).

Visualizations

General SPPS Workflow

SPPS_Workflow Resin Resin Swelling Resin Swelling (DMF) Resin->Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swelling->Deprotection Washing1 Washing (DMF/DCM) Deprotection->Washing1 Coupling Coupling Washing1->Coupling Activation Amino Acid Activation (Coupling Reagent + Base) Activation->Coupling Washing2 Washing (DMF/DCM) Coupling->Washing2 Repeat Repeat Cycle or Final Cleavage Washing2->Repeat

Caption: A generalized workflow for a single coupling cycle in Solid-Phase Peptide Synthesis (SPPS).

Coupling Reagent Activation Pathways

Activation_Pathways cluster_aminium Aminium/Uronium Salt Activation (e.g., HATU) cluster_carbodiimide Carbodiimide Activation (e.g., DIC/Oxyma) AA1 This compound OAt_Ester Reactive OAt Ester AA1->OAt_Ester Activation HATU HATU + DIPEA Peptide_Bond1 Peptide Bond Formation OAt_Ester->Peptide_Bond1 Peptide_Resin1 H₂N-Peptide-Resin Peptide_Resin1->Peptide_Bond1 AA2 This compound Oxyma_Ester Reactive Oxyma Ester AA2->Oxyma_Ester Activation DIC_Oxyma DIC + Oxyma Peptide_Bond2 Peptide Bond Formation Oxyma_Ester->Peptide_Bond2 Peptide_Resin2 H₂N-Peptide-Resin Peptide_Resin2->Peptide_Bond2

Caption: Activation pathways for this compound using aminium salt and carbodiimide methods.

Conclusion

The successful incorporation of this compound into a peptide sequence is readily achievable with the appropriate selection of coupling reagents and optimized protocols. For rapid and highly efficient couplings, particularly in challenging sequences, HATU is the premier choice. For a balance of high efficiency, excellent racemization suppression, and cost-effectiveness, the DIC/Oxyma combination is highly recommended. HBTU remains a reliable and widely used reagent that provides a robust performance. The choice ultimately depends on the specific requirements of the synthesis, including the complexity of the peptide, budget, and desired purity profile. By following the detailed protocols provided, researchers can confidently incorporate this important building block into their synthetic peptides.

References

Application Note: A Detailed Protocol for Fmoc Group Deprotection Using Piperidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in solid-phase peptide synthesis (SPPS).

Introduction: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis (SPPS), serving as a base-labile protecting group for the α-amino function of amino acids.[1][2] Its successful and complete removal at each cycle of peptide elongation is critical to ensure the synthesis of high-purity peptides.[1][3] Incomplete Fmoc deprotection can lead to the formation of deletion sequences, which are often difficult to separate from the desired product.[3]

The standard method for Fmoc group removal involves treatment with a solution of a secondary amine base, most commonly piperidine, in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2][3][4] The deprotection proceeds via a base-catalyzed β-elimination mechanism.[1][3] This application note provides a detailed, step-by-step protocol for Fmoc deprotection using piperidine, methods for monitoring its completion, and a summary of reaction conditions.

Chemical Mechanism of Fmoc Deprotection

The removal of the Fmoc group is a two-step process initiated by a base:[5][6]

  • Proton Abstraction: Piperidine, acting as a base, abstracts the acidic proton from the C9 position of the fluorenyl ring system.[1][7]

  • β-Elimination: This abstraction leads to a β-elimination reaction, which releases the highly reactive dibenzofulvene (DBF) intermediate, carbon dioxide, and the free N-terminal amine of the peptide.[2][6][8]

  • Adduct Formation: The liberated dibenzofulvene is an electrophile that can react with the newly deprotected amine. To prevent this side reaction, an excess of piperidine is used, which acts as a scavenger, trapping the DBF to form a stable dibenzofulvene-piperidine adduct.[6][7][9] This adduct is then easily washed away from the resin.[9]

Fmoc_Deprotection_Mechanism cluster_step1 Step 1: Proton Abstraction cluster_step2 Step 2: β-Elimination cluster_step3 Step 3: Adduct Formation Fmoc_Peptide Fmoc-NH-Peptide-Resin Intermediate Carbanion Intermediate Fmoc_Peptide->Intermediate + Piperidine Piperidine1 Piperidine (Base) Free_Amine H₂N-Peptide-Resin Intermediate->Free_Amine Elimination DBF Dibenzofulvene (DBF) Intermediate->DBF Adduct DBF-Piperidine Adduct (Washed Away) DBF->Adduct + Piperidine Piperidine2 Piperidine (Scavenger)

Caption: Simplified mechanism of Fmoc deprotection by piperidine.

Data Presentation: Fmoc Deprotection Conditions

The efficiency of Fmoc removal is influenced by piperidine concentration, reaction time, and the specific amino acid sequence. The following table summarizes common conditions.

ParameterConditionExpected Outcome/YieldNotes
Piperidine Concentration 20% (v/v) in DMF>99%The most common and effective concentration for rapid and complete deprotection.[9][10][11]
5-10% (v/v) in DMFHighMay require longer reaction times. Can be used to potentially minimize base-related side reactions.[10]
2% DBU / 2-5% Piperidine in DMF/NMPHighDBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a stronger base that accelerates deprotection but may increase side reactions like aspartimide formation.[1][10][12][13]
Reaction Time 1 x 2-3 min, then 1 x 5-15 min>99%A two-step treatment is standard. The first is short to wash away the forming adduct, and the second ensures complete reaction.[1][4][14]
> 20 minutesHighExtended times may be necessary for sterically hindered amino acids or aggregated peptide sequences.[6][10]
Temperature Room Temperature (~25°C)StandardMost common and generally sufficient for the reaction.[10]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the standard procedure for removing the Fmoc group from a peptide-resin in a manual or automated synthesizer.

Materials and Reagents:

  • Peptidyl-resin with N-terminal Fmoc protection

  • Deprotection Solution: 20% (v/v) piperidine in high-purity, amine-free DMF. (Prepare fresh daily)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), ACS grade

  • Synthesis vessel/column

Procedure:

  • Resin Swelling (If starting): Swell the Fmoc-protected resin in DMF for 30-60 minutes.[1][4]

  • Initial DMF Wash: Drain the solvent and wash the resin with DMF (3x resin volume) for 1 minute per wash to remove any residual solvents or reagents.[1]

  • Initial Deprotection: Add the 20% piperidine in DMF solution to the resin, ensuring the resin is fully covered. Agitate the mixture for 2-3 minutes at room temperature.[1][14]

  • Drain: Drain the deprotection solution. This first treatment removes the majority of the Fmoc groups and the resulting adduct.

  • Main Deprotection: Add a fresh aliquot of the 20% piperidine in DMF solution to the resin. Agitate the mixture for 10-15 minutes at room temperature to ensure complete deprotection.[1][4]

  • Drain: Drain the deprotection solution.

  • Thorough Washing: Wash the resin extensively with DMF (5-7 times, 1 minute per wash) to completely remove residual piperidine and the dibenzofulvene-piperidine adduct.[4][15] This step is critical to prevent side reactions in the subsequent coupling step.

  • Confirmation (Optional): Perform a colorimetric test (e.g., Kaiser test) to confirm the presence of a free primary amine, indicating complete deprotection.

Protocol 2: Quantitative Monitoring of Fmoc Deprotection by UV-Vis Spectrophotometry

This method provides a quantitative measure of Fmoc removal by measuring the UV absorbance of the dibenzofulvene-piperidine adduct, which has a characteristic absorbance maximum around 301 nm.[3]

Materials and Reagents:

  • Deprotection solution drained from the synthesis vessel (Steps 4 and 6 of Protocol 1)

  • Fresh 20% (v/v) piperidine in DMF solution (for blank/reference)

  • Volumetric flasks and pipettes

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Collect Filtrate: Collect the combined piperidine solutions drained from the deprotection steps.

  • Dilute Sample: Pipette a known volume of the collected filtrate into a volumetric flask and dilute with the fresh 20% piperidine/DMF solution to bring the absorbance into the linear range of the spectrophotometer (typically < 1.5 AU). Record the dilution factor.

  • Measure Absorbance: Use the fresh 20% piperidine/DMF solution as a blank to zero the spectrophotometer. Measure the absorbance of the diluted sample at ~301 nm.[3]

  • Calculate Fmoc Loading: The amount of Fmoc group removed can be calculated using the Beer-Lambert law (A = εcl), which is directly proportional to the initial loading of the resin.

    • Formula: Loading (mmol/g) = (Absorbance × Dilution Factor × Volume of filtrate (L)) / (ε × mass of resin (g))

    • Where:

      • A is the measured absorbance.

      • ε (molar extinction coefficient) for the DBF-piperidine adduct is approximately 7800-8500 M⁻¹cm⁻¹.[1][9]

      • c is the concentration.

      • l is the path length of the cuvette (typically 1 cm).

Consistent results across synthesis cycles indicate successful and complete deprotection. A significant drop in the calculated value may indicate incomplete deprotection or aggregation issues.[3]

Visualizations

Caption: Experimental workflow for Fmoc group deprotection in SPPS.

References

Application Notes and Protocols for TFA Cleavage of Boc-Protected Tryptophan-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in solid-phase peptide synthesis (SPPS). Its removal is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA). While generally efficient, the deprotection of Boc groups in peptides containing sensitive residues, such as tryptophan (Trp), presents unique challenges. The indole side chain of tryptophan is highly nucleophilic and susceptible to modification by reactive electrophiles generated during the cleavage process. This can lead to the formation of undesired side products, complicating purification and reducing the overall yield of the target peptide.

These application notes provide a comprehensive guide to the conditions for the TFA-mediated cleavage of Boc-protected tryptophan-containing peptides. It includes detailed protocols, a discussion of the underlying reaction mechanisms, strategies to mitigate side reactions, and a troubleshooting guide.

Mechanism of Boc Deprotection and Tryptophan Side Reactions

The cleavage of the Boc group by TFA is an acid-catalyzed process that proceeds via the formation of a stable tert-butyl cation.[1] This carbocation is a potent electrophile that can subsequently alkylate the electron-rich indole ring of tryptophan, leading to the formation of tert-butylated tryptophan adducts.[2][3] This is the most common side reaction observed during the TFA cleavage of tryptophan-containing peptides.[3]

To prevent this and other potential side reactions, such as oxidation, a "cleavage cocktail" containing TFA and a mixture of scavengers is employed.[2] Scavengers are nucleophilic reagents that effectively trap the reactive carbocations and other electrophilic species before they can react with the peptide.[4]

Quantitative Data on Cleavage Cocktail Performance

The choice of scavenger cocktail significantly impacts the purity of the crude peptide. The following tables summarize the effectiveness of different scavenger cocktails in preventing common side reactions.

Table 1: Comparison of Scavenger Cocktails for a Tryptophan-Containing Peptide

Cleavage Cocktail Composition (v/v/v)Crude Purity (%) (Representative)Major ImpuritySuitability
95% TFA / 5% H₂O~60-70%Tryptophan alkylation productsNot recommended for peptides with sensitive residues.[5]
95% TFA / 2.5% TIS / 2.5% H₂O~85-95%Minor deletion and truncation sequencesGeneral purpose, essential for peptides with Trp, Met, Cys, Tyr.[5]
Reagent K (82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT)>95%Minimal side productsRobust cocktail for peptides with multiple sensitive residues.[6]

Note: Data is illustrative and based on representative examples. Actual purity is highly dependent on the peptide sequence and the efficiency of the synthesis.

Table 2: Common Scavengers and Their Primary Targets

ScavengerPrimary Target(s)Typical Concentration (%)
Triisopropylsilane (TIS)Carbocations (e.g., from Boc, Trt)2.5 - 5
Water (H₂O)Carbocations, hydrolysis of intermediates2.5 - 5
1,2-Ethanedithiol (EDT)Carbocations, prevents oxidation of Trp and Met2.5
ThioanisolePrevents Met oxidation, scavenges carbocations5
PhenolScavenges carbocations, protects Trp and Tyr5

Experimental Protocols

Protocol 1: Solid-Phase Cleavage of a Boc-Protected Tryptophan-Containing Peptide

This protocol describes the cleavage of a peptide from a solid support (e.g., Merrifield or PAM resin) with simultaneous removal of the Boc and other acid-labile side-chain protecting groups.

Materials:

  • Boc-protected peptide-resin

  • Trifluoroacetic acid (TFA), high purity

  • Scavengers: Triisopropylsilane (TIS), deionized water, 1,2-Ethanedithiol (EDT)

  • Dichloromethane (DCM), peptide synthesis grade

  • Cold diethyl ether

  • Solid-phase synthesis reaction vessel with a sintered glass filter

  • Shaker or nitrogen bubbler

  • Centrifuge and centrifuge tubes

Procedure:

  • Resin Washing: Wash the peptide-resin thoroughly with DCM to remove residual solvents from the previous synthesis steps.

  • Preparation of Cleavage Cocktail: In a fume hood, prepare the cleavage cocktail. A commonly used and effective cocktail for tryptophan-containing peptides is TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5 v/v/v/v) . Prepare the cocktail fresh before use.

  • Cleavage Reaction: Add the cleavage cocktail to the peptide-resin (approximately 10 mL per gram of resin).

  • Incubation: Gently agitate the mixture at room temperature for 2-3 hours. The reaction time may need to be optimized depending on the specific peptide sequence and protecting groups.

  • Peptide Precipitation: Filter the cleavage solution containing the peptide into a cold centrifuge tube. Add 10 volumes of cold diethyl ether to precipitate the crude peptide.

  • Isolation and Washing: Centrifuge the mixture to pellet the peptide. Decant the ether. Wash the peptide pellet with cold diethyl ether two more times to remove residual TFA and scavengers.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Solution-Phase Deprotection of a Boc-Protected Tryptophan-Containing Peptide

This protocol is for the removal of a Boc group from a peptide in solution.

Materials:

  • Boc-protected peptide

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Triethylsilane (TES) or Triisopropylsilane (TIS)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the Boc-protected peptide in anhydrous DCM in a round-bottom flask (concentration typically 0.1-0.5 M).

  • Addition of Scavenger: Add 5-10 equivalents of a scavenger such as TES or TIS to the solution.

  • Deprotection: Cool the solution to 0°C in an ice bath. Slowly add an equal volume of TFA to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. The resulting crude peptide can then be purified.

Mandatory Visualizations

Caption: Mechanism of Boc deprotection and scavenger protection.

TFA_Cleavage_Workflow Experimental Workflow for Solid-Phase TFA Cleavage Start Start: Boc-Protected Peptide-Resin Wash_Resin 1. Wash Resin (DCM) Start->Wash_Resin Prepare_Cocktail 2. Prepare Cleavage Cocktail (TFA + Scavengers) Wash_Resin->Prepare_Cocktail Cleavage 3. Add Cocktail to Resin & Incubate (2-3h) Prepare_Cocktail->Cleavage Filter 4. Filter to Collect Peptide Solution Cleavage->Filter Precipitate 5. Precipitate Peptide (Cold Diethyl Ether) Filter->Precipitate Centrifuge 6. Centrifuge to Pellet Peptide Precipitate->Centrifuge Wash_Pellet 7. Wash Pellet (Cold Diethyl Ether) x2 Centrifuge->Wash_Pellet Dry 8. Dry Peptide Pellet Wash_Pellet->Dry End End: Crude Peptide for Purification Dry->End

References

Application Notes and Protocols for the Incorporation of Fmoc-D-Trp(Boc)-OH into Difficult Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of D-amino acids, such as D-tryptophan, into peptide sequences is a critical strategy in medicinal chemistry for enhancing biological activity and improving pharmacokinetic profiles.[1] The use of Fmoc-D-Trp(Boc)-OH is central to the solid-phase peptide synthesis (SPPS) of numerous therapeutic peptides, where the D-isomer can induce specific conformational constraints, leading to increased receptor binding affinity and selectivity.[1] Furthermore, the presence of a D-amino acid significantly enhances the peptide's resistance to enzymatic degradation, thereby prolonging its in-vivo half-life.[1]

However, the synthesis of tryptophan-containing peptides, especially within "difficult sequences" prone to aggregation, presents considerable challenges. The bulky indole side chain of tryptophan can contribute to steric hindrance and the formation of stable intra- and inter-chain hydrogen bonds, leading to on-resin aggregation. This aggregation can physically block reactive sites, resulting in incomplete couplings and deletions, which compromise the yield and purity of the final peptide. The Boc (tert-butyloxycarbonyl) protecting group on the indole nitrogen of Fmoc-D-Trp-OH is recommended to mitigate modification of the indole side chain during the acidic conditions of cleavage from the solid support.[1]

These application notes provide a comprehensive guide to successfully incorporate this compound into difficult peptide sequences by outlining strategies to overcome aggregation, detailing optimized protocols, and offering a troubleshooting guide.

Challenges in Incorporating this compound in Difficult Sequences

Difficult sequences are often characterized by:

  • High hydrophobicity: Leading to poor solvation of the growing peptide chain.

  • Propensity for β-sheet formation: Causing on-resin aggregation.

  • Steric hindrance: Around the coupling site.

The incorporation of this compound can exacerbate these issues due to its bulky and hydrophobic nature.

Strategies to Overcome Difficult Couplings

Several strategies can be employed to enhance the efficiency of incorporating this compound into problematic sequences:

  • Optimized Coupling Reagents: The choice of coupling reagent is critical. For difficult couplings, more potent activating reagents are recommended.

  • Modification of Synthesis Conditions: Adjusting temperature and reaction times can significantly impact coupling efficiency.

  • Use of Chaotropic Salts: These salts disrupt secondary structures, improving resin swelling and solvation.

  • Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS): Microwave energy can accelerate reaction kinetics and prevent aggregation.

  • Backbone Protection: Incorporating backbone-protecting groups can disrupt interchain hydrogen bonding.

Data Presentation: Comparison of Coupling Strategies

The following table summarizes the effectiveness of various strategies for incorporating this compound in difficult sequences. The data is compiled from literature on sterically hindered couplings and difficult peptide synthesis.

StrategyKey Parameters & ReagentsTypical Coupling Yield (%)Racemization RiskKey Considerations
Optimized Coupling Reagents HATU/DIPEA95 - 99LowHighly efficient for hindered couplings with rapid reaction times. Often the first choice for difficult sequences.[2]
HCTU/DIPEA92 - 98LowA more cost-effective alternative to HATU with comparable high reactivity.[2]
COMU/DIPEA95 - 99Very LowHigh coupling efficiency, comparable to HATU. Incorporates OxymaPure, making it a safer alternative to HOBt/HOAt-based reagents.[2]
DIC/OxymaPure92 - 97Very LowA robust and cost-effective method where OxymaPure enhances coupling efficiency and suppresses racemization.[2]
Microwave-Assisted SPPS Standard coupling reagents (e.g., HBTU, HATU) at elevated temperatures (e.g., 75°C)>99 (in many cases)Low (with optimized methods)Significantly reduces reaction times (couplings in ~5 min) and improves peptide purity by minimizing aggregation.[3]
Use of Chaotropic Salts 0.4 M LiCl or KSCN in DMFSequence DependentLowCan improve solvation of the peptide-resin complex but may reduce the solubility of other reagents.
Double Coupling Repeat of the initial coupling protocol-LowA straightforward method to drive the reaction to completion if the initial coupling is sluggish.

Experimental Protocols

Protocol 1: Standard Coupling of this compound

This protocol is suitable for sequences that are not expected to be highly difficult.

  • Resin Preparation: Swell the resin-bound peptide (with a deprotected N-terminal amine) in N,N-Dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 5 min, followed by 1 x 15 min). Wash the resin thoroughly with DMF (5-7 times).

  • Activation Mixture: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents).

  • Coupling: Add the activation mixture to the resin. Agitate at room temperature for 1-2 hours.

  • Washing: Wash the resin with DMF (3-5 times).

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

Protocol 2: High-Efficiency Coupling using HATU for Difficult Sequences

This protocol is recommended for maximizing the coupling efficiency of this compound in known or suspected difficult sequences.[2]

  • Resin Preparation and Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Activation Mixture: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) in DMF. Add HATU (2.9 equivalents) and DIPEA (6 equivalents). Allow the mixture to pre-activate for 1-2 minutes.[2]

  • Coupling: Add the activation mixture to the resin. Agitate at room temperature for 2-4 hours.[2]

  • Washing and Monitoring: Follow steps 5 and 6 from Protocol 1. If the Kaiser test is positive, proceed with a second coupling (double coupling).

Protocol 3: Microwave-Assisted Coupling

This protocol leverages microwave energy to enhance coupling efficiency and reduce synthesis time.

  • Resin Preparation and Deprotection: Follow steps 1 and 2 from Protocol 1. Microwave-assisted deprotection can also be performed (e.g., 3 minutes at 75°C).[3]

  • Activation and Coupling: In a microwave peptide synthesizer, add the coupling cocktail (as in Protocol 2) to the resin. Perform the coupling reaction in the microwave at a set temperature (e.g., 75°C) for 5-10 minutes.

  • Washing and Monitoring: Follow steps 5 and 6 from Protocol 1.

Protocol 4: Coupling with Chaotropic Salts

This protocol is useful for sequences prone to severe aggregation.

  • Resin Preparation and Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Chaotropic Wash: Before coupling, wash the resin with a solution of 0.4 M LiCl in DMF.

  • Coupling: Perform the coupling as described in Protocol 2. The chaotropic salt can also be included in the coupling mixture.

  • Washing and Monitoring: Follow steps 5 and 6 from Protocol 1.

Mandatory Visualizations

cluster_SPPS_Cycle Standard SPPS Cycle for this compound Resin_Swelling 1. Resin Swelling in DMF Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin_Swelling->Fmoc_Deprotection Washing_1 3. DMF Wash Fmoc_Deprotection->Washing_1 Coupling 5. Coupling to Resin Washing_1->Coupling Activation 4. Pre-activation of This compound (Coupling Reagent/Base) Activation->Coupling Washing_2 6. DMF Wash Coupling->Washing_2 Monitoring 7. Kaiser Test Washing_2->Monitoring

Standard SPPS Workflow for this compound Incorporation.

Start Initial Coupling of This compound Kaiser_Test Perform Kaiser Test Start->Kaiser_Test Negative Coupling Complete Proceed to next cycle Kaiser_Test->Negative Negative Positive Incomplete Coupling Kaiser_Test->Positive Positive Troubleshoot Select Strategy Positive->Troubleshoot Double_Couple Double Coupling (Same Reagents) Troubleshoot->Double_Couple Mild Difficulty Change_Reagent Change Coupling Reagent (e.g., to HATU/COMU) Troubleshoot->Change_Reagent Moderate Difficulty MW_SPPS Use Microwave (Elevated Temperature) Troubleshoot->MW_SPPS High Difficulty/ Aggregation Chaotropic_Salts Add Chaotropic Salts (e.g., LiCl) Troubleshoot->Chaotropic_Salts Severe Aggregation Re_Kaiser_Test Perform Kaiser Test Double_Couple->Re_Kaiser_Test Change_Reagent->Re_Kaiser_Test MW_SPPS->Re_Kaiser_Test Chaotropic_Salts->Re_Kaiser_Test Re_Kaiser_Test->Negative Negative Capping Consider Capping Unreacted Amines Re_Kaiser_Test->Capping Positive

Troubleshooting Workflow for Difficult this compound Couplings.

Conclusion

The successful incorporation of this compound into difficult peptide sequences is achievable with a systematic approach that anticipates and addresses the challenges of on-resin aggregation and steric hindrance. For moderately difficult sequences, the use of high-efficiency coupling reagents like HATU or COMU, along with the option of a double coupling, is often sufficient. For highly aggregating sequences, more robust methods such as microwave-assisted synthesis or the addition of chaotropic salts are recommended. Careful monitoring of the coupling reaction at each step is paramount to ensure the synthesis of the target peptide with high purity and yield. The protocols and strategies outlined in these application notes provide a robust framework for researchers to overcome the challenges associated with the synthesis of tryptophan-containing difficult peptides.

References

Application Notes and Protocols: A Comparative Guide to Using HATU and HBTU for the Coupling of Fmoc-D-Trp(Boc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of solid-phase peptide synthesis (SPPS), the selection of an appropriate coupling reagent is paramount to achieving high peptide purity and yield. The choice becomes especially critical when incorporating amino acids that are prone to racemization or involve sterically hindered couplings. Fmoc-D-Trp(Boc)-OH, a derivative of tryptophan, presents such a challenge. This document provides a detailed comparison of two prevalent uronium-based coupling reagents, HATU and HBTU, for the incorporation of this compound into a peptide sequence. We offer in-depth application notes, comparative data, and standardized protocols to guide researchers in making an informed decision for their synthesis strategy.

Mechanism of Action: HATU vs. HBTU

Both HATU and HBTU are aminium/uronium salts that facilitate amide bond formation by activating the C-terminal carboxylic acid of an amino acid. The core difference in their efficacy lies in the leaving group generated during the activation step.

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) activates a carboxylic acid to form a reactive O-benzotriazole (OBt) ester.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) contains a 1-hydroxy-7-azabenzotriazole (HOAt) moiety. This results in the formation of a more reactive O-azabenzotriazole (OAt) active ester.

The nitrogen atom at the 7-position of the HOAt ring in HATU acts as an electron-withdrawing group, making the resulting OAt-ester more susceptible to nucleophilic attack by the amine. This enhanced reactivity leads to faster coupling kinetics and, crucially, a lower risk of racemization. The pyridine nitrogen is also thought to stabilize the incoming amine through a hydrogen-bonded transition state, further accelerating the reaction.

Caption: Comparative activation pathways for HATU and HBTU.

Application Notes

The choice between HATU and HBTU can significantly impact the synthesis of peptides containing this compound. While both are effective, their performance characteristics differ, particularly in challenging contexts.

Using HATU:

  • Superior Efficiency: HATU is generally preferred for its rapid reaction kinetics and higher coupling efficiency. This makes it the reagent of choice for "difficult" sequences, including those prone to aggregation or involving sterically hindered amino acids.

  • Racemization Suppression: Due to the formation of the highly reactive OAt-ester, the time available for the activated amino acid to epimerize is significantly reduced. This is a critical advantage for racemization-prone residues like tryptophan derivatives.

  • Caution on Stoichiometry: Like other aminium/uronium reagents, HATU should not be used in large excess. The reagent can react with the free N-terminal amine of the growing peptide chain, forming a guanidinium cap that terminates elongation. It is recommended to use slightly less reagent than the amino acid.

Using HBTU:

  • Reliable Standard: HBTU is a robust and widely used coupling reagent that provides a good balance of reactivity and cost-effectiveness for many standard peptide syntheses.

  • Potential for Racemization: While generally effective, HBTU may pose a higher risk of racemization compared to HATU, especially for sensitive amino acids or during long coupling times. The addition of an external HOBt source can help to suppress this side reaction.

  • Side Reactions: Similar to HATU, excess HBTU can lead to unwanted capping of the peptide chain. Careful control of stoichiometry is essential.

Data Presentation

The following tables summarize the key characteristics and comparative performance of HATU and HBTU based on established literature for challenging peptide syntheses.

Table 1: Reagent Characteristics

FeatureHATUHBTU
Full Name 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphateO-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate
Activating Moiety HOAt (1-hydroxy-7-azabenzotriazole)HOBt (1-hydroxybenzotriazole)
Key Advantage High reactivity, low racemization riskCost-effective, reliable for standard couplings
Potential Issue Higher cost, potential for N-terminal cappingHigher racemization risk, potential for N-terminal capping

Table 2: Comparative Performance in Difficult Couplings

ParameterHATUHBTUReference
Purity Higher (fewer deletion products)Lower (more deletion products)
Coupling Efficiency Very HighHigh
Reaction Speed FasterSlower
Racemization Risk LowerHigher

Experimental Protocols

The following protocols provide a general workflow for SPPS and specific procedures for coupling Fm

Application Notes and Protocols for Fmoc-D-Trp(Boc)-OH in Automated Peptide Synthesizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids, such as D-isomers, into peptide sequences is a critical strategy in modern drug discovery and development. D-amino acids can significantly enhance peptide stability against enzymatic degradation, improve receptor binding affinity, and modulate biological activity. Fmoc-D-Trp(Boc)-OH is a key building block for the synthesis of peptides containing D-tryptophan. The dual-protection strategy, employing the base-labile fluorenylmethyloxycarbonyl (Fmoc) group for the α-amine and the acid-labile tert-butyloxycarbonyl (Boc) group for the indole nitrogen, is essential for successful solid-phase peptide synthesis (SPPS).[] The Boc group on the tryptophan side chain prevents unwanted side reactions, such as alkylation and oxidation, during the repetitive acid-mediated cleavage steps of Fmoc-SPPS.[2]

These application notes provide detailed protocols and technical guidance for the efficient and reliable use of this compound in automated peptide synthesizers.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
CAS Number 163619-04-3
Molecular Formula C₃₁H₃₀N₂O₆
Molecular Weight 526.58 g/mol
Appearance White to off-white powder
Purity (HPLC) ≥95.0%
Storage 2-8 °C
Table 2: Recommended Parameters for Automated Synthesis using this compound
ParameterRecommended ConditionNotes
Resin Rink Amide, Wang, or 2-Chlorotrityl Chloride ResinChoice depends on the desired C-terminus (amide or carboxylic acid). 2-Chlorotrityl resin can minimize diketopiperazine formation.
Scale 0.1 mmolStandard laboratory scale.
Fmoc Deprotection 20% (v/v) piperidine in DMFTwo treatments of 7-15 minutes each are typically sufficient.[3][4]
Amino Acid Equivalents 3 - 5 equivalents (relative to resin loading)Higher equivalents may be needed for difficult couplings.
Coupling Reagent HBTU, HATU, HCTU, or DIC/OxymaHCTU offers a cost-effective alternative to HATU with comparable efficiency.[3]
Coupling Time 30 - 60 minutesCan be extended for sterically hindered couplings. Monitor with Kaiser test.[5]
Base (for coupling) N,N-Diisopropylethylamine (DIPEA)6 - 10 equivalents.
Washes N,N-Dimethylformamide (DMF)5-7 times after deprotection and coupling steps.
Table 3: Common Cleavage Cocktails for Peptides Containing Trp(Boc)
Reagent CocktailComposition (v/v)Application Notes
TFA/TIS/H₂O 95:2.5:2.5A general-purpose, low-odor cocktail suitable for most sequences containing modern protecting groups like Arg(Pbf) and Trp(Boc).[6]
Reagent K TFA/Thioanisole/Water/Phenol/EDT (82.5:5:5:5:2.5)A robust, general-purpose cocktail effective for peptides with sensitive residues like Arg(Pmc/Mtr), Met, and Cys, in addition to Trp.[6]
TFA/Thioanisole/EDT/Anisole 90:5:3:2Recommended for sequences containing Arg(Mtr/Pmc) to prevent sulfonation of the tryptophan indole ring.[6]

Experimental Protocols

Protocol 1: Automated Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines a general procedure for incorporating this compound into a peptide sequence using an automated peptide synthesizer.

1. Resin Preparation:

  • Place the appropriate amount of resin (e.g., 125-250 mg of Rink Amide resin for a 0.1 mmol scale) into the synthesizer's reaction vessel.

  • Swell the resin in DMF for at least 30 minutes.

2. Automated Synthesis Cycles:

  • Fmoc Deprotection:

    • Treat the resin with 20% (v/v) piperidine in DMF.

    • Reaction time: 2 x 10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling (for this compound and other residues):

    • Prepare a solution of the Fmoc-amino acid (0.5 mmol, 5 eq.), a coupling reagent like HCTU (0.48 mmol, 4.8 eq.), and DIPEA (1.0 mmol, 10 eq.) in DMF.

    • Pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the reaction vessel.

    • Couple for 30-45 minutes. For sterically hindered amino acids, the coupling time can be extended to 60 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Repeat: Continue the deprotection and coupling cycles until the desired peptide sequence is assembled.

3. Final Cleavage and Deprotection:

  • After the final coupling step, perform a final Fmoc deprotection.

  • Wash the peptide-resin with DMF, followed by dichloromethane (DCM), and dry under vacuum.

  • Add the appropriate cleavage cocktail (see Table 3) to the resin (e.g., 10 mL per gram of resin).

  • Gently agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.

  • Centrifuge the mixture to pellet the crude peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide pellet under vacuum.

Protocol 2: Mitigation of Common Side Reactions
  • Aspartimide Formation: This side reaction is prevalent in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser.[7]

    • Mitigation:

      • Use protecting groups like Asp(OMpe) or Asp(ODmab) for the aspartic acid residue.

      • Minimize exposure to the basic conditions of Fmoc deprotection.

  • Diketopiperazine Formation: This occurs at the dipeptide stage and can lead to cleavage from the resin.[6]

    • Mitigation:

      • Use 2-chlorotrityl chloride resin, as its steric bulk hinders this cyclization.

      • Couple the third amino acid quickly after the deprotection of the second.

  • Tryptophan Alkylation/Oxidation: The Boc group on this compound significantly reduces this risk during cleavage.

    • Mitigation:

      • Always use a scavenger-containing cleavage cocktail (see Table 3).

Visualizations

experimental_workflow cluster_synthesis Automated Peptide Synthesis cluster_cleavage Cleavage & Deprotection Resin_Prep Resin Swelling in DMF Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin_Prep->Fmoc_Deprotection Washing1 DMF Wash Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (this compound + Coupling Reagent) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Elongation Repeat Cycles Washing2->Elongation Elongation->Fmoc_Deprotection Next Cycle Final_Deprotection Final Fmoc Deprotection Elongation->Final_Deprotection Final Cycle Cleavage TFA Cleavage Cocktail (with Scavengers) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (HPLC) Precipitation->Purification

Caption: Automated solid-phase synthesis workflow for peptides containing this compound.

signaling_pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Cascade DTrp_Peptide D-Trp Peptide (e.g., GnRH Agonist) Receptor GPCR (e.g., GnRH Receptor) DTrp_Peptide->Receptor Binds G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., PLC) G_Protein->Effector Second_Messenger Second Messenger (e.g., IP3, DAG) Effector->Second_Messenger Kinase_Cascade Kinase Cascade (e.g., PKC) Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response (e.g., Hormone Release) Kinase_Cascade->Cellular_Response

Caption: Signaling pathway of a D-Trp containing peptide, such as a GnRH agonist Triptorelin.[5]

logical_relationship Start Start: Peptide Synthesis Goal Choose_AA Incorporate D-Tryptophan Start->Choose_AA Protect_Indole Use Boc Protection on Indole (this compound) Choose_AA->Protect_Indole Prevent_Side_Reactions Prevent Alkylation/Oxidation during TFA Cleavage Protect_Indole->Prevent_Side_Reactions High_Purity_Peptide Achieve High Purity Peptide Prevent_Side_Reactions->High_Purity_Peptide

Caption: Logical relationship for using this compound to achieve high-purity peptides.

References

Application Notes and Protocols: Synthesis and Application of Protease-Resistant Peptides Using D-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide-based therapeutics offer high specificity and potency but are often limited by their susceptibility to rapid degradation by endogenous proteases.[1] A key strategy to overcome this limitation is the incorporation of D-amino acids, the stereoisomers of the naturally occurring L-amino acids.[1] Proteases are highly stereospecific and primarily recognize and cleave peptide bonds involving L-amino acids.[1] The introduction of D-amino acids into a peptide sequence disrupts this recognition, rendering the peptide significantly more resistant to proteolytic degradation.[1][2] This enhanced stability leads to a longer in vivo half-life, improved bioavailability, and sustained therapeutic effect.[1][3] This document provides a comprehensive guide to the synthesis, evaluation, and application of protease-resistant peptides containing D-amino acids.

Principle of Protease Resistance

The mechanism of protease resistance conferred by D-amino acids is based on steric hindrance. The active sites of proteases are exquisitely evolved to accommodate the specific three-dimensional structure of L-amino acid residues. When a D-amino acid is present in a peptide backbone, its side chain is oriented differently, preventing the peptide from fitting correctly into the enzyme's active site. This misalignment inhibits the catalytic activity of the protease, thus protecting the peptide from cleavage.[1][2]

G Mechanism of Protease Resistance cluster_0 L-Peptide Substrate cluster_1 D-Amino Acid Containing Peptide L-Peptide L-Peptide Protease Protease Active Site L-Peptide->Protease Specific Binding Cleavage Peptide Cleavage (Degradation) Protease->Cleavage D-Peptide D-Peptide Protease_D Protease Active Site D-Peptide->Protease_D Steric Hindrance (No Fit) Resistance Protease Resistance (Stability) Protease_D->Resistance

Mechanism of D-amino acid mediated protease resistance.

Applications in Drug Development

The enhanced stability of D-amino acid-containing peptides makes them attractive candidates for various therapeutic applications:

  • Antimicrobial Peptides: Incorporation of D-amino acids can improve the stability and efficacy of antimicrobial peptides, which are often susceptible to bacterial proteases.[4][5]

  • Cancer Therapeutics: D-peptides can be designed to disrupt protein-protein interactions crucial for cancer cell survival and proliferation, with the added benefit of a longer duration of action.[3]

  • Neurodegenerative Diseases: D-peptides are being explored as inhibitors of protein aggregation in diseases like Alzheimer's. For example, D-peptides can bind to amyloid-beta (Aβ) and prevent its aggregation into toxic plaques.[4][6]

  • GPCR Modulation: D-peptides can act as antagonists for G-protein coupled receptors (GPCRs), blocking downstream signaling pathways with greater stability than their L-counterparts.[7]

Example Signaling Pathway: Inhibition of Amyloid-Beta Aggregation

In Alzheimer's disease, the aggregation of the amyloid-beta peptide is a key pathological event. D-peptides can be designed to bind to Aβ monomers or oligomers, thereby preventing their assembly into neurotoxic fibrils.

G D-Peptide Inhibition of Amyloid-Beta Aggregation Abeta_Monomer Aβ Monomer Oligomers Toxic Oligomers Abeta_Monomer->Oligomers Fibrils Amyloid Fibrils (Plaques) Oligomers->Fibrils Neuronal_Damage Neuronal Damage Fibrils->Neuronal_Damage D_Peptide D-Peptide Inhibitor D_Peptide->Abeta_Monomer Binding D_Peptide->Oligomers Binding

D-peptide inhibition of amyloid-beta aggregation.

Quantitative Data on Peptide Stability

The incorporation of D-amino acids dramatically increases the stability of peptides in the presence of proteases and in biological fluids like plasma and serum.

Table 1: Stability of L-Peptides vs. D-Amino Acid Substituted Peptides against Trypsin

PeptideSequenceModification% Intact after 18h Trypsin IncubationReference
Pep05KRLFKKLLKYLRKFAll L-amino acids< 5%[8]
DP06K(d)RLFKK(d)LLK(d)YLR(d)K(d)FAll Lys and Arg replaced with D-isomers~15%[8]

Table 2: Stability of Peptides in Human Plasma/Serum

PeptideModificationHalf-life (t1/2)% Intact after 24hReference
L-peptideAll L-amino acids3.2 h< 5%[9]
D-substituted peptideD-amino acid substitutions> 72 h~90%[9]
OM19RAll L-amino acidsNot stable-[9]
OM19DL-Arg and L-Lys replaced with D-isomersStable for > 8h in 10 mg/mL trypsinHigh[9]
RDP215All L-amino acidsUnstable in human serum-[10]
9D-RDP215Contains D-amino acidsStable in human serumHigh[10]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of D-Amino Acid-Containing Peptides

This protocol describes the standard Fmoc/tBu-based solid-phase synthesis of a peptide containing D-amino acids.

Materials:

  • Rink Amide resin

  • Fmoc-protected L- and D-amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Piperidine

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Phenol

  • Cold diethyl ether

  • SPPS vessel and shaker

Procedure:

  • Resin Swelling: Place the Rink Amide resin in the SPPS vessel and wash with DMF for 30 minutes to swell the resin.[11]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.[11]

    • Agitate for 5 minutes. Drain and repeat for another 15 minutes to ensure complete removal of the Fmoc protecting group.

    • Wash the resin thoroughly with DMF, DCM, and MeOH.[11]

  • Amino Acid Coupling:

    • In a separate vial, dissolve the desired Fmoc-protected amino acid (L- or D-) in DMF. Add HBTU and DIPEA.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.[11]

    • Perform a Kaiser test to confirm complete coupling.

    • Wash the resin with DMF, DCM, and MeOH.[11]

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.[11]

  • Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water, with a small amount of phenol as a scavenger).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[11]

  • Peptide Precipitation and Purification:

    • Filter the cleavage mixture to separate the resin.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.[11]

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the peptide pellet under vacuum.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry.

Protocol 2: In Vitro Protease Stability Assay

This protocol outlines a general method to assess the stability of a peptide against a specific protease.

Materials:

  • Test peptide (L- and D-amino acid versions)

  • Protease (e.g., trypsin, chymotrypsin, or human serum)

  • Reaction buffer (e.g., phosphate-buffered saline, PBS)

  • Quenching solution (e.g., 10% TFA)

  • RP-HPLC system

  • Incubator (37°C)

Procedure:

  • Peptide Solution Preparation: Prepare stock solutions of the test peptides in the reaction buffer.

  • Digestion Reaction:

    • In a microcentrifuge tube, combine the peptide solution with the reaction buffer.

    • Initiate the reaction by adding the protease to a final enzyme:substrate ratio (e.g., 1:100 w/w). For serum stability, mix the peptide with serum (e.g., 50% final concentration).[1]

    • Incubate the reaction mixture at 37°C.[1]

  • Time-Course Analysis:

    • At various time points (e.g., 0, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot of the reaction mixture.[1]

    • Stop the reaction by adding an equal volume of the quenching solution.[1]

  • Sample Preparation for HPLC:

    • If using serum, centrifuge the quenched samples at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to precipitate proteins.[1]

    • Transfer the supernatant to an HPLC vial.

  • HPLC Analysis:

    • Inject the samples onto an RP-HPLC system.

    • Separate the intact peptide from its degradation products using a suitable gradient of acetonitrile in water (both containing 0.1% TFA).

    • Monitor the elution profile at an appropriate wavelength (e.g., 214 nm).[1]

  • Data Analysis:

    • Identify and integrate the peak corresponding to the intact peptide in the chromatograms for each time point.

    • Calculate the percentage of intact peptide remaining at each time point relative to the t=0 sample.

    • Plot the percentage of intact peptide versus time to determine the peptide's half-life.

G Experimental Workflow for Synthesis and Evaluation SPPS Solid-Phase Peptide Synthesis (with D-amino acids) Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry (Verification) Purification->Characterization Stability_Assay In Vitro Stability Assay (Protease/Serum) Characterization->Stability_Assay HPLC_Analysis HPLC Analysis of Degradation Stability_Assay->HPLC_Analysis Data_Analysis Data Analysis (Half-life Calculation) HPLC_Analysis->Data_Analysis

Workflow for peptide synthesis and stability analysis.

Conclusion

The incorporation of D-amino acids is a robust and effective strategy to enhance the proteolytic stability of therapeutic peptides.[1] This modification significantly improves their pharmacokinetic properties, making them more viable drug candidates. The protocols and data presented in this document provide a framework for the rational design, synthesis, and evaluation of protease-resistant peptides for a wide range of research and therapeutic applications.

References

Application Notes and Protocols: The Strategic Role of Fmoc-D-Trp(Boc)-OH in the Synthesis of Novel GLP-1 Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucagon-like peptide-1 (GLP-1) analogs are at the forefront of therapeutic strategies for type 2 diabetes and obesity. The native GLP-1 peptide, however, has a very short in vivo half-life due to rapid degradation by enzymes such as dipeptidyl peptidase-4 (DPP-4). A key strategy in the development of long-acting GLP-1 receptor agonists is the incorporation of unnatural amino acids to enhance enzymatic stability and improve pharmacokinetic profiles. The substitution of L-amino acids with their D-enantiomers is a well-established method to increase resistance to proteolysis.

This document provides detailed application notes on the use of Nα-Fmoc-N-in-Boc-D-tryptophan (Fmoc-D-Trp(Boc)-OH) in the solid-phase peptide synthesis (SPPS) of a model GLP-1 analog. The incorporation of a D-Tryptophan residue can offer significant advantages, including enhanced stability and potentially altered receptor binding affinity and signaling. The bulky indole side chain of D-Trp can induce specific conformational constraints, leading to a more defined three-dimensional structure. The tert-butyloxycarbonyl (Boc) protection on the indole nitrogen is crucial to prevent side reactions during synthesis.[][2][3]

Physicochemical Properties of this compound

A thorough understanding of the building block's properties is essential for successful synthesis.

PropertyValue
IUPAC Name (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoic acid
Synonyms This compound; 1-Boc-Fmoc-D-tryptophan; Nα-Fmoc-N(in)-Boc-D-tryptophan
Molecular Formula C₃₁H₃₀N₂O₆
Molecular Weight 526.58 g/mol
Appearance White to off-white powder
Melting Point 86 - 92°C (Decomposes)[][4]
Storage 2-8 °C

Application: Synthesis of a D-Trp Containing GLP-1 Analog

This section details the synthesis of a hypothetical GLP-1 analog, designated "GLP-1-D-Trp," to illustrate the application of this compound. The synthesis is performed using automated solid-phase peptide synthesis (SPPS) with Fmoc/tBu chemistry.

Experimental Workflow for GLP-1-D-Trp Synthesis

Synthesis_Workflow Resin Resin Preparation (Swelling) Chain_Assembly Automated SPPS (Fmoc Chemistry) - Deprotection - Coupling Resin->Chain_Assembly Start Cleavage Cleavage from Resin & Side-Chain Deprotection Chain_Assembly->Cleavage Completed Sequence Purification Purification (RP-HPLC) Cleavage->Purification Crude Peptide Analysis Analysis (LC-MS, HPLC) Purification->Analysis Purified Fractions Lyophilization Lyophilization Analysis->Lyophilization Confirmed Identity & Purity Final_Product GLP-1-D-Trp Peptide Lyophilization->Final_Product Pure Peptide Powder

Caption: Automated solid-phase peptide synthesis workflow for a GLP-1 analog.

Detailed Synthesis Protocol

This protocol outlines the manual synthesis of a generic peptide containing a D-tryptophan residue on a resin, leading to a C-terminal carboxylic acid.

  • Resin Swelling: Swell the desired resin (e.g., Wang resin) in N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% (v/v) solution of piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for an additional 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (3 equivalents relative to the resin loading), a coupling agent such as HBTU (3 equivalents), and a base like N,N-Diisopropylethylamine (DIPEA) (6 equivalents) in DMF.

    • Pre-activate the mixture for 15-20 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

    • Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the GLP-1 analog sequence.

  • Cleavage and Deprotection:

    • After the final amino acid coupling and Fmoc deprotection, wash the peptide-resin with DMF, followed by dichloromethane (DCM), and dry under vacuum.

    • Treat the dried peptide-resin with a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

    • Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Analyze the collected fractions by analytical RP-HPLC and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm purity and identity.

    • Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.

Expected Results and Data Presentation

The following tables summarize the expected quantitative data for the synthesis of GLP-1-D-Trp.

Table 1: Synthesis Parameters

ParameterValue
Synthesis Scale0.1 mmol
ResinPre-loaded Wang Resin
Coupling ReagentHBTU/DIPEA
Deprotection Reagent20% Piperidine in DMF
Cleavage CocktailTFA/TIS/H₂O (95:2.5:2.5)

Table 2: Yield and Purity of GLP-1-D-Trp

ParameterResult
Crude Peptide Yield~75-85%
Purity of Crude Peptide (by HPLC)~60-70%
Yield after Purification~20-30%
Final Purity (by HPLC)>98%
Observed Mass (by LC-MS)Corresponds to calculated mass

GLP-1 Receptor Signaling Pathway

GLP-1 analogs exert their therapeutic effects by binding to and activating the GLP-1 receptor (GLP-1R), a class B G protein-coupled receptor (GPCR). The primary signaling cascade involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).

GLP1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GLP1_Analog GLP-1 Analog (e.g., GLP-1-D-Trp) GLP1R GLP-1 Receptor GLP1_Analog->GLP1R Binds to G_Protein G Protein (Gs) GLP1R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Insulin_Vesicles Insulin Vesicles PKA->Insulin_Vesicles Promotes Exocytosis Epac2->Insulin_Vesicles Promotes Exocytosis Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Leads to

Caption: Simplified GLP-1 receptor signaling pathway in pancreatic β-cells.

Activation of the GLP-1R by an analog like GLP-1-D-Trp initiates a cascade that ultimately enhances glucose-stimulated insulin secretion.[5] The binding of the ligand to the receptor activates the Gs alpha subunit of the associated G protein, which in turn activates adenylyl cyclase.[6] This enzyme catalyzes the conversion of ATP to cAMP. Elevated cAMP levels then activate Protein Kinase A (PKA) and Epac2, both of which play crucial roles in the exocytosis of insulin-containing granules from pancreatic β-cells.[7]

Conclusion

The use of this compound is a valuable strategy in the synthesis of novel GLP-1 analogs with potentially improved therapeutic profiles. The incorporation of D-Tryptophan can enhance peptide stability against enzymatic degradation, a critical factor in developing long-acting therapeutics. The protocols and data presented here provide a comprehensive guide for researchers engaged in the design and synthesis of next-generation peptide-based drugs. The Boc protection on the indole side chain is essential for preventing unwanted side reactions and ensuring high-purity final products. Successful synthesis, purification, and characterization are key steps in advancing these promising therapeutic candidates from the laboratory to clinical evaluation.

References

Application of Fmoc-D-Trp(Boc)-OH in Drug Discovery and Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Trp(Boc)-OH is a pivotal building block in modern drug discovery, particularly in the realm of peptide-based therapeutics. This derivative of D-tryptophan is strategically protected to be seamlessly incorporated into peptide sequences using Solid-Phase Peptide Synthesis (SPPS). The incorporation of D-amino acids, such as D-tryptophan, is a key strategy to overcome the inherent limitations of native peptides as drug candidates, namely their rapid degradation by proteases. This application note provides a comprehensive overview of the utility of this compound, including its impact on peptide stability, detailed protocols for its use in peptide synthesis, and its application in the development of potent therapeutic agents like GnRH agonists.

The fluorenylmethyloxycarbonyl (Fmoc) group on the alpha-amino function provides a base-labile protecting group that can be removed under mild conditions, while the tert-butyloxycarbonyl (Boc) group on the indole side-chain nitrogen prevents unwanted side reactions during peptide synthesis. This dual-protection scheme is fundamental to the successful synthesis of complex and modified peptides.

Enhancing Peptide Stability with D-Tryptophan

A primary challenge in the development of peptide therapeutics is their short in-vivo half-life due to rapid enzymatic degradation. Proteases, the enzymes responsible for peptide cleavage, are highly stereospecific and primarily recognize L-amino acids. The introduction of a D-amino acid, such as D-Tryptophan, into a peptide sequence disrupts the natural stereochemistry, rendering the peptide resistant to proteolytic cleavage. This enhanced stability leads to a longer circulation half-life and improved pharmacokinetic profile of the drug.

Quantitative Data on Peptide Stability

The following table summarizes comparative data on the stability of peptides containing D-amino acids versus their L-amino acid counterparts in human serum.

Peptide PairD-Amino Acid ContentAssay ConditionsHalf-life (D-Peptide)Half-life (L-Peptide)Fold Increase in Stability
Peptide Kn2-7 vs. dKn2-7dKn2-7 is the D-enantiomer25% Human Serum at 37°C> 24 hours (78.5% remaining)~1 hour (1.0% remaining at 24h)[1]> 24
Tam-labeled peptide 1 vs. 2Peptide 1 contains D-amino acidsHuman Blood Plasma at 37°C43.5 hours[2]3.2 hours[2]13.6
Tam-labeled peptide 1 vs. 5Peptide 1 contains D-amino acidsHuman Blood Plasma at 37°C43.5 hours[2]3.8 hours[2]11.4

Application Example: Synthesis of Triptorelin

Triptorelin is a potent synthetic agonist of the gonadotropin-releasing hormone (GnRH) receptor. It is a decapeptide with the sequence pGlu-His-Trp-Ser-Tyr-D-Trp-Leu-Arg-Pro-Gly-NH2. The incorporation of D-Tryptophan at position 6 significantly increases its potency and duration of action compared to the native GnRH.

Physicochemical Properties of this compound
PropertyValue
Molecular Formula C₃₁H₃₀N₂O₆
Molecular Weight 526.58 g/mol
CAS Number 163619-04-3
Appearance White to off-white powder
Solubility Soluble in DMF, DMSO
Storage Temperature 2-8°C
Experimental Protocols

This protocol outlines the manual synthesis of a generic peptide containing a D-tryptophan residue on a Rink Amide resin to yield a C-terminal amide.

Materials:

  • Rink Amide AM resin

  • Fmoc-amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • N,N'-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide AM resin in DMF for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% (v/v) solution of piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for an additional 15-20 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

  • Amino Acid Coupling (Example: this compound):

    • In a separate vial, dissolve this compound (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF.

    • Add DIPEA (6 eq) to the amino acid solution and pre-activate for 2-5 minutes.

    • Add the pre-activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. A negative test (yellow beads) indicates complete coupling.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cold cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold ether twice.

    • Dry the crude peptide under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data for Triptorelin Synthesis: A synthesis of Triptorelin using a solid-phase method reported a purification yield of over 25%, with each peptide coupling step yield exceeding 98%. The final total yield was 25.4%.[3] Another report indicated a yield after peptide cleavage of 78.8%.[3]

This protocol describes a general method to assess the stability of a peptide in human serum.

Materials:

  • Purified peptide

  • Pooled human serum

  • Quenching solution (e.g., acetonitrile/water/formic acid 89:10:1)

  • Sterile water or buffer

  • Incubator at 37°C

  • Centrifuge

  • HPLC system for analysis

Procedure:

  • Preparation:

    • Prepare a stock solution of the purified peptide (e.g., 1 mg/mL) in sterile water or a suitable buffer.

    • Thaw a vial of pooled human serum and keep it on ice.

  • Incubation:

    • In a microcentrifuge tube, mix the peptide stock solution with the serum to achieve a final peptide concentration of 150 µg/mL and a final serum concentration of 25% (v/v).

    • Incubate the mixture at 37°C with gentle shaking.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 100 µL) of the incubation mixture.

    • Immediately stop the proteolytic reaction by adding 300 µL of the quenching solution.

  • Protein Precipitation:

    • Incubate the quenched samples on ice for at least 30 minutes to precipitate serum proteins.

    • Centrifuge the samples at high speed (e.g., 12,000 x g) for 10 minutes at 4°C.

  • Analysis:

    • Carefully collect the supernatant.

    • Analyze the supernatant by RP-HPLC to quantify the amount of intact peptide remaining at each time point.

    • Calculate the peptide half-life by plotting the percentage of intact peptide versus time and fitting the data to a one-phase decay model.

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate key processes related to the application of this compound.

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection 1 Wash1 Wash (DMF) Deprotection->Wash1 2 Coupling Amino Acid Coupling (this compound, HBTU/HOBt, DIPEA) Wash2 Wash (DMF, DCM) Coupling->Wash2 4 Wash1->Coupling 3 Repeat Repeat Cycle Wash2->Repeat 5 Repeat->Deprotection n cycles Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow.

GnRH_Signaling cluster_cell Pituitary Gonadotrope Cell GnRHR GnRH Receptor (GPCR) G_protein Gq/11 Protein GnRHR->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release stimulates PKC Protein Kinase C (PKC) DAG->PKC activates Hormone_release LH & FSH Secretion Ca_release->Hormone_release triggers MAPK_cascade MAPK Cascade (ERK, JNK) PKC->MAPK_cascade activates Gene_expression Gene Transcription (LH & FSH subunits) MAPK_cascade->Gene_expression activates Gene_expression->Hormone_release leads to Triptorelin Triptorelin (GnRH Agonist) Triptorelin->GnRHR binds & activates

References

Troubleshooting & Optimization

How to solve incomplete coupling of Fmoc-D-Trp(Boc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the coupling of Fmoc-D-Trp(Boc)-OH during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of incomplete coupling of this compound?

Incomplete coupling of this compound can stem from several factors:

  • Steric Hindrance: The bulky nature of both the Fmoc protecting group and the Boc-protected indole side chain of tryptophan can physically obstruct the amino group of the growing peptide chain, impeding the coupling reaction.

  • Peptide Aggregation: As the peptide chain elongates, it may fold and aggregate on the resin, rendering the N-terminal amine inaccessible to the incoming activated amino acid.[1] Hydrophobic sequences are particularly prone to aggregation.[1]

  • Suboptimal Activation: The carboxylic acid of this compound may not be efficiently activated by the coupling reagent, leading to a lower yield of the desired peptide.

  • Incomplete Fmoc Deprotection: Residual Fmoc protecting groups from the previous coupling step will block the N-terminal amine, preventing further chain elongation.[2]

Q2: How can I detect incomplete coupling?

The most common method for detecting incomplete coupling is the Kaiser test (ninhydrin test). A positive result (blue or purple beads) indicates the presence of unreacted primary amines on the resin.[3] For a more quantitative assessment, a small sample of the peptide-resin can be cleaved and analyzed by High-Performance Liquid Chromatography (HPLC) to check for the presence of deletion sequences.

Q3: Is the Boc protecting group on the tryptophan side chain always necessary?

While not always mandatory, using the Boc protecting group on the indole nitrogen of tryptophan is highly recommended, especially when synthesizing peptides that also contain arginine. This is because it prevents the transfer of sulfonyl protecting groups from arginine to the tryptophan side chain during the final cleavage step.[4] The use of Fmoc-Trp(Boc)-OH generally leads to purer crude peptides and higher yields.[4][5]

Troubleshooting Guide for Incomplete Coupling of this compound

This guide provides a systematic approach to resolving incomplete coupling issues.

Step 1: Initial Assessment and Simple Recoupling

If a positive Kaiser test is observed after the initial coupling, the first and simplest step is to perform a double coupling .

Protocol: Double Coupling

  • After the first coupling, drain the reaction vessel.

  • Wash the resin thoroughly with DMF (3-5 times) to remove any byproducts and unreacted reagents.

  • Prepare a fresh solution of activated this compound using the same equivalents of amino acid and coupling reagents as the initial attempt.

  • Add the fresh solution to the resin and allow the reaction to proceed for 1-2 hours.

  • Perform another Kaiser test to check for completion.

Step 2: Optimizing Coupling Reagents and Conditions

If double coupling is unsuccessful, the next step is to employ a more potent coupling reagent and optimize the reaction conditions.

Quantitative Comparison of Common Coupling Reagents for Hindered Amino Acids

Coupling ReagentReagent TypeTypical Coupling TimeRelative Efficiency for Hindered CouplingsNotes
HATU Aminium/Uronium Salt15-45 minutesVery HighGenerally considered superior for sterically demanding couplings due to the formation of a more reactive OAt-ester intermediate.[6][7]
HBTU Aminium/Uronium Salt20-60 minutesHighA widely used and effective reagent, though may be slightly less efficient than HATU for highly hindered residues.[6][7]
COMU Aminium/Uronium Salt15-45 minutesVery HighOffers coupling efficiencies comparable to HATU with the added benefits of being safer and more soluble.[8][9]
PyBOP Phosphonium Salt30-120 minutesHighA good alternative to aminium/uronium salts, with a low propensity for racemization.[8]
DIC/HOBt Carbodiimide/Additive60-180 minutesModerateA cost-effective option, but often requires longer reaction times and may be less effective for difficult couplings.[6]

Recommended Protocol: Coupling with HATU

  • Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

  • Pre-activation: Allow the mixture to pre-activate for 1-5 minutes at room temperature.

  • Coupling: Add the activated solution to the deprotected resin and agitate for 1-2 hours.

  • Monitoring: Perform a Kaiser test to confirm completion.

Step 3: Addressing Peptide Aggregation

If incomplete coupling persists even with a potent coupling reagent, peptide aggregation is the likely culprit.

Strategies to Mitigate Aggregation:

  • Solvent Exchange: Switch from DMF to a more polar solvent like N-Methylpyrrolidone (NMP) or add a small amount of Dimethyl Sulfoxide (DMSO) (e.g., 5-10%) to disrupt secondary structures.[1]

  • Elevated Temperature: Carefully increasing the reaction temperature to 40-50°C can improve coupling efficiency. However, this may increase the risk of side reactions like racemization.

  • Microwave-Assisted Synthesis: The use of microwave energy can significantly accelerate coupling reactions and help overcome aggregation.[10] A typical microwave protocol might involve heating to 70-90°C for 2-5 minutes.[11][12]

Step 4: Capping of Unreacted Amines

If all attempts to achieve complete coupling fail, it is crucial to cap the unreacted amines to prevent the formation of deletion sequences in the final peptide product.

Protocol: Capping with Acetic Anhydride

  • After the final coupling attempt, wash the resin with DMF (3 times).

  • Prepare a capping solution of 20% acetic anhydride and 2% DIPEA in DMF.

  • Add the capping solution to the resin and agitate for 30 minutes.

  • Wash the resin thoroughly with DMF (3 times) and DCM (3 times) before proceeding to the next deprotection step.[3]

Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow start Positive Kaiser Test (Incomplete Coupling) double_coupling Perform Double Coupling start->double_coupling kaiser_test_2 Kaiser Test double_coupling->kaiser_test_2 change_reagent Switch to a More Potent Coupling Reagent (e.g., HATU) kaiser_test_2->change_reagent Positive proceed Proceed to Next Step in Synthesis kaiser_test_2->proceed Negative kaiser_test_3 Kaiser Test change_reagent->kaiser_test_3 address_aggregation Address Potential Aggregation (Change Solvent, Increase Temp, Microwave) kaiser_test_3->address_aggregation Positive kaiser_test_3->proceed Negative kaiser_test_4 Kaiser Test address_aggregation->kaiser_test_4 capping Cap Unreacted Amines kaiser_test_4->capping Positive kaiser_test_4->proceed Negative capping->proceed

Caption: Troubleshooting workflow for incomplete this compound coupling.

Experimental Protocols

Standard Fmoc-SPPS Coupling Protocol for this compound

This protocol outlines a standard manual synthesis coupling step.

  • Resin Swelling: Swell the resin (e.g., Wang or Rink Amide resin) in DMF for 30-60 minutes.[13]

  • Fmoc Deprotection:

    • Treat the resin with a 20% (v/v) solution of piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for an additional 10-15 minutes.[13]

    • Wash the resin thoroughly with DMF (5-7 times).[13]

  • Coupling:

    • In a separate vial, dissolve this compound (3 equivalents), a coupling agent such as HBTU (3 equivalents), and a base like DIPEA (6 equivalents) in DMF.[13]

    • Pre-activate the mixture for 15-20 minutes.[13]

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.[13]

  • Monitoring:

    • Perform a Kaiser test to monitor the completion of the coupling reaction.

Cleavage and Deprotection
  • Washing: Wash the fully assembled peptide-resin with DMF and then dichloromethane (DCM).

  • Drying: Dry the resin under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail, typically containing Trifluoroacetic acid (TFA) and scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

  • Cleavage Reaction: Add the cold cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.

  • Isolation: Centrifuge to pellet the peptide, decant the ether, wash the pellet with cold ether, and dry under vacuum.

Signaling Pathways and Logical Relationships

Incomplete_Coupling_Causes cluster_causes Potential Causes incomplete_coupling Incomplete Coupling of This compound steric_hindrance Steric Hindrance (Bulky Side Chain and Protecting Groups) incomplete_coupling->steric_hindrance aggregation Peptide Aggregation (Secondary Structure Formation) incomplete_coupling->aggregation activation Suboptimal Reagent Activation incomplete_coupling->activation deprotection Incomplete Fmoc Deprotection incomplete_coupling->deprotection

Caption: Root causes of incomplete coupling of this compound.

References

Technical Support Center: Preventing Tryptophan Side Chain Oxidation During SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate tryptophan side chain oxidation during Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What causes the oxidation of tryptophan side chains during SPPS?

A1: The indole side chain of tryptophan is highly susceptible to oxidation under acidic conditions, particularly during the final cleavage of the peptide from the resin using trifluoroacetic acid (TFA).[1] Reactive carbocations generated from protecting groups and the resin linker can also lead to unwanted modifications.[2] Exposure to oxygen, light, and metal ions can further promote oxidation.[1]

Q2: What are the common oxidation byproducts of tryptophan?

A2: Common oxidation products include N-formylkynurenine (NFK), kynurenine (Kyn), and various hydroxytryptophan (e.g., 5-OH-Trp) derivatives.[1] These byproducts can complicate peptide purification and affect the biological activity of the final product.

Q3: How can I prevent tryptophan oxidation during SPPS?

A3: Several strategies can be employed to minimize tryptophan oxidation:

  • Use of Protected Tryptophan: Incorporating tryptophan with its indole nitrogen protected, most commonly with a tert-butyloxycarbonyl (Boc) group (Fmoc-Trp(Boc)-OH), is highly recommended.[3][4][5][6] This protecting group shields the indole ring from electrophilic attack and oxidation during synthesis and cleavage.

  • Employ Scavengers in the Cleavage Cocktail: Scavengers are nucleophilic reagents added to the TFA cleavage cocktail to trap reactive carbocations.[7] Common scavengers for protecting tryptophan include triisopropylsilane (TIS), 1,2-ethanedithiol (EDT), and thioanisole.[1][7]

  • Utilize Optimized Cleavage Cocktails: Pre-formulated cleavage cocktails, such as Reagent K and Reagent R, are designed to minimize side reactions for peptides containing sensitive residues like tryptophan.[7][8][9]

  • Control Experimental Conditions: Minimizing the peptide's exposure to light and oxygen, using degassed solvents, and working expeditiously can help reduce oxidation.[1]

Q4: What is the benefit of using Fmoc-Trp(Boc)-OH?

A4: Using Fmoc-Trp(Boc)-OH provides significant protection to the tryptophan side chain throughout the synthesis. The Boc group is stable during the Fmoc deprotection steps (piperidine treatment) but is cleaved during the final TFA treatment, generating an intermediate that continues to protect the indole ring from modification.[3][4][6] This leads to purer crude peptides with a lower incidence of tryptophan-related side products.[3][6]

Troubleshooting Guide

This guide addresses specific issues you may encounter related to tryptophan oxidation during your SPPS experiments.

Issue Possible Cause Recommended Solution(s)
Unexpected peaks in HPLC analysis of the crude peptide, often eluting earlier than the main product. Oxidation of the tryptophan side chain. Oxidized peptides are generally more polar.- Confirm the identity of the byproducts using mass spectrometry (expect mass increases of +4, +16, +32 Da for common oxidation products).- In future syntheses, use Fmoc-Trp(Boc)-OH.- Optimize your cleavage cocktail by adding scavengers like TIS, EDT, or using Reagent K or Reagent R.
The mass spectrum of the crude peptide shows peaks with +16 Da or +32 Da additions to the expected mass. This strongly indicates oxidation of one or more tryptophan residues to hydroxytryptophan (+16 Da) or N-formylkynurenine (+32 Da).- Implement the preventative measures described in the FAQs, such as using Fmoc-Trp(Boc)-OH and appropriate scavengers.- Reduce the cleavage time to the minimum required for complete deprotection.- Ensure all solvents are degassed and perform the cleavage under an inert atmosphere (e.g., nitrogen or argon).
Low yield of the desired peptide containing tryptophan. Tryptophan degradation and formation of multiple hard-to-separate byproducts can lead to loss of the target peptide during purification.- Proactively use Fmoc-Trp(Boc)-OH in your synthesis strategy.- Employ a robust cleavage cocktail like Reagent K or Reagent R, especially for peptides also containing other sensitive residues like Cys, Met, or Arg.[7][8]
Yellowing of the peptide upon cleavage and work-up. This can be an indicator of tryptophan degradation and other side reactions.- While not a definitive test, this observation should prompt a thorough analysis of the crude product by HPLC and mass spectrometry.- Review your cleavage and work-up procedures to minimize exposure to air and light.

Experimental Protocols

Protocol 1: Cleavage with a Standard Scavenger Cocktail (TFA/TIS/H₂O)

This protocol is suitable for peptides containing tryptophan where the risk of oxidation is moderate, and especially when Fmoc-Trp(Boc)-OH has been used.

  • Resin Preparation: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes. Drain the DCM and dry the resin under a stream of nitrogen.

  • Cleavage Cocktail Preparation: Freshly prepare a cleavage cocktail of 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% water (v/v/v). For 100 mg of resin, prepare 2 mL of the cocktail.

  • Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.

  • Peptide Precipitation: Filter the cleavage mixture to separate the resin. Collect the filtrate and add it dropwise to a 10-fold volume of ice-cold diethyl ether.

  • Peptide Isolation: Centrifuge the ether suspension to pellet the precipitated peptide. Decant the ether and wash the peptide pellet twice with cold ether.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Cleavage with Reagent K

Reagent K is a more robust cleavage cocktail suitable for peptides with multiple sensitive residues, including tryptophan.[8][9]

  • Resin Preparation: Follow the same procedure as in Protocol 1.

  • Reagent K Preparation: Freshly prepare Reagent K with the following composition: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT) (v/w/v/v/v).

  • Cleavage Reaction: Add Reagent K to the resin (approximately 10 mL per gram of resin) and stir at room temperature for 2-4 hours.[8]

  • Peptide Precipitation and Isolation: Follow steps 4 and 5 from Protocol 1.

  • Drying: Dry the crude peptide as described in Protocol 1.

Protocol 3: Analytical HPLC for Tryptophan Oxidation

This protocol outlines a general method for analyzing the crude peptide to assess the extent of tryptophan oxidation.

  • Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., 0.1% TFA in water) to a concentration of approximately 1 mg/mL.

  • HPLC System: Use a reverse-phase HPLC system with a C18 column.

  • Mobile Phases:

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Gradient: Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min.

  • Detection: Monitor the elution profile at 220 nm and 280 nm. The characteristic absorbance of the tryptophan indole ring at 280 nm will be altered upon oxidation, and oxidized byproducts typically elute earlier than the native peptide.[1]

  • Quantification: Integrate the peak areas to determine the relative percentage of the desired peptide and any oxidation byproducts.

Visualizations

Decision-Making Workflow for Preventing Tryptophan Oxidation

Tryptophan Oxidation Prevention Workflow start Peptide Synthesis Planning trp_present Does the sequence contain Tryptophan? start->trp_present use_boc_trp Use Fmoc-Trp(Boc)-OH trp_present->use_boc_trp Yes no_boc_trp Use standard Fmoc-Trp-OH trp_present->no_boc_trp No cleavage Select Cleavage Strategy use_boc_trp->cleavage no_boc_trp->cleavage other_sensitive Other sensitive residues (Cys, Met, Arg)? cleavage->other_sensitive standard_cocktail Standard Cocktail (e.g., TFA/TIS/H2O) analysis Cleavage & HPLC/MS Analysis standard_cocktail->analysis reagent_k_r Robust Cocktail (e.g., Reagent K or R) reagent_k_r->analysis other_sensitive->standard_cocktail No other_sensitive->reagent_k_r Yes

Caption: Decision workflow for selecting the appropriate strategy to prevent tryptophan oxidation.

General Experimental Workflow

SPPS Tryptophan Workflow cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage & Deprotection cluster_analysis Analysis synthesis_start Start SPPS incorporate_trp Incorporate Fmoc-Trp(Boc)-OH synthesis_start->incorporate_trp elongation Peptide Elongation incorporate_trp->elongation prepare_cocktail Prepare Cleavage Cocktail (with scavengers) elongation->prepare_cocktail cleave Cleave from Resin (2-4 hours, RT) prepare_cocktail->cleave precipitate Precipitate in Cold Ether cleave->precipitate hplc RP-HPLC Analysis precipitate->hplc ms Mass Spectrometry hplc->ms

Caption: A generalized experimental workflow for SPPS of tryptophan-containing peptides.

References

Technical Support Center: Troubleshooting Premature Boc Deprotection in Fmoc Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering issues with premature tert-butyloxycarbonyl (Boc) deprotection during fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is premature Boc deprotection and why is it a problem in Fmoc SPPS?

A: Premature Boc deprotection refers to the unintended removal of the acid-labile Boc protecting group from amino acid side chains during the Fmoc SPPS cycles.[1][][3] This is problematic because Fmoc chemistry relies on an orthogonal protection strategy: the Fmoc group on the N-terminus is base-labile and removed at each cycle, while the Boc group on side chains is designed to be stable until the final cleavage from the resin with a strong acid like trifluoroacetic acid (TFA).[1][][3]

Consequences of premature Boc deprotection include:

  • Side reactions: The newly exposed reactive side chain can lead to undesired modifications such as alkylation by the tert-butyl cation generated during deprotection.[4][5][6]

  • Peptide branching: If the deprotected side chain contains a nucleophilic group, it can react with the activated carboxyl group of the incoming amino acid, leading to a branched peptide.

  • Formation of impurities: These side reactions result in a heterogeneous mixture of peptides that can be difficult to separate, ultimately lowering the yield and purity of the target peptide.[7]

Q2: What are the common causes of premature Boc deprotection?

A: Several factors can contribute to the untimely loss of the Boc protecting group:

  • Acidic Contaminants: Trace amounts of acid in solvents (like DMF), reagents, or on glassware can be sufficient to catalyze the removal of the Boc group.[5] For instance, aged chloroform can contain HCl.[5]

  • Reagent Degradation: Degradation of solvents like DMF or NMP can release byproducts such as dimethylamine or methylamine, which can lead to formylation or other side reactions, and acidic byproducts can also form over time.[8]

  • Harsh Reaction Conditions: Although the Boc group is generally stable to the basic conditions used for Fmoc removal, prolonged exposure or elevated temperatures can increase the risk of deprotection, especially for more sensitive residues.[5]

  • Repetitive Acidic Treatments in Boc Chemistry: While this guide focuses on Fmoc synthesis, it's worth noting that in Boc-based synthesis, the repetitive use of TFA for Nα-Boc removal can lead to gradual premature deprotection of side-chain protecting groups.[3][9]

Q3: How can I detect if premature Boc deprotection is occurring?

A: Several analytical techniques can be employed to monitor the integrity of the Boc-protected peptide on the resin:

  • High-Performance Liquid Chromatography (HPLC): A small amount of the peptide can be cleaved from the resin at different stages of the synthesis and analyzed by reverse-phase HPLC. The appearance of unexpected peaks or a decrease in the main peak's purity can indicate side reactions resulting from premature deprotection.[4]

  • Mass Spectrometry (MS): Analyzing the cleaved peptide by MS can identify the masses of the desired product and any impurities. A mass loss corresponding to the Boc group (100.12 Da) or additions corresponding to side reactions (e.g., t-butylation, +56.11 Da) are strong indicators of premature deprotection.[10]

  • Kaiser Test (Ninhydrin Test): While primarily used to detect free primary amines after Fmoc removal, a modified approach can be used.[4][11] If a side chain amine is prematurely deprotected, it may give a positive Kaiser test result when it should be negative.

Troubleshooting Guide

Issue: Mass spectrometry analysis of a test cleavage shows a significant peak with a mass corresponding to the loss of a Boc group or the addition of a tert-butyl group.

This is a direct indication of premature Boc deprotection and subsequent side reactions.

Troubleshooting Workflow

cluster_0 Detection & Analysis cluster_2 Corrective Actions Detect Unexpected Mass in MS Analyze Identify Mass Loss/Gain (-100 Da or +56 Da) Detect->Analyze Confirm Check_Solvents Check Solvents for Acidity (e.g., DMF, DCM) Analyze->Check_Solvents Check_Reagents Verify Reagent Purity (e.g., coupling reagents) Analyze->Check_Reagents Review_Protocol Review Synthesis Protocol (e.g., reaction times, temperature) Analyze->Review_Protocol Neutralize Neutralize Solvents/Reagents Check_Solvents->Neutralize If Acidic Use_Fresh Use Freshly Opened Solvents Check_Solvents->Use_Fresh Add_Scavengers Incorporate Scavengers in Final Cleavage Check_Reagents->Add_Scavengers Optimize_Protocol Optimize Protocol (e.g., reduce temperature) Review_Protocol->Optimize_Protocol

Caption: Troubleshooting workflow for premature Boc deprotection.

Possible Causes and Solutions
Possible Cause Troubleshooting Step Rationale
Acidic Solvents or Reagents 1. Check the pH of all solvents and reagent solutions. 2. Neutralize any acidic components with a non-nucleophilic base. 3. Use fresh, high-purity solvents for each synthesis.[5]Trace acidity is a primary culprit for Boc group lability. Ensuring neutral conditions throughout the Fmoc cycles is critical.
Degraded DMF 1. Use high-quality, amine-free DMF. 2. Store DMF under an inert atmosphere and away from light. 3. Consider using alternative solvents like N-methylpyrrolidone (NMP) if DMF degradation is suspected.DMF can degrade to form formic acid and dimethylamine, which can cause formylation and other side reactions.[8]
Generation of tert-butyl Cations During the final TFA cleavage, add scavengers to the cleavage cocktail.[4][5][6]The tert-butyl cation generated upon Boc deprotection is a reactive electrophile that can alkylate sensitive residues like Tryptophan (Trp), Methionine (Met), and Cysteine (Cys).[4][12]
Recommended Scavengers for Final Cleavage
Scavenger Concentration Target Residue(s)
Triisopropylsilane (TIS) 1-5%Trp, general carbocation scavenger
Water 2.5-5%Trp
1,2-Ethanedithiol (EDT) 2.5%Cys, Met
Thioanisole 2-5%General purpose
Dithiothreitol (DTT) 1-2%Trp

Experimental Protocols

Protocol 1: HPLC Analysis for Monitoring Peptide Purity On-Resin

This protocol allows for the qualitative assessment of premature deprotection at various stages of the synthesis.

Materials:

  • Peptide-resin (~5-10 mg)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS)

  • Cold diethyl ether

  • HPLC system with a C18 reverse-phase column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

  • Withdraw a small aliquot of the peptide-resin after a specific coupling cycle.

  • Wash the resin with dichloromethane (DCM) and dry it under vacuum.

  • Add the cleavage cocktail to the resin and let it react for 1-2 hours at room temperature.

  • Filter the solution to separate the resin and precipitate the peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and air-dry the peptide.

  • Dissolve the peptide in a suitable solvent (e.g., 50% acetonitrile/water) and analyze by HPLC.

  • Compare the chromatogram to a reference chromatogram of a correctly synthesized peptide to identify any new impurity peaks.

Protocol 2: Kaiser Test for Detection of Free Primary Amines

This test can indicate the presence of prematurely deprotected side-chain amines.

Materials:

  • Reagent A: 5g ninhydrin in 100 mL ethanol

  • Reagent B: 80g phenol in 20 mL ethanol

  • Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine

  • Small sample of peptide-resin (a few beads)

Procedure:

  • Place the resin beads in a small glass test tube.

  • Wash the beads with ethanol.

  • Add 2-3 drops of each reagent (A, B, and C).

  • Heat the test tube at 100°C for 5 minutes.[11]

  • Observation:

    • Dark Blue Beads/Solution: Positive result, indicating the presence of free primary amines.[4][11]

    • Yellow or Colorless Beads/Solution: Negative result, indicating the absence of free primary amines.[4]

Chemical Pathways and Relationships

Mechanism of Acid-Catalyzed Boc Deprotection

The Boc group is removed under acidic conditions through a mechanism involving the formation of a stable tert-butyl cation.

Boc-NH-R Boc-Protected Amine Protonated_Boc Protonated Boc Group Boc-NH-R->Protonated_Boc + H+ Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid - tBu+ tBu_cation tert-Butyl Cation Protonated_Boc->tBu_cation Free_Amine Free Amine Carbamic_Acid->Free_Amine - CO2 Isobutene Isobutene tBu_cation->Isobutene - H+ CO2 CO2

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

Orthogonal Deprotection Strategy in Fmoc Synthesis

Fmoc SPPS relies on the differential lability of the Fmoc and Boc protecting groups to base and acid, respectively.

Start Fmoc-AA(Boc)-Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Coupling Amino Acid Coupling Fmoc_Deprotection->Coupling Repeat Repeat Cycles Coupling->Repeat Repeat->Fmoc_Deprotection n times Final_Cleavage Final Cleavage (e.g., 95% TFA) Repeat->Final_Cleavage Peptide Deprotected Peptide Final_Cleavage->Peptide

References

How to minimize racemization of Fmoc-D-Trp(Boc)-OH during activation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource provides detailed guidance for researchers, scientists, and drug development professionals on minimizing racemization of Fmoc-D-Trp(Boc)-OH during the critical activation step of solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue for this compound?

A1: Racemization is the conversion of a single, pure enantiomer (like the D-form of an amino acid) into a mixture of both D and L forms.[1] In peptide synthesis, starting with enantiomerically pure this compound, racemization leads to the incorporation of the incorrect L-Trp isomer into your peptide sequence. This creates a diastereomeric impurity that is often very difficult to separate from the desired peptide. The presence of these impurities can significantly alter the peptide's three-dimensional structure, impacting its biological activity, receptor binding, and overall therapeutic efficacy.[2]

Q2: What is the primary chemical mechanism behind racemization during the activation step?

A2: The most common mechanism for racemization of N-protected amino acids during activation is through the formation of a planar 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][2] The activation of the carboxyl group facilitates a cyclization reaction. The alpha-proton (the hydrogen on the chiral carbon) of this oxazolone intermediate is acidic and can be easily removed by a base present in the reaction mixture. The resulting planar, achiral enolate can then be reprotonated from either side, leading to a loss of the original stereochemistry.[1][3]

Q3: Which experimental factors have the greatest influence on the extent of racemization?

A3: Several factors critically impact the degree of racemization:

  • Coupling Reagents: The choice of coupling reagent is paramount. Some reagents are more prone to inducing racemization than others.[1]

  • Additives: The use of additives like Oxyma Pure, 1-hydroxybenzotriazole (HOBt), or 1-hydroxy-7-azabenzotriazole (HOAt) can significantly suppress racemization.[4]

  • Base: The type, strength, and concentration of the base are crucial. Strong or non-sterically hindered bases can accelerate racemization.[5]

  • Temperature: Higher reaction temperatures increase the rate of both coupling and racemization.[5]

  • Pre-activation Time: The longer an amino acid remains in its activated state before coupling, the greater the opportunity for racemization to occur.[1]

Q4: How does the Boc protecting group on the tryptophan side-chain influence racemization?

A4: The primary role of the tert-butyloxycarbonyl (Boc) group on the indole side chain of tryptophan is to prevent side reactions during the final trifluoroacetic acid (TFA)-mediated cleavage step, such as the transfer of sulfonyl protecting groups from nearby arginine residues.[4] While the N-terminal Fmoc group, as a urethane-type protecting group, is generally effective at suppressing racemization compared to acyl groups, the conditions of the activation step are the dominant factors controlling the stereochemical purity of tryptophan incorporation.[5] The strategies to minimize racemization for this compound are therefore similar to those for other racemization-prone Fmoc-amino acids.

Troubleshooting Guide: High Racemization Detected

Issue: You have detected a significant diastereomeric impurity in your final peptide product, suggesting that racemization of the D-Trp residue occurred during coupling.

This step-by-step guide will help you identify the cause and implement effective solutions.

  • Step 1: Evaluate Your Coupling Reagent and Additives

    • Potential Cause: The use of a carbodiimide reagent (e.g., DIC) without an additive is a common source of high racemization.

    • Solution: Always use a racemization-suppressing additive. The combination of DIC with Oxyma Pure is a robust and highly effective choice.[1][6] Alternatively, switch to a modern uronium/aminium salt reagent that incorporates an additive moiety, such as COMU, which is known for its very low racemization potential.[2][5]

  • Step 2: Assess the Base

    • Potential Cause: The base plays a direct role in abstracting the alpha-proton in the racemization pathway.[1] Common bases like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) can promote racemization, especially if used in excess.

    • Solution: Switch to a weaker or more sterically hindered base. 2,4,6-Collidine is known to significantly reduce racemization compared to DIPEA.[1] Ensure you are using the minimum amount of base necessary to facilitate the reaction.

  • Step 3: Control the Reaction Temperature

    • Potential Cause: High temperatures, often used in microwave-assisted synthesis to speed up reactions, can also accelerate the rate of racemization.[7]

    • Solution: Perform the coupling reaction at a lower temperature. A common and effective strategy is to perform the pre-activation of the amino acid at 0°C before adding it to the peptide-resin, and then allowing the reaction to proceed at room temperature.[1][5]

  • Step 4: Minimize the Pre-activation Time

    • Potential Cause: Allowing the activated amino acid to sit in solution for an extended period before it can react with the resin provides a window for the oxazolone intermediate to form and racemize.[2]

    • Solution: Minimize the pre-activation time to just 1-2 minutes.[1] Ideally, the activated amino acid solution should be prepared and added to the resin immediately.

Quantitative Data on Racemization

While specific quantitative data for this compound is limited, the following tables provide data for other racemization-prone amino acids, such as Histidine. This data effectively illustrates the relative impact of different coupling reagents, additives, and conditions on stereochemical purity and can guide the optimization of your protocol.

Table 1: Comparison of Racemization for Protected Histidine Derivatives Under Various Coupling Conditions

Protected Histidine DerivativeCoupling Conditions% D-Isomer FormationPeptide/Context
Fmoc-His(Trt)-OHHBTU/HOBt/DIPEA6.8%Liraglutide[3]
Fmoc-His(Boc)-OHHATU/DIPEA0.18%Liraglutide[3]
Fmoc-His(Trt)-OHDIC/Oxyma (at 55°C)31.0%Model Dipeptide[3][6]
Fmoc-His(Boc)-OHDIC/Oxyma<1-2%Not Specified[1][3]
Fmoc-His(Trt)-OHMicrowave at 80°C16.6%Model Study[3]
Fmoc-His(Boc)-OHMicrowave at 90°C0.81%Liraglutide[8]

Disclaimer: This data is for protected Histidine derivatives, which are known to be highly susceptible to racemization. The trends shown are valuable for selecting low-racemization conditions for other amino acids like Tryptophan.

Experimental Protocols

Recommended Protocol for Low-Racemization Coupling of this compound

This protocol utilizes the DIC/Oxyma Pure coupling method, which is widely recognized for its efficiency and low racemization risk.[1]

  • Resin Preparation:

    • Ensure the N-terminal Fmoc group on the resin-bound peptide has been completely removed using a standard protocol (e.g., 20% piperidine in DMF).

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation:

    • In a separate reaction vessel, dissolve this compound (3-5 equivalents relative to resin loading) and Oxyma Pure (3-5 equivalents) in peptide synthesis-grade DMF.

    • Cool the solution to 0°C in an ice bath.

    • Add N,N'-Diisopropylcarbodiimide (DIC) (3-5 equivalents) to the amino acid/additive solution.

  • Coupling:

    • Allow the mixture to pre-activate for a minimal time of 1-2 minutes at 0°C.[1]

    • Immediately add the cold activation mixture to the washed, deprotected peptide-resin.

    • Agitate the reaction mixture, allowing it to slowly warm to room temperature over 1-2 hours.

  • Monitoring and Washing:

    • Perform a Kaiser test or other appropriate qualitative test to confirm the completion of the coupling reaction (i.e., disappearance of free primary amines).

    • Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF to remove excess reagents and byproducts. The peptide is now ready for the next cycle.

Visual Guides

RacemizationMechanism cluster_0 Activation & Cyclization cluster_1 Racemization cluster_2 Suppression Strategy AA This compound Activated Activated Ester AA->Activated + Coupling Reagent Oxazolone Planar Oxazolone (Achiral Intermediate) Activated->Oxazolone Intramolecular Cyclization StableEster Less Reactive Active Ester Activated->StableEster + Additive Enolate Achiral Enolate Oxazolone->Enolate α-Proton Abstraction Base Base (e.g., DIPEA) Base->Enolate Protonation Reprotonation Enolate->Protonation H+ D_form D-Trp Peptide (Desired) Protonation->D_form 50% L_form L-Trp Peptide (Racemized Impurity) Protonation->L_form 50% Additive Additive (e.g., Oxyma) Additive->StableEster StableEster->D_form Direct Aminolysis (Suppresses Oxazolone Formation)

Caption: Mechanism of racemization via a planar oxazolone and its suppression.

TroubleshootingWorkflow start High Racemization Detected step1 Step 1: Evaluate Coupling Reagent start->step1 sol1 Action: Switch to DIC/Oxyma, COMU, or PyAOP. Always use an additive. step1->sol1 step2 Step 2: Assess Base step1->step2 sol2 Action: Switch to 2,4,6-Collidine. Use minimal necessary amount. step2->sol2 step3 Step 3: Control Temperature step2->step3 sol3 Action: Perform pre-activation at 0°C. Lower microwave temperature. step3->sol3 step4 Step 4: Minimize Pre-activation Time step3->step4 sol4 Action: Add activated amino acid to resin immediately (1-2 min max). step4->sol4 end Racemization Minimized step4->end

Caption: Troubleshooting workflow for high racemization issues.

References

Technical Support Center: Optimizing Coupling for Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered when coupling sterically hindered amino acids during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What makes an amino acid "hindered" and why is it difficult to couple?

A1: Sterically hindered amino acids possess bulky side chains (e.g., Val, Ile, Thr), α,α-disubstituted structures (e.g., Aib), or N-methylation, which physically obstruct the formation of a peptide bond.[1][2] This steric hindrance slows down the reaction kinetics, often leading to incomplete coupling and the formation of deletion sequences in the final peptide.[2][3] Furthermore, some hindered amino acids can promote peptide chain aggregation on the solid support, further blocking reactive sites.[3][4]

Q2: My standard coupling protocol with DIC/DCC is failing for a hindered residue. What is the first step I should take?

A2: Standard carbodiimide reagents like DCC and DIC are often not potent enough for sterically hindered couplings.[1][2] The most critical first step is to switch to a more powerful coupling reagent. Urionium/aminium salts such as HATU, HBTU, and HCTU, or phosphonium salts like PyBOP and PyAOP, are highly recommended as they form more reactive activated esters capable of overcoming the steric barrier.[2][5]

Q3: Which coupling reagents are considered the most effective for very difficult couplings?

A3: For extremely challenging couplings, reagents that form highly reactive OAt or Oxyma esters are preferred.[2][6] HATU and PyAOP are among the most efficient due to the formation of reactive OAt esters.[2] Oxyma-based reagents like COMU also show superior performance and have a better safety profile compared to HOBt-based reagents.[6][7][8] For particularly stubborn cases, such as coupling α,α-disubstituted amino acids, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[1][8]

Q4: I've switched to a stronger coupling reagent, but my coupling is still incomplete. What other parameters can I optimize?

A4: If a potent coupling reagent alone is insufficient, you can optimize several other parameters:

  • Double Coupling: This is a common and effective method where the coupling step is repeated with a fresh solution of activated amino acid and reagents to drive the reaction to completion.[1][5]

  • Increase Reagent Equivalents: Using a higher excess of the amino acid and coupling reagent (e.g., 3-10 equivalents) can increase the reaction rate.[3][9]

  • Extend Reaction Time: Allowing the coupling reaction to proceed for a longer duration (e.g., several hours to overnight) can improve yields for slow reactions.[5][9]

  • Elevate Temperature: Increasing the reaction temperature can help overcome the activation energy barrier and disrupt peptide aggregation.[10] Microwave-assisted synthesis is a particularly effective way to achieve rapid and efficient heating.[5][11]

  • Change Solvent: Switching from DMF to a solvent with better solvating properties like N-Methyl-2-pyrrolidone (NMP) can help to disrupt aggregation.[5]

Q5: Is racemization a concern when using longer coupling times and higher temperatures?

A5: Yes, prolonged activation times and elevated temperatures can increase the risk of epimerization at the chiral center of the amino acid.[6][11] To mitigate this, it is crucial to minimize pre-activation times, especially with reagents like HATU/DIPEA.[11] Choosing a coupling reagent known for low racemization, such as DEPBT, can also be beneficial.[11] For temperature-sensitive amino acids like His and Cys, careful optimization is required to balance coupling efficiency and the risk of racemization.[12]

Troubleshooting Guide: Low Coupling Efficiency

This guide provides a systematic approach to diagnosing and resolving low coupling efficiency with hindered amino acids.

Observation Potential Cause Recommended Solution
Positive Kaiser test (blue beads) after coupling. [5]Steric Hindrance: The bulky nature of the amino acid is preventing an efficient reaction.[5]1. Switch to a more potent coupling reagent: Use uronium/aminium salts (HATU, HCTU, COMU) or phosphonium salts (PyBOP, PyAOP).[5][6] 2. Perform a double coupling: Repeat the coupling step with fresh reagents.[5] 3. Increase reaction time and/or temperature: Extend the coupling time or use microwave heating.[5][11]
Low yield of the desired peptide after cleavage. [5]Peptide Aggregation: The growing peptide chain is clumping together on the resin, blocking reactive sites.[5]1. Change the solvent: Use NMP or a mixture of solvents to improve solvation.[5] 2. Incorporate backbone modifications: Use pseudoproline dipeptides or Dmb/Hmb protected amino acids to disrupt secondary structures.[13] 3. Use elevated temperatures: Microwave synthesis can disrupt aggregation.[5]
Presence of deletion sequences in mass spectrometry analysis. [11]Inefficient Activation/Coupling: The activation of the amino acid is suboptimal, or the coupling is too slow.[5]1. Optimize reagent stoichiometry: Increase the equivalents of the amino acid and coupling reagents.[11] 2. Ensure complete pre-activation: Allow the amino acid, coupling reagent, and base to mix for a few minutes before adding to the resin.[5]
Diastereomeric impurities observed in HPLC analysis. [11]Racemization: Prolonged activation or high temperatures are causing epimerization.[11]1. Minimize pre-activation time. [11] 2. Choose a low-racemization coupling reagent (e.g., DEPBT).[11] 3. Carefully control the temperature, especially for sensitive residues like Cys and His.[12]

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions for coupling hindered amino acids. These are starting points and may require further optimization for specific sequences.

Table 1: Recommended Coupling Reagents for Hindered Amino Acids

Coupling Reagent Class Relative Reactivity Notes
DIC/HOAt CarbodiimideModerateOften requires an additive like HOAt for hindered couplings.[2]
HBTU Aminium/Uronium SaltHighEfficient for most standard and many difficult couplings.[2]
HATU Aminium/Uronium SaltVery HighHighly effective, especially for hindered couplings, due to the formation of reactive OAt esters.[2][6]
COMU Aminium/Uronium SaltVery HighExcellent efficiency with a better safety profile than HOBt/HOAt-based reagents.[7][8]
PyBOP Phosphonium SaltHighA reliable reagent for many difficult couplings.
PyAOP Phosphonium SaltVery HighHighly effective for N-methylated amino acids.[2]

Table 2: Optimization Ranges for Coupling Parameters

Parameter Standard Conditions Optimization Range for Hindered Couplings Notes
Fmoc-Amino Acid Equivalents 3 - 53 - 10Higher excess is often required to drive the reaction to completion.[3]
Coupling Reagent Equivalents 3 - 53 - 10Should be used in slight excess or equimolar to the amino acid.[3]
Base Equivalents (e.g., DIPEA) 6 - 106 - 20A non-nucleophilic base is crucial.[3]
Reaction Time (Conventional) 30 - 120 min2 - 24 hoursSignificantly longer times may be needed for difficult couplings.[9]
Reaction Temperature (Conventional) Room Temperature (20-25°C)25 - 50°CElevated temperatures can improve efficiency but increase the risk of side reactions.[10]
Reaction Time (Microwave) N/A5 - 30 minAllows for rapid coupling at elevated temperatures.[11]
Reaction Temperature (Microwave) N/A50 - 90°CTemperature should be carefully controlled.[11][12]

Experimental Protocols

Protocol 1: Standard Coupling of a Hindered Amino Acid using HATU

  • Resin Preparation: Swell the resin-bound peptide with the deprotected N-terminal amine in N,N-dimethylformamide (DMF).[2]

  • Activation Mixture Preparation: In a separate vessel, dissolve the Nα-protected sterically hindered amino acid (3 equivalents relative to the resin loading) in DMF. Add the coupling reagent HATU (2.9 equivalents) and a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents).[2]

  • Pre-activation: Allow the activation mixture to stand for 1-2 minutes.[3]

  • Coupling Reaction: Add the activation mixture to the resin and agitate at room temperature. The reaction time can vary from 30 minutes to several hours, depending on the degree of steric hindrance.[2]

  • Monitoring: Perform a Kaiser test to check for reaction completion. A negative result (yellow beads) indicates a complete reaction.[5]

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF.[5]

  • Recoupling (if necessary): If the Kaiser test is positive (blue beads), repeat steps 2-6 with a fresh solution of activated amino acid.[11]

Protocol 2: Microwave-Assisted Coupling of a Hindered Amino Acid

  • Resin Preparation: Swell the resin in N-Methyl-2-pyrrolidone (NMP) in a microwave-safe peptide synthesis vessel.[11]

  • Reagent Addition: Add a solution of the Fmoc-amino acid (5 eq.) and a suitable coupling reagent like HCTU or HATU (5 eq.) in NMP to the resin. Add DIPEA (10 eq.).[11]

  • Microwave Irradiation: Place the vessel in a peptide synthesizer equipped with a microwave unit. Irradiate at a constant temperature (e.g., 75-85°C) for 10-15 minutes.[11][12]

  • Post-Coupling Wash: Drain the reaction solution and wash the resin extensively with NMP or DMF.[11]

  • Completion Check: Perform a qualitative test (e.g., Kaiser or bromophenol blue) to confirm reaction completion. If necessary, repeat the microwave coupling step.[5][11]

Visualizations

experimental_workflow cluster_prep Preparation cluster_coupling Coupling Cycle cluster_analysis Analysis & Decision cluster_outcome Outcome start Start with Deprotected Peptide-Resin swell Swell Resin in DMF or NMP start->swell add_reagents Add Activated AA to Resin swell->add_reagents prep_aa Prepare Activated Amino Acid Solution (AA + Reagent + Base) prep_aa->add_reagents couple Agitate at Optimized Time & Temperature add_reagents->couple wash Wash Resin couple->wash kaiser_test Perform Kaiser Test wash->kaiser_test complete Coupling Complete (Proceed to next cycle) kaiser_test->complete Negative incomplete Incomplete Coupling (Recouple or Cap) kaiser_test->incomplete Positive incomplete->add_reagents Recouple

Caption: Workflow for optimizing hindered amino acid coupling.

troubleshooting_flow start Incomplete Coupling Detected (e.g., Positive Kaiser Test) reagent_check Using Standard Reagent (e.g., DIC/DCC)? start->reagent_check switch_reagent Switch to Potent Reagent (HATU, COMU, PyAOP) reagent_check->switch_reagent Yes re_couple Perform Coupling reagent_check->re_couple No (Potent Reagent Used) switch_reagent->re_couple check1 Still Incomplete? re_couple->check1 double_couple Perform Double Coupling check1->double_couple Yes success Coupling Successful check1->success No check2 Still Incomplete? double_couple->check2 optimize_conditions Increase Time, Temp (Microwave), Equivalents, or Change Solvent (NMP) check2->optimize_conditions Yes check2->success No check3 Still Incomplete? optimize_conditions->check3 cap Cap Unreacted Amines and Proceed check3->cap Yes check3->success No

Caption: Decision tree for troubleshooting incomplete couplings.

References

Dealing with poor solubility of protected amino acids in DMF

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the poor solubility of protected amino acids in N,N-Dimethylformamide (DMF), a common challenge in solid-phase peptide synthesis (SPPS).

Troubleshooting Guide

This guide addresses specific issues you may encounter during the dissolution of protected amino acids in DMF.

Issue 1: My protected amino acid is not dissolving or is only partially soluble in DMF.

  • Initial Observation: After adding DMF to the protected amino acid and vortexing, solid particles remain, or the solution appears cloudy.

  • Underlying Causes:

    • Amino Acid Properties: The inherent properties of the amino acid's side chain significantly impact solubility. Large, nonpolar, or bulky side chains can lead to lower solubility.[1] Hydrophobic amino acids, in particular, tend to aggregate in polar aprotic solvents like DMF.[2]

    • Protecting Groups: The type of protecting group on the α-amino group (e.g., Fmoc) and the side chain can alter the molecule's overall polarity and crystal lattice energy, affecting its solubility.[1] For example, the planar, aromatic Fmoc group can induce self-assembly and aggregation through π-π stacking interactions.[3]

    • Aggregation: Protected amino acids, especially dipeptides, can form intermolecular hydrogen bonds, leading to the formation of insoluble β-sheet-like structures.[4]

  • Immediate Actions & Solutions:

    • Sonication: Use an ultrasonic bath to break up aggregates and enhance dissolution.[1][3][5] Sonicate for 5-10 minute intervals. Be aware that prolonged sonication can generate heat.[4]

    • Gentle Warming: Gently warm the solution in a water bath to 30-40°C.[3][4] This can increase the solubility of many compounds. However, exercise caution as excessive heat can lead to the degradation of the protecting group (e.g., Fmoc).[1][4] Always test on a small scale first.

    • Use of Co-solvents: If the amino acid remains insoluble, adding a small percentage of a different solvent can be effective.[4]

      • N-Methyl-2-pyrrolidone (NMP): NMP is a common alternative to DMF and can be a better solvent for some protected amino acids.[6][7]

      • Dimethyl Sulfoxide (DMSO): DMSO is a more powerful polar aprotic solvent and can dissolve many challenging compounds.[1][3] Prepare a concentrated stock solution in a minimal amount of DMSO and then dilute it with DMF.

      • "Magic Mixture": For particularly difficult cases, a co-solvent system of Dichloromethane (DCM), DMF, and NMP in a 1:1:1 ratio can be effective.[1][8]

Issue 2: The protected amino acid dissolves initially but precipitates during the coupling reaction.

  • Initial Observation: The amino acid solution is clear before being added to the reaction vessel, but a precipitate forms upon addition to the resin or during the coupling step.

  • Underlying Causes:

    • On-Resin Aggregation: This is a strong indicator of on-resin aggregation. The growing peptide chain, particularly if it is hydrophobic, can fold and aggregate on the solid support, leading to poor solvation and causing the incoming activated amino acid to precipitate.[4]

    • Solubility Limit Exceeded: Changes in the reaction mixture (e.g., addition of activating agents and base) can alter the solvent properties and cause the amino acid to crash out if it was near its solubility limit.

  • Solutions & Mitigation Strategies:

    • Chaotropic Agents: Adding chaotropic salts like LiCl to the coupling reaction can disrupt hydrogen bonding and reduce aggregation.[4] A pre-wash of the resin with a solution of 0.8 M LiCl in DMF can also be beneficial.[8]

    • Elevated Temperature: Performing the coupling at a slightly elevated temperature (e.g., 40°C) can improve both solubility and reaction kinetics.[4] Microwave-assisted SPPS is particularly effective for this.[8]

    • Solvent Change: Switch the primary synthesis solvent from DMF to NMP, which has better solvating properties for many aggregating sequences.[7][8]

Issue 3: Low coupling efficiency is observed, potentially due to solubility problems.

  • Initial Observation: Monitoring of the coupling reaction (e.g., by a ninhydrin test) indicates a significant amount of unreacted free amine on the resin.

  • Underlying Cause:

    • Insufficient Reagent Availability: Poor solubility is a direct cause of low coupling efficiency because the amino acid is not fully dissolved and available to react with the free amine on the resin.[1]

  • Solutions:

    • Ensure Complete Dissolution: Before adding the amino acid solution to the reaction vessel, visually confirm that it is completely clear with no suspended particles.[1]

    • Increase Coupling Time: Extend the duration of the coupling step to allow more time for the reaction to proceed to completion.[1]

    • Use More Potent Coupling Reagents: If solubility remains a persistent issue, using a more powerful coupling reagent like HATU or HBTU can help drive the reaction forward.[1]

    • Re-evaluate Dissolution Strategy: Implement the troubleshooting steps from Issue 1 (sonication, gentle heating, co-solvents) to ensure the amino acid is fully in solution before the coupling step begins.

Frequently Asked Questions (FAQs)

Q1: Which protected amino acids are known to have poor solubility in DMF? A1: Solubility can vary, but certain protected amino acids are notoriously difficult to dissolve. These include:

  • Fmoc-Asn-OH and Fmoc-Gln-OH: These have very low solubility in DMF and NMP.[9] Using side-chain protected derivatives like Fmoc-Asn(Trt)-OH and Fmoc-Gln(Trt)-OH significantly improves solubility.[9][10]

  • Fmoc-Trp(Boc)-OH: Unprotected Tryptophan can have solubility issues; the Boc-protected version is often used as a precaution.[11]

  • Hydrophobic and β-Branched Amino Acids: Long stretches of hydrophobic residues (Val, Ile, Leu, Ala, Phe, Trp) or β-branched amino acids (Val, Ile, Thr) can lead to aggregation and poor solubility.[8]

  • Dipeptides: Some dipeptides, like Fmoc-Gly-DL-Ala, are prone to aggregation and can be difficult to dissolve.[4]

Q2: Can I just add more DMF to solve the problem? A2: While using more solvent to dilute the amino acid can sometimes work for moderately soluble derivatives, it is often not the most effective solution.[6] This approach increases solvent consumption and may not overcome strong aggregation tendencies. It is generally better to employ techniques like sonication, gentle heating, or the use of co-solvents.

Q3: Is it safe to heat my protected amino acid solution? A3: Gentle warming (e.g., to 30-40°C) is a common and effective technique to aid dissolution.[3][4] However, you must be cautious, as excessive or prolonged heating can cause the degradation of heat-sensitive protecting groups like Fmoc.[1][4] It is always advisable to use a temperature-controlled water bath and to avoid heating for extended periods.

Q4: What is the best alternative solvent to DMF for SPPS? A4: N-Methyl-2-pyrrolidone (NMP) is the most common and effective alternative to DMF.[6][12] It has better solvating properties for many difficult sequences and can help alleviate aggregation.[7][8] Dimethyl sulfoxide (DMSO) is also a powerful solvent, often used as an additive or for creating stock solutions of particularly insoluble compounds.[1][12]

Q5: How do side-chain protecting groups affect solubility? A5: Side-chain protecting groups can have a major impact on solubility. For example, adding a bulky, nonpolar trityl (Trt) group to the side chain of asparagine (Fmoc-Asn(Trt)-OH) or glutamine (Fmoc-Gln(Trt)-OH) dramatically increases their solubility in DMF compared to their unprotected counterparts.[9][10] Similarly, protecting the thiol group of cysteine with a Trt group enhances its solubility.[3]

Data Presentation

Table 1: Solubility of Selected Protected Amino Acids in Organic Solvents

Protected Amino AcidSolventSolubilityNotes
Fmoc-Arg(Pbf)-OH DMF~25 mg/mL[13]Also described as "clearly soluble" at 12.5 mmol in 25 ml DMF.
DMSO~25 mg/mL[13]
Fmoc-His(Trt)-OH DMFClearly soluble[14]Described as soluble at 25 mmole in 50 ml DMF.[14]
DichloromethaneSoluble[15]
DMSOSoluble[15]
Fmoc-Gln(Trt)-OH DMF~15.3 - 30.5 g/100 mL[10]Significantly more soluble than unprotected Fmoc-Gln-OH.[9][10]
Boc-Val-OH DMF~108.6 mg/mLBased on 1 mmole being clearly soluble in 2 mL.[1]
Boc-Leu-OH DMSO~100 mg/mL[1]Requires sonication.[1]
Boc-Leu-Leu-OH DMF~30 mg/mL[1]
DMSO~10 mg/mL[1]

Note: Solubility can vary depending on the specific batch, purity, and experimental conditions. This table should be used as a guideline.

Experimental Protocols

Protocol 1: Standard Procedure for Dissolving a Protected Amino Acid

  • Preparation: In a suitable vial, accurately weigh the required amount of the protected amino acid (typically 3-4 equivalents relative to resin substitution) and the activating agent (e.g., HBTU, 3-4 equivalents).

  • Solvent Addition: Add the calculated volume of high-purity DMF to achieve the desired concentration (e.g., 0.5 M).

  • Dissolution: Vortex the mixture vigorously for 1-2 minutes.

  • Visual Inspection: Carefully inspect the solution against a light source to ensure there are no suspended particles and the solution is completely clear.

  • Activation: If the solution is clear, add the base (e.g., DIEA) to begin the pre-activation step before adding the solution to the resin.

  • Troubleshooting: If the solution is not clear, proceed to Protocol 2.

Protocol 2: Troubleshooting Procedure for Poorly Soluble Protected Amino Acids

  • Suspend: Suspend the protected amino acid in the chosen solvent (e.g., DMF) in a sealed vial.

  • Sonicate: Place the vial in a sonicator bath and sonicate for 5-10 minutes.[3] Visually inspect for dissolution.

  • Gentle Heating: If solids remain, place the vial in a water bath heated to no more than 40°C.[1] Mix or continue sonication intermittently for 5-10 minutes.

  • Co-Solvent Addition: If the compound is still not dissolved, add a small amount (e.g., 10-20% of the total volume) of a stronger co-solvent like NMP or DMSO.[1][4] Vortex and repeat sonication/warming steps if necessary.

  • Cooling: Once dissolved, allow the solution to cool to room temperature before proceeding with activation and coupling.[1]

Visualizations

G start Protected Amino Acid (AA) in DMF vortex Vortex / Mix start->vortex check1 Is solution clear? vortex->check1 sonicate Sonicate (5-10 min) check1->sonicate No proceed Proceed to Coupling check1->proceed Yes check2 Is solution clear? sonicate->check2 heat Gentle Warming (30-40°C) check2->heat No check2->proceed Yes check3 Is solution clear? heat->check3 cosolvent Add Co-solvent (NMP or DMSO) check3->cosolvent No check3->proceed Yes check4 Is solution clear? cosolvent->check4 check4->proceed Yes fail Consider Alternative Strategy / Solvent System check4->fail No

Caption: A stepwise workflow for troubleshooting solubility issues.

G cluster_0 Preparation cluster_1 Dissolution cluster_2 Activation & Coupling weigh 1. Weigh AA & activating agent add_dmf 2. Add DMF weigh->add_dmf vortex 3. Vortex & Visually inspect add_dmf->vortex troubleshoot 4. Apply Heat / Sonication if needed vortex->troubleshoot add_base 5. Add DIEA for pre-activation troubleshoot->add_base couple 6. Add to resin add_base->couple

Caption: Experimental workflow for dissolving protected amino acids.

References

Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve common issues encountered during Solid-Phase Peptide Synthesis (SPPS), with a specific focus on double incorporation events.

Troubleshooting Guide: Identifying and Resolving Double Incorporation

Double incorporation, also known as n+1 impurity, is a common side reaction in SPPS where an extra amino acid is unintentionally added to the peptide sequence. This guide provides a systematic approach to identify and resolve this issue.

Problem: Characterization of the crude peptide by Mass Spectrometry reveals a significant peak with a mass corresponding to the target peptide plus an additional amino acid residue.

  • Step 1: Confirm the Identity of the n+1 Impurity.

    • Analytical Technique: Utilize High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) to confirm the mass of the impurity. The mass difference between the main peak (desired peptide) and the impurity peak should correspond to the mass of one of the amino acids used in the synthesis.

    • Tandem MS (MS/MS): To pinpoint the exact location of the double incorporation, perform MS/MS analysis on the n+1 impurity peak. Fragmentation patterns will reveal the peptide sequence and identify the position of the extra amino acid.

  • Step 2: Investigate the Potential Causes.

    • Cause 1: Impurities in Fmoc-Amino Acid Raw Materials.

      • Description: The commercially available Fmoc-protected amino acids may contain small amounts of free amino acids or pre-formed dipeptides.[1] These impurities can be incorporated into the growing peptide chain, leading to n+1 or n+2 impurities.

      • Verification: Review the certificate of analysis for the Fmoc-amino acids used. If in doubt, analyze the amino acid raw material by HPLC to check for the presence of these impurities.

    • Cause 2: Premature Fmoc-Group Removal.

      • Description: The Fmoc protecting group can be prematurely cleaved during the coupling step, exposing the N-terminal amine for a second coupling reaction.[1] This can be caused by the presence of basic impurities, such as dimethylamine, in the DMF solvent.[1] Certain amino acid side chains, like the basic side chain of dimethyllysine, can also promote premature Fmoc deprotection.

      • Verification: Use high-purity, amine-free DMF for all steps of the synthesis. If using recycled DMF, ensure it is properly purified.

    • Cause 3: Inefficient Washing Steps.

      • Description: Inadequate washing after the coupling step can leave residual activated amino acids in the reaction vessel, which can then couple to the newly deprotected N-terminus in the subsequent cycle.

      • Verification: Review and optimize the washing protocols. Increase the number and volume of washes, particularly after the coupling of sterically hindered amino acids or after prolonged coupling times.

  • Step 3: Implement Corrective and Preventive Actions.

    • Solution 1: Quality Control of Raw Materials.

      • Action: Source high-purity Fmoc-amino acids from reputable suppliers. Always review the certificate of analysis. For critical syntheses, consider performing in-house quality control of the amino acid building blocks.

    • Solution 2: Optimize Coupling and Deprotection Conditions.

      • Action: Reduce coupling times where possible, especially for overnight reactions which have been associated with an increase in double incorporation impurities.[2] For difficult couplings that require longer reaction times, consider using a double coupling strategy with a thorough wash in between. Ensure fresh, high-purity DMF is used for all steps.

    • Solution 3: Enhance Washing Efficiency.

      • Action: Implement a rigorous washing protocol after each coupling and deprotection step. A case study has shown that increasing the number of washes can significantly reduce the percentage of double incorporation impurities.[2]

Frequently Asked Questions (FAQs)

Q1: What is double incorporation in SPPS?

A1: Double incorporation, also referred to as an n+1 impurity, is a side reaction in SPPS where the same amino acid is coupled twice consecutively at a single position in the peptide sequence, resulting in a peptide that is one amino acid longer than the target sequence.

Q2: How can I detect double incorporation?

A2: The primary methods for detecting double incorporation are HPLC and mass spectrometry (MS).[3][4][5][6]

  • HPLC: A well-resolved HPLC chromatogram will show a post-peak corresponding to the n+1 impurity, which is typically more hydrophobic than the desired peptide.

  • Mass Spectrometry: MS analysis will show a peak with a mass-to-charge (m/z) ratio corresponding to the molecular weight of the desired peptide plus the molecular weight of the incorporated amino acid. Tandem MS (MS/MS) can be used to confirm the sequence and pinpoint the location of the extra amino acid.[6]

Q3: What are the main causes of double incorporation?

A3: The primary causes of double incorporation include:

  • Impurities in the Fmoc-amino acid: The presence of free amino acid in the building block material can lead to a second coupling event.[1][7]

  • Premature deprotection of the Fmoc group: The N-terminal Fmoc protecting group can be partially removed during the coupling step, allowing for a second amino acid to be added.[1] This can be caused by basic impurities in the DMF solvent or by certain amino acid residues in the sequence.

  • Inefficient washing: Residual activated amino acid after the coupling step can lead to a second incorporation in the next cycle.

Q4: How can I prevent double incorporation?

A4: To prevent double incorporation, you should:

  • Use high-purity Fmoc-amino acids and solvents.

  • Optimize your coupling reaction times; avoid unnecessarily long coupling reactions.

  • Implement thorough washing steps between each coupling and deprotection cycle.

  • For particularly problematic sequences, consider using a capping step with acetic anhydride after the initial coupling to block any unreacted N-terminal amines and prevent them from reacting further.

Q5: Is "double coupling" the same as "double incorporation"?

A5: No, they are opposite concepts. "Double coupling" is a deliberate strategy to improve the efficiency of a difficult coupling by repeating the coupling step to ensure complete reaction and avoid deletion sequences (n-1 impurities).[8][9] "Double incorporation" is an undesirable side reaction that results in the addition of an extra amino acid (n+1 impurity).

Data Presentation

The following table summarizes the impact of optimized synthesis conditions on the reduction of double incorporation impurities in a case study of a 25-mer peptide synthesis.[2]

Impurity Type% Peak Area (Demonstration Batch)% Peak Area (Optimized GMP Batch)
Endo-AlaninePresentEliminated
Endo-Glycine4.1%2.5%
Endo-ArgininePresentReduced
Endo-ValinePresentReduced
Crude Purity 67.1% 82.9%

Experimental Protocols

Protocol 1: HPLC-MS Analysis for the Detection and Quantification of n+1 Impurities

This protocol outlines a general method for the analysis of crude peptide samples to identify and quantify double incorporation impurities.

1. Sample Preparation:

  • Cleave the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
  • Precipitate the peptide in cold diethyl ether.
  • Centrifuge and decant the ether.
  • Dissolve the crude peptide pellet in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) to a concentration of 1 mg/mL.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
  • Mobile Phase A: 0.1% TFA in water.
  • Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA.
  • Gradient: A linear gradient appropriate for the hydrophobicity of the peptide (e.g., 5% to 65% B over 30 minutes).
  • Flow Rate: 1.0 mL/min.
  • Detection: UV at 214 nm and 280 nm.

3. Mass Spectrometry Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
  • Scan Range: A range that covers the expected m/z values of the desired peptide and the potential n+1 impurities.

4. Data Analysis:

  • Integrate the peak areas in the UV chromatogram to determine the relative percentage of the main peptide and the n+1 impurity.
  • Extract the ion chromatograms for the theoretical masses of the desired peptide and the expected n+1 impurities to confirm their presence.
  • For quantification, a standard curve of a purified version of the n+1 impurity can be used for more accurate results if available.

Mandatory Visualization

Double_Incorporation_Workflow cluster_0 Identification cluster_1 Troubleshooting cluster_2 Resolution Crude Peptide Analysis Crude Peptide Analysis HPLC_MS HPLC-MS Analysis Crude Peptide Analysis->HPLC_MS n+1_Peak n+1 Impurity Peak Detected HPLC_MS->n+1_Peak Investigate_Cause Investigate Potential Causes n+1_Peak->Investigate_Cause Raw_Materials Impure Raw Materials Investigate_Cause->Raw_Materials Premature_Deprotection Premature Fmoc Removal Investigate_Cause->Premature_Deprotection Washing Inefficient Washing Investigate_Cause->Washing QC_Materials QC of Amino Acids Raw_Materials->QC_Materials Optimize_Conditions Optimize Coupling/Washing Premature_Deprotection->Optimize_Conditions Washing->Optimize_Conditions Implement_Solutions Implement Corrective Actions Implement_Solutions->QC_Materials Implement_Solutions->Optimize_Conditions

Caption: Troubleshooting workflow for double incorporation.

Double_Incorporation_Mechanism cluster_0 Standard Coupling Cycle cluster_1 Double Incorporation Pathway Resin_Peptide Resin-Bound Peptide (Free N-Terminus) Coupling Coupling Resin_Peptide->Coupling Activated_AA Fmoc-AA-OH + Activation Reagent Activated_AA->Coupling Second_Coupling Second Coupling Activated_AA->Second_Coupling Protected_Peptide Resin-Bound Peptide (Fmoc-Protected) Coupling->Protected_Peptide Premature_Deprotection Premature Fmoc Removal (e.g., due to basic DMF) Protected_Peptide->Premature_Deprotection Free_Amine_Again Resin-Bound Peptide (Free N-Terminus) Premature_Deprotection->Free_Amine_Again Free_Amine_Again->Second_Coupling Double_Incorporation Resin-Bound Peptide (with n+1 impurity) Second_Coupling->Double_Incorporation

References

Technical Support Center: HPLC Purification of Peptides with D-Trp(Boc)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to HPLC purification strategies for peptides containing the acid-labile and hydrophobic D-Trp(Boc) residue.

Frequently Asked Questions (FAQs)

Q1: How stable is the Boc group on D-Trp during RP-HPLC with TFA?

A1: The tert-butyloxycarbonyl (Boc) protecting group is known to be sensitive to acid. While 0.1% trifluoroacetic acid (TFA) in the mobile phase is widely used for peptide purification and generally provides good peak shape, it can cause premature deprotection of the Boc group from the D-tryptophan residue.[1] The extent of this deprotection depends on several factors, including the duration of the HPLC run, the temperature, and the time fractions are left standing before lyophilization.[1] Some studies have reported up to 10% cleavage of a Boc group after 4 hours in a solution containing 0.1% TFA.[1] During solvent evaporation, the concentration of TFA can increase, further accelerating Boc removal.[1]

Q2: What are some alternative mobile phase modifiers to TFA that are less likely to cause deprotection of D-Trp(Boc)?

A2: To minimize the risk of Boc deprotection, several less acidic mobile phase modifiers can be used as alternatives to TFA. These include:

  • Formic Acid (FA): Typically used at a concentration of 0.1%, formic acid is less acidic than TFA and can be a good alternative, although it may sometimes result in broader peaks or different selectivity.[2]

  • Acetic Acid (AA): Used at concentrations around 0.1% to 0.5%, acetic acid is another milder alternative. It has been shown to improve mass spectrometry signal compared to formic acid in some cases.[3][4][5]

  • Difluoroacetic Acid (DFA): DFA is an intermediate-strength acid between FA and TFA and can offer a good balance of chromatographic performance and reduced ion suppression in mass spectrometry compared to TFA.

The choice of modifier will depend on the specific peptide and the desired balance between peak resolution, recovery, and the stability of the Boc group.

Q3: My D-Trp(Boc) peptide is difficult to dissolve. What solvents can I use for sample preparation before HPLC?

A3: The D-Trp(Boc) residue significantly increases the hydrophobicity of a peptide, which can lead to solubility issues in aqueous solutions. For peptides that are difficult to dissolve, a stepwise approach is often effective.[6] Strong organic solvents are frequently required.[1] Options include:

  • Dimethyl sulfoxide (DMSO)

  • Dimethylformamide (DMF)

  • N-Methyl-2-pyrrolidone (NMP)

It is recommended to dissolve the peptide in a minimal amount of the strong organic solvent and then dilute it with the initial mobile phase of your HPLC gradient.[1] Be aware that high concentrations of these strong solvents in the injected sample can lead to peak distortion.

Q4: I am observing significant peak tailing with my D-Trp(Boc) peptide. How can I improve the peak shape?

A4: Peak tailing for peptides with bulky, hydrophobic residues like D-Trp(Boc) is a common issue. It can be caused by secondary interactions with the stationary phase, peptide aggregation, or a suboptimal mobile phase.[7] To improve peak shape:

  • Optimize Mobile Phase Additives: Ensure an adequate concentration of an ion-pairing agent like TFA (if Boc stability allows) to minimize interactions with free silanol groups on silica-based columns.[8]

  • Adjust the Gradient: A shallower gradient can improve peak sharpness by allowing more time for the peptide to interact with the stationary phase and elute in a more focused band.[8]

  • Increase Column Temperature: Elevating the column temperature (e.g., to 40-60°C) can enhance peptide solubility, reduce mobile phase viscosity, and improve peak shape.

  • Choose the Right Column: For hydrophobic peptides, a C4 or C8 column may sometimes provide better results than a C18 column. Phenyl-hexyl or biphenyl phases can also offer alternative selectivity.[7]

Troubleshooting Guides

This section addresses specific issues you might encounter during the HPLC purification of peptides containing D-Trp(Boc).

Problem 1: Premature Deprotection of the Boc Group
  • Symptom: Appearance of a new, earlier-eluting peak in the chromatogram that corresponds to the mass of the deprotected peptide.

  • Troubleshooting Workflow:

start Boc Deprotection Observed check_tfa Check TFA Concentration and Exposure Time start->check_tfa reduce_tfa Reduce TFA to 0.05% or switch to Formic/Acetic Acid check_tfa->reduce_tfa If > 0.1% or long exposure minimize_time Minimize run time and process fractions immediately check_tfa->minimize_time If run/wait times are long check_temp Check Column and Fraction Collector Temperature minimize_time->check_temp lower_temp Lower column temperature (e.g., to 25-30°C) and keep fractions cool check_temp->lower_temp If elevated evaporation Review Solvent Evaporation Method lower_temp->evaporation lyophilize Use lyophilization instead of rotary evaporation evaporation->lyophilize If using rotary evaporator with heat neutralize Consider adding a volatile base (e.g., ammonium bicarbonate) to fractions before lyophilization lyophilize->neutralize To remove residual acid before drying

Caption: Troubleshooting workflow for Boc group deprotection.

Problem 2: Poor Peak Shape (Broadening or Tailing)
  • Symptom: The peak corresponding to the D-Trp(Boc) peptide is wide, asymmetrical, or shows significant tailing.

  • Troubleshooting Workflow:

start Poor Peak Shape (Broadening/Tailing) check_dissolution Assess Sample Dissolution start->check_dissolution use_strong_solvent Dissolve in minimal DMSO/DMF, then dilute with mobile phase check_dissolution->use_strong_solvent If solubility is poor check_aggregation Consider Peptide Aggregation use_strong_solvent->check_aggregation modify_mobile_phase Add organic modifiers (e.g., isopropanol) or chaotropic agents to mobile phase check_aggregation->modify_mobile_phase If aggregation is suspected optimize_gradient Optimize Gradient and Flow Rate modify_mobile_phase->optimize_gradient shallower_gradient Use a shallower gradient optimize_gradient->shallower_gradient lower_flow_rate Decrease the flow rate optimize_gradient->lower_flow_rate check_column Evaluate Column Choice and Condition lower_flow_rate->check_column different_column Try a C4, C8, or Phenyl column check_column->different_column If peak shape is still poor new_column Replace old or contaminated column check_column->new_column If column is old

Caption: Troubleshooting workflow for poor peak shape.

Data Presentation

Table 1: Stability of Boc Protecting Group in 0.1% TFA

Time in 0.1% TFA SolutionEstimated % Boc DeprotectionReference
< 1 hourMinimal[1]
4 hours~10%[1]

Note: This is an estimate and the actual rate of deprotection can vary based on the peptide sequence and temperature.

Table 2: Comparison of Acidic Mobile Phase Modifiers for Peptide Purification

Modifier (0.1% concentration)Relative AcidityTypical Peak ShapeRisk of Boc DeprotectionReference
Trifluoroacetic Acid (TFA) StrongGenerally SharpHigher[2]
Difluoroacetic Acid (DFA) ModerateGood to SharpModerate
Formic Acid (FA) WeakCan be Broader than TFALower[2]
Acetic Acid (AA) WeakCan be Broader than TFALower[3][4][5]

Experimental Protocols

Protocol 1: General RP-HPLC Purification of a D-Trp(Boc) Peptide

This protocol provides a starting point for the purification of a crude peptide containing D-Trp(Boc). Optimization will be necessary based on the specific properties of the peptide.

  • Sample Preparation:

    • Dissolve the crude peptide in a minimal amount of DMSO or DMF.

    • Dilute the solution with Mobile Phase A to the lowest concentration at which the peptide remains soluble.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm for analytical or 21.2 x 250 mm for preparative). For very hydrophobic peptides, a C4 or C8 column can be considered.

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.

    • Mobile Phase B: 0.1% Formic Acid in HPLC-grade acetonitrile.

    • Gradient: A shallow linear gradient is recommended. For example, 20% to 60% Mobile Phase B over 40 minutes.

    • Flow Rate: 1.0 mL/min for a 4.6 mm ID column (adjust proportionally for other column diameters).

    • Column Temperature: 30-40 °C.

    • Detection: UV at 220 nm and 280 nm (for the tryptophan residue).

  • Purification and Fraction Analysis:

    • Inject the prepared sample onto the equilibrated column.

    • Collect fractions across the eluting peaks.

    • Analyze the purity of each fraction using analytical RP-HPLC and confirm the mass by mass spectrometry.

    • Pool the fractions that meet the desired purity.

  • Post-Purification Processing:

    • Immediately freeze the pooled pure fractions.

    • Lyophilize the frozen fractions to obtain the purified peptide as a powder. To aid in the removal of residual acid, co-lyophilization from a dilute solution of ammonium bicarbonate can be considered.

Protocol 2: Screening for Optimal Mobile Phase Modifier

This protocol can be used to quickly assess the best mobile phase modifier for your specific D-Trp(Boc) peptide on an analytical scale before scaling up to preparative purification.

  • Prepare Mobile Phases:

    • Prepare three sets of Mobile Phase A and B. Each set should contain one of the following modifiers at 0.1% concentration:

      • Set 1: Trifluoroacetic Acid (TFA)

      • Set 2: Formic Acid (FA)

      • Set 3: Acetic Acid (AA)

  • Analytical HPLC Runs:

    • Using an analytical C18 column, inject the same amount of your crude peptide sample for each of the three mobile phase systems.

    • Run a standard gradient (e.g., 5% to 95% B over 30 minutes) for each mobile phase set.

  • Data Analysis and Comparison:

    • Compare the chromatograms for:

      • Resolution: The separation between the main peptide peak and impurities.

      • Peak Shape: The symmetry and width of the main peptide peak.

      • Retention Time: Note any significant shifts in retention time.

      • Presence of Deprotection Peak: Look for any new peaks in the TFA run that might correspond to the deprotected peptide.

    • Select the mobile phase modifier that provides the best balance of resolution and peak shape without significant deprotection.

Visualizations

cluster_prep Peptide Preparation cluster_hplc HPLC Purification cluster_analysis Analysis & Post-Processing dissolve Dissolve crude peptide in minimal DMSO/DMF dilute Dilute with Mobile Phase A dissolve->dilute filter Filter through 0.45 µm filter dilute->filter inject Inject sample onto equilibrated column filter->inject gradient Run shallow gradient (e.g., 20-60% B over 40 min) inject->gradient collect Collect fractions gradient->collect analyze Analyze fraction purity by analytical HPLC/MS collect->analyze pool Pool pure fractions analyze->pool lyophilize Freeze and lyophilize pool->lyophilize

References

Technical Support Center: Interpreting Mass Spectrometry Data for Tryptophan-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected mass spectrometry results for peptides containing tryptophan.

Frequently Asked Questions (FAQs)

Q1: My mass spectrum shows unexpected peaks with mass shifts of +4, +16, or +32 Da for my tryptophan-containing peptide. What are these?

A1: These mass shifts are most commonly due to oxidative modifications of the tryptophan residue. The indole side chain of tryptophan is susceptible to oxidation, which can occur either as a true post-translational modification (PTM) or as an artifact during sample preparation and analysis.[1][2][3]

Here is a summary of common oxidative modifications:

Mass Shift (Da)ModificationChemical Formula ChangeResulting Structure
+4Kynurenine (KYN)+O, -H₂Ring-opened structure
+16Hydroxytryptophan (W_ox1_)+OAddition of a hydroxyl group
+32N-formylkynurenine (NFK) or Dihydroxytryptophan (W_ox2_)+2OAddition of a formyl group and a hydroxyl group, or two hydroxyl groups
+20Hydroxykynurenine (KYN_ox1_)+O, -H₂ + OCombination of Kynurenine formation and hydroxylation

These oxidative modifications are frequently observed when proteins are separated by SDS-PAGE before in-gel digestion.[1][2] In-solution digestion often results in fewer of these modifications, suggesting they can be artifacts of the experimental procedure.[1][2]

Q2: How can I confirm that the unexpected mass shift is due to tryptophan oxidation?

A2: Tandem mass spectrometry (MS/MS) is the primary method for confirming the site and type of modification.

  • Fragmentation Analysis: In MS/MS, the peptide is fragmented, and the resulting fragment ions are analyzed. By comparing the fragment ion series (e.g., b- and y-ions) of the modified peptide to the unmodified version, you can pinpoint the modification to the tryptophan residue.

  • Characteristic Fragment Ions: Some tryptophan oxidation products yield characteristic fragment ions. For example, peptides containing N-formylkynurenine (NFK) and kynurenine (Kyn) often produce an intense signal at m/z 174.1 in MS/MS spectra.[4]

  • Chromatographic Behavior: Oxidized peptides generally elute earlier than their unmodified counterparts in reverse-phase liquid chromatography.[1]

Q3: I am performing solid-phase peptide synthesis (SPPS) and see a mass increase of +106 Da for my tryptophan-containing peptide. What could be the cause?

A3: An unexpected mass increase of +106 Da during SPPS of tryptophan-containing peptides has been attributed to an alkylation of the indole nucleus by the linker of the solid support, particularly when using a Wang resin.[5][6] This side reaction can occur regardless of the scavenger used or the position of the tryptophan in the peptide sequence, unless it is at the C-terminus.[5]

Q4: My peptide was treated with a reducing agent like β-mercaptoethanol, and now I see mass shifts of +92 Da and +108 Da. Are these related to the tryptophan residue?

A4: Yes, these mass shifts have been identified as modifications at tryptophan residues and are thought to be caused by reagents like β-mercaptoethanol.[7] The proposed mechanism involves an initial oxidation of the tryptophan side chain to N-formyl-kynurenine (+32 Da), which is then further oxidized and reacts with the reagent.[7]

Troubleshooting Guide

This guide addresses specific issues you might encounter during the mass spectrometric analysis of tryptophan-containing peptides.

Issue 1: High levels of tryptophan oxidation are observed, and I need to determine if it is a biological modification or an artifact.

  • Recommendation: Compare different sample preparation workflows.

    • In-Solution vs. In-Gel Digestion: Analyze the protein of interest using both in-solution and in-gel digestion methods. If the oxidation is significantly higher in the in-gel digested sample, it is likely an artifact of the SDS-PAGE and staining/destaining process.[1][2]

    • Minimize Exposure to Oxidants: During sample preparation, minimize the exposure of your sample to air and light. Consider using degassed solutions and performing digestions in an inert atmosphere.

Issue 2: I am seeing unexpected fragmentation patterns for my tryptophan-containing peptide, such as a neutral loss of 116 Da.

  • Recommendation: Consider the ionization method and the possibility of radical peptide formation.

    • A neutral loss of 116 Da can result from the cleavage of the Cβ–Cγ bond of the tryptophan side chain.[8] This has been observed in the collision-induced dissociation (CID) spectra of peptide radical cations.[8]

Issue 3: I am having difficulty identifying my tryptophan-containing peptide in a complex mixture.

  • Recommendation: Consider using an enrichment strategy.

    • Methods exist for the selective enrichment of tryptophan-containing peptides from complex mixtures like protein digests.[9] One such method involves the reversible derivatization of tryptophan with malondialdehyde and capture on hydrazide beads.[9] Be aware that any additional sample handling steps could potentially introduce artifacts.

Experimental Protocols

Protocol 1: In-Solution Digestion for Mass Spectrometry Analysis

This protocol is designed to minimize artifactual oxidation of tryptophan residues.

  • Protein Solubilization: Solubilize the protein sample in a denaturing buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.0).

  • Reduction: Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate for 1 hour at 37°C to reduce disulfide bonds.

  • Alkylation: Add iodoacetamide to a final concentration of 20 mM and incubate for 45 minutes in the dark at room temperature to alkylate cysteine residues.

  • Dilution and Digestion: Dilute the sample with 50 mM Tris-HCl, pH 8.0, to reduce the urea concentration to less than 1 M. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Quenching and Desalting: Stop the digestion by adding formic acid to a final concentration of 1%. Desalt the peptide mixture using a C18 solid-phase extraction cartridge.

  • LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol 2: In-Gel Digestion

  • Protein Separation: Separate the protein sample by SDS-PAGE.

  • Excision and Destaining: Excise the protein band of interest and destain it with a solution of 50% acetonitrile in 50 mM ammonium bicarbonate.

  • Reduction and Alkylation: Reduce the protein with 10 mM DTT in 50 mM ammonium bicarbonate for 45 minutes at 56°C. Alkylate with 55 mM iodoacetamide in 50 mM ammonium bicarbonate for 30 minutes in the dark at room temperature.

  • Digestion: Dehydrate the gel piece with acetonitrile and dry it in a vacuum centrifuge. Rehydrate the gel piece with a solution containing trypsin (e.g., 12.5 ng/µL in 50 mM ammonium bicarbonate) and incubate overnight at 37°C.

  • Peptide Extraction: Extract the peptides from the gel piece using a series of buffers with increasing acetonitrile concentration and sonication.

  • Drying and Reconstitution: Pool the extracts and dry them in a vacuum centrifuge. Reconstitute the peptides in a buffer suitable for LC-MS/MS analysis (e.g., 0.1% formic acid).

  • LC-MS/MS Analysis: Analyze the peptides by LC-MS/MS.

Visualizations

Tryptophan_Oxidation_Pathway Trp Tryptophan (Trp) W_ox1 Hydroxytryptophan (+16 Da) Trp->W_ox1 +O NFK N-formylkynurenine (NFK) (+32 Da) Trp->NFK +2O KYN Kynurenine (KYN) (+4 Da) Trp->KYN +O, -H2 (direct or via NFK) NFK->KYN -CHO KYN_ox1 Hydroxykynurenine (+20 Da) KYN->KYN_ox1 +O

Caption: Common oxidative modifications of tryptophan leading to specific mass increases.

Mass_Spec_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation Protein Sample Protein Sample Digestion Digestion Protein Sample->Digestion In-solution or In-gel Peptide Desalting Peptide Desalting Digestion->Peptide Desalting LC_Separation LC Separation Peptide Desalting->LC_Separation C18 Reverse Phase MS1_Scan MS1 Scan (Precursor Mass) LC_Separation->MS1_Scan Ionization (ESI) MS2_Scan MS2 Scan (Fragment Ions) MS1_Scan->MS2_Scan Peptide Fragmentation (CID/HCD) Database_Search Database_Search MS2_Scan->Database_Search Identify Peptide Sequence Modification_Analysis Modification_Analysis Database_Search->Modification_Analysis Identify Mass Shifts Result_Validation Result_Validation Modification_Analysis->Result_Validation Manual Spectra Inspection

Caption: A typical experimental workflow for the analysis of peptides by LC-MS/MS.

References

Validation & Comparative

Protecting the Indole Ring: A Comparative Guide to Fmoc-D-Trp(Boc)-OH and Fmoc-D-Trp-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the integrity of each amino acid building block is paramount to achieving high purity and yield of the target peptide. The synthesis of peptides containing tryptophan presents a particular challenge due to the susceptibility of its indole side chain to modification under the acidic conditions of cleavage. This guide provides an objective comparison of two commonly used D-tryptophan derivatives, Fmoc-D-Trp(Boc)-OH and Fmoc-D-Trp-OH, and evaluates their performance in preventing unwanted side reactions, supported by experimental data.

The electron-rich indole side chain of tryptophan is prone to oxidation and electrophilic attack by carbocations generated during the final cleavage of the peptide from the resin support using strong acids like trifluoroacetic acid (TFA). These carbocations can originate from the cleavage of other side-chain protecting groups (e.g., tert-butyl groups) or from the resin linker itself, leading to alkylation of the tryptophan indole ring. Furthermore, in peptides containing arginine protected with sulfonyl-based groups (such as Pbf or Pmc), the release of sulfonyl moieties during cleavage can lead to the sulfonation of the indole ring. These modifications result in impurities that are often difficult to separate from the desired peptide, thereby reducing the overall yield and purity of the synthesis.

To mitigate these side reactions, protection of the indole nitrogen is a widely adopted strategy. This guide focuses on the comparison between using a Boc (tert-butyloxycarbonyl) protecting group on the indole nitrogen, as in this compound, versus using the unprotected Fmoc-D-Trp-OH.

Chemical Structures

The key difference between the two derivatives lies in the presence of the Boc protecting group on the indole nitrogen of this compound.

G cluster_0 Fmoc-D-Trp-OH cluster_1 This compound a b G TFA Cleavage TFA Cleavage Carbocations (from tBu, resin linker) Carbocations (from tBu, resin linker) TFA Cleavage->Carbocations (from tBu, resin linker) Sulfonyl moieties (from Arg(Pbf/Pmc)) Sulfonyl moieties (from Arg(Pbf/Pmc)) TFA Cleavage->Sulfonyl moieties (from Arg(Pbf/Pmc)) Unprotected Trp Indole Unprotected Trp Indole Carbocations (from tBu, resin linker)->Unprotected Trp Indole Alkylation Sulfonyl moieties (from Arg(Pbf/Pmc))->Unprotected Trp Indole Sulfonation Alkylated Trp Side-Product Alkylated Trp Side-Product Unprotected Trp Indole->Alkylated Trp Side-Product Sulfonated Trp Side-Product Sulfonated Trp Side-Product Unprotected Trp Indole->Sulfonated Trp Side-Product G cluster_0 Peptide Synthesis Cycle Resin Swelling Resin Swelling Fmoc Deprotection Fmoc Deprotection Resin Swelling->Fmoc Deprotection 1. DMF Amino Acid Coupling Amino Acid Coupling Fmoc Deprotection->Amino Acid Coupling 2. 20% Piperidine/DMF Wash Wash Amino Acid Coupling->Wash 3. Fmoc-AA/HBTU/DIPEA Wash->Fmoc Deprotection 4. DMF Final Cleavage Final Cleavage Wash->Final Cleavage Repeat for each AA Precipitation Precipitation Final Cleavage->Precipitation TFA/TIS/H2O Analysis Analysis Precipitation->Analysis Cold Ether

A Comparative Guide to Boc vs. Formyl Protection for the Tryptophan Side Chain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate protecting group for the indole side chain of tryptophan is a critical consideration in peptide synthesis and the development of peptide-based therapeutics. The nucleophilic nature of the indole ring makes it susceptible to modification during various stages of synthesis, particularly under acidic conditions. This guide provides an objective comparison of two commonly employed protecting groups for the tryptophan side chain: the tert-butyloxycarbonyl (Boc) group and the formyl (For) group. This comparison is supported by experimental data and detailed methodologies to assist researchers in making informed decisions for their specific synthetic strategies.

At a Glance: Key Differences

FeatureBoc ProtectionFormyl Protection
Typical Synthetic Strategy Fmoc Solid-Phase Peptide Synthesis (SPPS)Boc Solid-Phase Peptide Synthesis (SPPS)
Chemical Stability Stable to bases (e.g., piperidine)Stable to acidic conditions used for Boc deprotection
Deprotection Conditions Acid-labile (e.g., Trifluoroacetic acid - TFA)Nucleophile/base-labile (e.g., piperidine, ammonia) or strong acid (e.g., HF)
Key Advantage Effectively prevents tert-butylation of the indole ring.Prevents tert-butylation during acidolytic cleavage of other protecting groups.
Primary Disadvantage Requires acidic conditions for removal, which can be harsh for sensitive peptides.Prone to side reactions such as formyl group migration and instability under various conditions.[1]

Performance Comparison: A Deeper Dive

The choice between Boc and formyl protection for the tryptophan side chain is intrinsically linked to the overall peptide synthesis strategy employed. In modern peptide synthesis, the Fmoc/tBu strategy is predominant due to its milder deprotection conditions for the Nα-amino group.[][3]

Boc Protection of the Indole Side Chain:

The use of a Boc group to protect the indole nitrogen of tryptophan (Trp(Boc)) is the standard in Fmoc-based SPPS.[4] Its stability to the basic conditions (typically 20% piperidine in DMF) required for Nα-Fmoc group removal is a key advantage. The Boc group on the indole is then cleaved simultaneously with other side-chain protecting groups (like tBu, Trt) and cleavage from the resin using a strong acid, most commonly trifluoroacetic acid (TFA).

A significant benefit of using Trp(Boc) is the prevention of alkylation of the electron-rich indole ring by carbocations generated during the final acid cleavage step.[5][6] These carbocations can originate from the deprotection of other amino acid side chains, such as Arg(Pmc) or Arg(Pbf). The combination of Trp(Boc) and Arg(Pbf) has been shown to result in very low levels of tryptophan alkylation.[5]

Formyl Protection of the Indole Side Chain:

Historically, the formyl group has been used to protect the tryptophan indole in Boc-based SPPS.[7] The formyl group is stable to the acidic conditions used for the repetitive removal of the Nα-Boc group. However, its application has been somewhat limited due to several documented side reactions.

One major concern is the potential for formyl group migration from the indole nitrogen to a free Nα-amino group of the peptide.[8][9] This can lead to the formation of N-terminally formylated and truncated peptide by-products. The rate of this migration has been observed to be up to 1% of residues per minute on a solid support.[8] Other reported side reactions include the hydrogenation of the indole to a 2,3-dihydroindole and general instability under various experimental conditions.[1]

Quantitative Data Summary

ParameterBoc Protection (Trp(Boc))Formyl Protection (Trp(For))
Deprotection Yield (Model Peptide) Not explicitly found for side-chain Boc deprotection in isolation.Deprotection of H-Phe-Trp(N(ind)-For)-Lys-Tyr-OH to give H-Phe-Trp-Lys-Tyr-OH in 91% yield using N,N'-dimethylethylendiamine (DMEDA).[10]
Formyl Group Migration Rate Not applicable.Can be up to 1% of residues per minute on a solid support.[8]
Prevention of Side Reactions Highly effective in preventing tert-butylation of the indole ring.Prevents tert-butylation but can introduce other side reactions like formyl migration.[1]

Experimental Protocols

Protocol 1: Boc Protection of Tryptophan Indole

This protocol is adapted from a general method for the introduction of the Boc group to indoles.

Materials:

  • Nα-Fmoc-L-tryptophan

  • Di-tert-butyl dicarbonate (Boc)₂O

  • 4-(Dimethylamino)pyridine (DMAP)

  • Acetonitrile (MeCN)

Procedure:

  • Dissolve Nα-Fmoc-L-tryptophan in acetonitrile.

  • Add a catalytic amount of DMAP (e.g., 0.1 equivalents).

  • Add a slight excess of (Boc)₂O (e.g., 1.05 equivalents).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Upon completion, the product can be isolated and purified using standard work-up and crystallization or chromatographic procedures.

Note: Using a large excess of (Boc)₂O may lead to the formation of side products.

Protocol 2: Formyl Protection of Tryptophan Indole

This protocol is a general method for the N-formylation of amines using formic acid.

Materials:

  • Nα-Boc-L-tryptophan

  • Formic acid (85% aqueous solution)

  • Toluene

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark trap, dissolve Nα-Boc-L-tryptophan in toluene.

  • Add 1.2 to 2.0 equivalents of 85% formic acid.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, the reaction mixture can be evaporated to yield the crude N-formyl product, which can be used for the next step or purified further.

Protocol 3: Deprotection of Trp(Boc) using Trifluoroacetic Acid (TFA)

This is a standard protocol for the final cleavage and deprotection in Fmoc-SPPS.

Materials:

  • Peptide-resin containing Trp(Boc)

  • Cleavage cocktail (e.g., TFA/H₂O/Triisopropylsilane (TIS) 95:2.5:2.5 v/v/v)

  • Cold diethyl ether

Procedure:

  • Wash the peptide-resin with dichloromethane (DCM).

  • Add the cleavage cocktail to the resin.

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the peptide by adding cold diethyl ether to the filtrate.

  • Isolate the peptide by centrifugation and wash with cold diethyl ether.

  • Dry the peptide under vacuum.

Protocol 4: Deprotection of Trp(For) using Piperidine

This protocol is for the removal of the formyl group prior to cleavage from the resin in Boc-SPPS.

Materials:

  • Peptide-resin containing Trp(For)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Prepare a 1:10 (v/v) solution of piperidine in DMF.

  • Cool the solution to 0 °C.

  • Add the peptide-resin to the cold piperidine/DMF solution.

  • Stir the mixture at 0 °C for 2 hours.

  • Filter the resin and wash thoroughly with DMF, followed by DCM and methanol.

Visualizing the Chemistry

Chemical Structures

cluster_boc Boc-Protected Tryptophan Side Chain cluster_formyl Formyl-Protected Tryptophan Side Chain Boc_structure Boc_structure Formyl_structure Formyl_structure

Caption: Chemical structures of Boc- and Formyl-protected tryptophan side chains.

Protection and Deprotection Workflows

cluster_boc Boc Protection Workflow cluster_formyl Formyl Protection Workflow Trp_Boc Tryptophan Boc2O (Boc)2O, DMAP Trp_Boc_Protected Trp(Boc) Boc2O->Trp_Boc_Protected TFA TFA Trp_Boc_Protected->TFA Deprotection Trp_Boc_Deprotected Tryptophan TFA->Trp_Boc_Deprotected Trp_For Tryptophan HCOOH Formic Acid Trp_For_Protected Trp(For) HCOOH->Trp_For_Protected Piperidine Piperidine/DMF Trp_For_Protected->Piperidine Deprotection Trp_For_Deprotected Tryptophan Piperidine->Trp_For_Deprotected

Caption: Simplified workflows for protection and deprotection reactions.

Logical Relationship in Peptide Synthesis Strategies

SPPS Solid-Phase Peptide Synthesis Strategy Fmoc_Strategy Fmoc/tBu Strategy SPPS->Fmoc_Strategy Boc_Strategy Boc/Bzl Strategy SPPS->Boc_Strategy Trp_Boc Trp(Boc) Protection Fmoc_Strategy->Trp_Boc Preferred for indole protection Trp_For Trp(For) Protection Boc_Strategy->Trp_For Historically used for indole protection

Caption: Relationship between synthesis strategies and tryptophan protection.

Conclusion and Recommendations

The choice between Boc and formyl protection for the tryptophan side chain is primarily dictated by the overarching peptide synthesis strategy. For modern Fmoc-based solid-phase peptide synthesis, Boc protection of the indole nitrogen is the superior and recommended method . It offers excellent stability during the synthesis cycles and effectively prevents deleterious side reactions, particularly alkylation, during the final cleavage.

While formyl protection has its applications, especially in the context of Boc-based SPPS, its propensity for side reactions, most notably formyl group migration, makes it a less reliable choice for the synthesis of high-purity peptides. Researchers should carefully consider the potential for these side reactions and the more stringent deprotection conditions required when contemplating the use of formyl protection. The development of alternative deprotection methods for the formyl group, such as the use of DMEDA, may broaden its utility in specific applications.[10]

References

A Researcher's Guide to Confirming D-Amino Acid Incorporation: A Comparative Analysis of Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

The strategic incorporation of D-amino acids into peptides and proteins is a critical tool in drug development and biomedical research, offering enhanced stability against enzymatic degradation and modulation of biological activity. Verifying the precise location and quantity of these chiral building blocks is paramount for ensuring product efficacy and safety. This guide provides a comparative overview of the leading analytical methods for confirming D-amino acid incorporation, complete with experimental data, detailed protocols, and workflow visualizations to aid researchers in selecting the most appropriate technique for their needs.

Comparative Analysis of Analytical Methods

The selection of an analytical method for D-amino acid analysis is contingent upon several factors, including the required sensitivity, the complexity of the sample matrix, and the specific information sought (e.g., quantification, localization). The following table summarizes the key performance characteristics of the most widely employed techniques.

MethodPrincipleSensitivityThroughputKey AdvantagesKey Limitations
Chiral High-Performance Liquid Chromatography (Chiral HPLC) Separation of enantiomers using a chiral stationary phase (CSP).High (ng-pg)MediumRobust, quantitative, well-established.[1][2][3]Requires derivatization for some amino acids, can be time-consuming.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile amino acid derivatives by GC followed by MS detection.Very High (pg-fg)HighExcellent for volatile amino acids, high resolution.[4]Requires derivatization to increase volatility, potential for racemization during sample preparation.[5]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Separation by LC coupled with tandem mass spectrometry for identification and quantification.Very High (pg-fg)HighHigh specificity and sensitivity, suitable for complex mixtures, can identify specific locations of D-amino acids in peptides.[5][6][7]Ion suppression effects, expensive instrumentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Discrimination of enantiomers based on their distinct chemical environments in the presence of a chiral auxiliary.Low (µg-mg)LowNon-destructive, provides detailed structural information.[8][9][10]Low sensitivity, requires relatively pure samples.[8][9]
Enzymatic Assays Utilization of stereospecific enzymes (e.g., D-amino acid oxidase) that act only on D-enantiomers.[11][12]High (ng-pg)HighHigh specificity, cost-effective.[11][12][13]Limited to the substrate specificity of the enzyme, may not be applicable to all D-amino acids.[14][15]
Capillary Electrophoresis (CE) Separation of charged molecules in a capillary based on their electrophoretic mobility.High (ng-pg)HighHigh separation efficiency, small sample volume required.[16][17][18]Lower loading capacity, can be sensitive to matrix effects.
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) Separation of ions based on their size, shape, and charge in the gas phase, coupled with MS.Very High (pg-fg)HighCan separate isomeric peptides and localize the D-amino acid.[19][20]Emerging technology, requires specialized instrumentation.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these analytical techniques. Below are representative protocols for several key methods.

Chiral HPLC with Pre-column Derivatization

This protocol outlines the analysis of D/L-amino acids using Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) for derivatization, followed by reversed-phase HPLC.

a. Sample Preparation (Peptide Hydrolysis):

  • Place the peptide sample (1-10 nmol) in a hydrolysis tube.

  • Add 200 µL of 6 M HCl.

  • Seal the tube under vacuum and heat at 110°C for 24 hours.

  • After hydrolysis, cool the sample and evaporate the HCl under a stream of nitrogen.

  • Reconstitute the dried hydrolysate in 100 µL of ultrapure water.

b. Derivatization:

  • To 50 µL of the amino acid hydrolysate, add 20 µL of 1 M sodium bicarbonate.

  • Add 100 µL of 1% (w/v) Marfey's reagent in acetone.

  • Incubate the mixture at 40°C for 1 hour.

  • Cool the reaction mixture to room temperature and add 20 µL of 2 M HCl to stop the reaction.

  • Evaporate the solvent and reconstitute in 100 µL of the mobile phase.

c. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 10% to 60% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 340 nm.

d. Data Analysis:

  • Identify the D- and L-amino acid derivatives based on their retention times compared to derivatized standards. The L-amino acid derivatives typically elute earlier.

  • Quantify the amount of each enantiomer by integrating the peak areas.

Enzymatic Assay using D-Amino Acid Oxidase (DAAO)

This protocol describes a colorimetric assay for the quantification of D-amino acids. The assay is based on the DAAO-catalyzed oxidation of a D-amino acid, which produces hydrogen peroxide that is subsequently detected.[14][15]

a. Reagents:

  • D-Amino Acid Oxidase (DAAO) from porcine kidney.

  • Horseradish Peroxidase (HRP).

  • O-phenylenediamine dihydrochloride (OPD) or a similar chromogenic substrate.

  • Phosphate buffer (100 mM, pH 7.4).

  • D-amino acid standards.

b. Assay Procedure:

  • Prepare a reaction mixture containing 100 µL of phosphate buffer, 20 µL of HRP solution (1 mg/mL), and 20 µL of OPD solution (5 mg/mL).

  • Add 20 µL of the sample or D-amino acid standard to a 96-well plate.

  • Add 140 µL of the reaction mixture to each well.

  • Initiate the reaction by adding 20 µL of DAAO solution (0.5 U/mL).

  • Incubate the plate at 37°C for 30 minutes in the dark.

  • Stop the reaction by adding 50 µL of 2 M H₂SO₄.

  • Measure the absorbance at 492 nm using a microplate reader.

c. Data Analysis:

  • Construct a standard curve using the absorbance values of the D-amino acid standards.

  • Determine the concentration of D-amino acids in the samples by interpolating their absorbance values on the standard curve.

Visualizing the Workflow

Understanding the overall process is facilitated by visual representations of the experimental workflows.

D_Amino_Acid_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Acquisition & Analysis Peptide Peptide/Protein Sample Hydrolysis Acid Hydrolysis (6M HCl, 110°C, 24h) Peptide->Hydrolysis NMR NMR Spectroscopy AminoAcids Free Amino Acids Hydrolysis->AminoAcids Derivatization Derivatization (e.g., Marfey's Reagent) AminoAcids->Derivatization For HPLC/GC LCMS LC-MS/MS AminoAcids->LCMS EnzymaticAssay Enzymatic Assay AminoAcids->EnzymaticAssay AminoAcids->NMR ChiralHPLC Chiral HPLC Derivatization->ChiralHPLC GCMS GC-MS Derivatization->GCMS DataAcquisition Data Acquisition ChiralHPLC->DataAcquisition GCMS->DataAcquisition LCMS->DataAcquisition EnzymaticAssay->DataAcquisition NMR->DataAcquisition Quantification Quantification & Identification DataAcquisition->Quantification Method_Selection_Pathway ResearchQuestion Research Question Quantification Need Quantification? ResearchQuestion->Quantification Localization Need Localization? Quantification->Localization No ChiralHPLC Chiral HPLC Quantification->ChiralHPLC Yes EnzymaticAssay Enzymatic Assay Quantification->EnzymaticAssay Yes HighSensitivity High Sensitivity Required? Localization->HighSensitivity No LCMSMS LC-MS/MS Localization->LCMSMS Yes IMSMS IMS-MS Localization->IMSMS Yes HighSensitivity->LCMSMS Yes HighSensitivity->IMSMS Yes NMR NMR HighSensitivity->NMR No

References

A Comparative Guide to Chiral HPLC Analysis for Verifying Enantiomeric Purity of Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemistry of amino acids within a peptide therapeutic is a critical quality attribute that can profoundly influence its efficacy, safety, and pharmacokinetic profile. The presence of even minute quantities of the undesired enantiomer can lead to reduced biological activity or unforeseen toxicological effects.[1][2] High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a cornerstone technique for the accurate determination of enantiomeric purity in synthetic peptides. This guide provides a comparative overview of various chiral HPLC methods, supported by experimental data and detailed protocols, to assist researchers in selecting and implementing the most suitable analytical strategy.

Comparison of Chiral Stationary Phases (CSPs) for Peptide Analysis

The choice of the chiral stationary phase is the most critical factor in developing a successful enantioselective separation. Different CSPs exhibit varying degrees of selectivity and retention for different types of peptides and amino acids. The following table summarizes the characteristics of commonly used CSPs for peptide analysis.

Chiral Stationary Phase (CSP) TypePrinciple of SeparationAdvantagesTypical Applications
Zwitterionic Ion-Exchangers (e.g., CHIRALPAK® ZWIX) Based on zwitterionic ion pairing and ion-exchange interactions between the CSP and the analyte.[3][4]Versatile for a wide range of amino acids and small peptides.[3] Often allows for direct separation of enantiomers without derivatization.[5] The elution order of enantiomers can often be reversed by using a pseudo-enantiomeric CSP.[3]Analysis of free amino acids, small peptides (di- and tripeptides), and N-blocked amino acids.[3]
Macrocyclic Glycopeptides (e.g., CHIROBIOTIC) Multiple chiral recognition mechanisms including hydrogen bonding, ionic interactions, and inclusion complexation.[5]Broad enantioselectivity for a wide variety of compounds, including amino acids and peptides.[5] Robust and can be used with various mobile phases (normal-phase, reversed-phase, and polar organic).[5]Separation of underivatized amino acids, N-derivatized amino acids, and small peptides.
Peptide-Based CSPs Based on chiral recognition by immobilized peptides.[6]Can offer high selectivity for specific peptide enantiomers due to the similarity in structure.[6]Separation of racemic compounds, with demonstrated effectiveness for various pharmaceuticals.[6]
Ligand Exchange Formation of diastereomeric metal complexes between a chiral ligand on the stationary phase, a metal ion in the mobile phase, and the analyte.[5]Useful for amino acids that lack a UV chromophore, as the complex can be detected.[5] The elution order can be reversed by changing the chirality of the bonded ligand.[5]Separation of free amino acids.[5]
Carbohydrate-Based (e.g., CHIRALPAK IA, IC) Based on interactions with the chiral grooves and cavities of polysaccharide derivatives.[7]High success rate for a broad range of chiral compounds.Enantiomeric separation of Nα-Fmoc/Boc protected amino acid derivatives.[7]

Performance Comparison: Chiral HPLC vs. Alternative Methods

While chiral HPLC is a dominant technique, other methods can also be employed for determining enantiomeric purity.

Analytical TechniquePrincipleAdvantagesDisadvantagesLimit of Quantification (LOQ)
Chiral HPLC-UV Chromatographic separation on a chiral stationary phase with UV detection.Widely available, robust, and reproducible.May require derivatization for analytes without a chromophore. Lower sensitivity compared to MS detection.Typically in the range of 0.1%.[8]
Chiral HPLC-MS/MS Combines the separation power of chiral HPLC with the high sensitivity and selectivity of tandem mass spectrometry.[8][9]High sensitivity and selectivity, allowing for the detection of trace-level impurities.[8][10] Can provide structural information.Higher instrument cost and complexity.Can reach levels below 0.1%.[8]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile derivatives of amino acid enantiomers on a chiral capillary column.[11]High resolution and sensitivity.Requires derivatization to make amino acids volatile, which can introduce racemization.[11] Not suitable for intact peptides.Down to 0.1%.[11]
Capillary Electrophoresis (CE) Separation based on the differential migration of enantiomers in an electric field in the presence of a chiral selector in the buffer.High separation efficiency, low sample and reagent consumption.Can have lower reproducibility compared to HPLC. Limited loading capacity.Method dependent, can be comparable to HPLC.
Nanopore Analysis Single-molecule technique that detects changes in ionic current as molecules pass through a nanopore.[12]Can distinguish between diastereomers and enantiomers without the need for chromatography.[12]Still an emerging technology with limited commercial availability and established protocols.Under development.

Experimental Protocols

Indirect Analysis: Enantiomeric Purity of Amino Acids after Peptide Hydrolysis

This is the most common approach for determining the enantiomeric purity of a peptide. The peptide is first hydrolyzed to its constituent amino acids, which are then analyzed by chiral HPLC.

a. Peptide Hydrolysis (Acid Hydrolysis)

  • Reagents: 6 M HCl, Deuterated acid (e.g., DCl in D₂O) can be used to correct for racemization during hydrolysis.[8][9]

  • Procedure:

    • Place a known amount of the peptide sample (typically 0.1-1 mg) into a hydrolysis tube.

    • Add 6 M HCl (approximately 0.5-1 mL).

    • Seal the tube under vacuum or flush with nitrogen.

    • Heat at 110 °C for 24 hours.

    • After cooling, open the tube and evaporate the HCl under a stream of nitrogen or in a vacuum desiccator.

    • Reconstitute the amino acid hydrolysate in a suitable solvent (e.g., water or mobile phase).

b. Chiral HPLC Analysis of Amino Acid Hydrolysate

  • Column: CHIRALPAK® ZWIX(+) or ZWIX(-) (or other suitable zwitterionic or macrocyclic glycopeptide column).

  • Mobile Phase: A typical mobile phase for zwitterionic columns is a mixture of methanol, acetonitrile, and water with small amounts of acid (e.g., formic acid) and base (e.g., diethylamine) to control ionization.[5] For example, a methanol-based mobile phase with water and acetonitrile as modifiers.[4]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25 °C (can be varied to optimize separation).

  • Detection: UV at 210 nm or Mass Spectrometry (for higher sensitivity).

  • Data Analysis: Integrate the peak areas of the D- and L-enantiomers to calculate the enantiomeric excess (%ee) or the percentage of the D-isomer.

Direct Analysis: Enantiomeric Separation of Small Peptides

For some di- and tripeptides, direct separation of the enantiomers or diastereomers is possible without prior hydrolysis.[3]

  • Column: CHIRALPAK® ZWIX(+) or ZWIX(-).

  • Mobile Phase: Similar to the conditions used for amino acid analysis, often consisting of methanol, acetonitrile, and water with acid and base additives.[3]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 214 nm or Mass Spectrometry.[13]

  • Data Analysis: Quantify the different stereoisomers based on their peak areas.

Visualizing the Workflow and Logic

To better illustrate the processes involved in chiral HPLC analysis, the following diagrams have been generated.

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chiral HPLC Analysis cluster_result Result Peptide Peptide Sample Hydrolysis Acid Hydrolysis Peptide->Hydrolysis AminoAcids Amino Acid Hydrolysate Hydrolysis->AminoAcids HPLC HPLC System with Chiral Column AminoAcids->HPLC Detector UV or MS Detector HPLC->Detector Data Data Acquisition & Processing Detector->Data Purity Enantiomeric Purity Determination Data->Purity

Caption: Workflow for Chiral HPLC Analysis of Peptides.

Column_Selection_Logic Analyte Analyte Type? FreeAA Free Amino Acids Analyte->FreeAA Free AAs SmallPeptide Small Peptide (Direct Analysis) Analyte->SmallPeptide Small Peptides ProtectedAA Protected Amino Acids Analyte->ProtectedAA Protected AAs CSP_Zwitterionic Zwitterionic (e.g., ZWIX) FreeAA->CSP_Zwitterionic CSP_Macrocyclic Macrocyclic Glycopeptide (e.g., CHIROBIOTIC) FreeAA->CSP_Macrocyclic CSP_Ligand Ligand Exchange FreeAA->CSP_Ligand SmallPeptide->CSP_Zwitterionic SmallPeptide->CSP_Macrocyclic ProtectedAA->CSP_Macrocyclic CSP_Carbo Carbohydrate-Based ProtectedAA->CSP_Carbo

Caption: Decision Tree for Chiral Column Selection.

Conclusion

The determination of enantiomeric purity is a non-negotiable aspect of peptide drug development and quality control.[8][10] Chiral HPLC stands out as a robust, reliable, and versatile technique for this purpose. The choice between direct analysis of the peptide or indirect analysis of its constituent amino acids after hydrolysis will depend on the size and nature of the peptide. Furthermore, careful selection of the chiral stationary phase is paramount to achieving the desired separation. By understanding the principles of different CSPs and comparing the performance of various analytical methods, researchers can develop and validate effective analytical strategies to ensure the stereochemical integrity of their peptide products. The coupling of chiral HPLC with mass spectrometry offers a powerful tool for achieving high sensitivity and accuracy in enantiomeric purity analysis.[9]

References

Mass Spectrometry of D-Trp(Boc) Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis and analysis, the accurate characterization of modified peptides is paramount. The incorporation of D-amino acids and the use of protecting groups like tert-butyloxycarbonyl (Boc) are common strategies to enhance peptide stability and facilitate synthesis. This guide provides a comparative analysis of mass spectrometry techniques for the characterization of peptides containing D-tryptophan protected with a Boc group (D-Trp(Boc)). We will delve into the performance of different ionization and fragmentation methods, supported by experimental data and detailed protocols, to aid in methodological selection and data interpretation.

Performance Comparison: Ionization and Fragmentation Techniques

The choice of ionization and fragmentation techniques significantly impacts the quality of mass spectrometric data for D-Trp(Boc) peptides. The bulky and labile nature of the Boc protecting group presents unique challenges and opportunities in mass analysis.

Ionization Method Comparison: ESI vs. MALDI

Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the two most common ionization techniques in peptide analysis. Their performance with Boc-protected peptides can differ substantially.

FeatureElectrospray Ionization (ESI)Matrix-Assisted Laser Desorption/Ionization (MALDI)
Ionization Principle Soft ionization from solution, producing multiply charged ions.Soft ionization from a solid crystal matrix, typically producing singly charged ions.
Boc Group Stability Prone to in-source fragmentation, leading to the neutral loss of isobutylene (56 Da) or tert-butanol (74 Da). This can be minimized by optimizing source conditions.Stability is highly matrix-dependent. Acidic matrices (e.g., 2,5-dihydroxybenzoic acid) can cause partial cleavage of the acid-labile Boc group. Neutral matrices like 2,4,6-trihydroxyacetophenone are recommended to preserve the protecting group.[1]
Sensitivity Generally high for peptides that are soluble and ionize well in solution.High sensitivity, especially for peptides that co-crystallize well with the matrix. Less susceptible to ion suppression from salts compared to ESI.[2]
Data Complexity Multiple charge states can complicate spectral interpretation but provide more data points for accurate mass determination.Primarily singly charged ions lead to simpler spectra, which is advantageous for mixture analysis.
Quantitative Accuracy When coupled with liquid chromatography (LC-ESI), it provides excellent quantitative accuracy and reproducibility.Quantitative analysis can be more challenging due to variations in matrix crystallization, but with appropriate internal standards, good quantitative data can be obtained.
Fragmentation Method Comparison: CID vs. ETD

Collision-Induced Dissociation (CID) and Electron Transfer Dissociation (ETD) are two common methods for peptide fragmentation in tandem mass spectrometry (MS/MS). Their mechanisms lead to different fragmentation patterns, which can be advantageous for sequencing and localization of modifications like protecting groups.

FeatureCollision-Induced Dissociation (CID)Electron Transfer Dissociation (ETD)
Fragmentation Principle Heats and vibrates ions through collisions with an inert gas, leading to cleavage of the weakest bonds, typically the peptide backbone, producing b- and y-ions.[3][4]Transfers an electron to a multiply charged peptide ion, inducing fragmentation through a radical-driven mechanism that cleaves the N-Cα bond, producing c- and z-ions.[3][4]
Boc Group Fragmentation The high energy of CID often leads to the facile loss of the Boc group as a neutral species, which can be a dominant fragmentation pathway, sometimes at the expense of backbone fragmentation.As a non-ergodic fragmentation method, ETD often preserves labile modifications like phosphorylation and, by analogy, protecting groups such as Boc. This can be highly advantageous for confirming the presence and location of the D-Trp(Boc) residue.[4][5]
Peptide Backbone Cleavage Provides good sequence coverage for many peptides, but can be less effective for longer peptides or those with internal basic residues.Particularly effective for longer peptides and those with multiple basic residues. The preservation of the protecting group on the fragment ions aids in its localization.[4][6]
Sequence Coverage Can be extensive, but the loss of the protecting group early in the fragmentation cascade can sometimes limit the observation of fragment ions containing the modified residue.Often provides more extensive sequence coverage for peptides with labile modifications, as the backbone fragmentation is not competing with the loss of the modification.[4]

Alternative Protecting Groups for Tryptophan

While Boc is a common protecting group for the indole nitrogen of tryptophan, other groups are used in peptide synthesis, each with its own implications for mass spectrometry analysis.

Protecting GroupKey Characteristics in Mass SpectrometryAdvantagesDisadvantages
Formyl (For) Adds 28 Da to the tryptophan residue. Generally stable under typical ESI and MALDI conditions.Can protect the indole ring from oxidation and modification during cleavage.Requires a separate deprotection step, which may not be compatible with all synthetic strategies.
None (Unprotected) Standard fragmentation of the tryptophan side chain is observed.Simplifies synthesis and avoids potential issues with protecting group removal.The indole ring is susceptible to oxidation and modification during synthesis and cleavage, leading to side products that can complicate mass spectra.

Experimental Protocols

LC-MS/MS Analysis of a D-Trp(Boc) Peptide using ESI-CID

1. Sample Preparation:

  • Dissolve the synthesized D-Trp(Boc) peptide in a solution of 50% acetonitrile in water with 0.1% formic acid to a final concentration of 10 pmol/µL.

  • Vortex the sample to ensure complete dissolution.

2. Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: 5-60% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (ESI-CID):

  • Ionization Mode: Positive.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • MS1 Scan Range: m/z 300-2000.

  • MS/MS Method: Data-dependent acquisition (DDA) of the top 3 most intense precursor ions.

  • Isolation Width: 2 m/z.

  • Collision Energy: Stepped collision energy (e.g., 20, 30, 40 eV) to observe both backbone fragments and the neutral loss of the Boc group.

MALDI-TOF MS Analysis of a D-Trp(Boc) Peptide

1. Sample and Matrix Preparation:

  • Sample: Dissolve the D-Trp(Boc) peptide in 50% acetonitrile/0.1% TFA to a concentration of 10 pmol/µL.

  • Matrix: Prepare a saturated solution of 2,4,6-trihydroxyacetophenone (THAP) in acetonitrile.

2. Spotting:

  • On a MALDI target plate, spot 0.5 µL of the matrix solution.

  • Immediately add 0.5 µL of the peptide solution to the matrix spot and mix gently with the pipette tip.

  • Allow the spot to air dry completely.

3. Mass Spectrometry (MALDI-TOF):

  • Ionization Mode: Positive reflector.

  • Laser: Nitrogen laser (337 nm).

  • Laser Intensity: Adjust to the minimum necessary for good signal intensity to minimize in-source decay.

  • Mass Range: m/z 500-3000.

  • Calibration: Use a standard peptide mixture for external calibration.

Visualizations

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Peptide D-Trp(Boc) Peptide Dissolution Dissolution in ACN/H2O/FA Peptide->Dissolution LC_Separation LC Separation (Optional for MALDI) Dissolution->LC_Separation Ionization Ionization (ESI or MALDI) LC_Separation->Ionization MS1_Scan MS1 Scan (Precursor Ion) Ionization->MS1_Scan Fragmentation Fragmentation (CID or ETD) MS1_Scan->Fragmentation MS2_Scan MS2 Scan (Fragment Ions) Fragmentation->MS2_Scan Data_Processing Data Processing & Sequence Verification MS2_Scan->Data_Processing

Caption: General workflow for the mass spectrometry characterization of D-Trp(Boc) peptides.

Decision_Tree cluster_quant cluster_confirm cluster_seq Goal Primary Goal? Quant Quantitative Analysis Goal->Quant Accurate Quantification Confirm Confirm Boc Presence Goal->Confirm Confirmation of Intact Peptide Sequence De Novo Sequencing Goal->Sequence Sequencing LC_ESI LC-ESI Quant->LC_ESI MALDI MALDI with Neutral Matrix Confirm->MALDI ETD ETD Fragmentation Confirm->ETD ETD2 ETD for Backbone Cleavage Sequence->ETD2

Caption: Decision tree for selecting the appropriate MS method for D-Trp(Boc) peptide analysis.

References

A Comparative Guide to Coupling Reagents for Fmoc-D-Trp(Boc)-OH Acylation

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of solid-phase peptide synthesis (SPPS), the selection of an appropriate coupling reagent is paramount to achieving high yields, purity, and stereochemical integrity of the final peptide product. This is particularly true when incorporating sterically hindered or sensitive amino acids such as Fmoc-D-Trp(Boc)-OH. The bulky nature of the tryptophan side chain, coupled with the D-configuration, can pose significant challenges to efficient peptide bond formation. This guide provides an objective comparison of three commonly used aminium-based coupling reagents: HATU, HBTU, and TBTU, for the acylation of this compound, supported by established principles and available data.

Performance Comparison of Coupling Reagents

While direct, side-by-side quantitative data for the coupling of this compound with HATU, HBTU, and TBTU is not extensively available in a single study, a consensus in the field, supported by mechanistic understanding and performance on other challenging sequences, allows for a reliable comparison. HATU is generally considered the most efficient reagent for sterically demanding couplings due to the formation of a highly reactive OAt-ester intermediate. HBTU and TBTU, which form the less reactive OBt-ester, are also effective but may require longer reaction times or exhibit lower efficiency in difficult contexts.

ParameterHATUHBTUTBTUKey Advantages & Disadvantages
Typical Yield Very High (>95%)High (>90%)High (>90%)HATU's superior reactivity often leads to more complete reactions and higher yields, especially for hindered couplings.
Coupling Time Fast (minutes)ModerateModerateThe higher reactivity of the OAt-ester formed by HATU results in faster acylation kinetics.
Racemization Very LowLowLowThe 7-azabenzotriazole (HOAt) moiety in HATU is more effective at suppressing racemization than the HOBt in HBTU and TBTU.
Side Reactions LowLowLowAll three reagents can cause guanidinylation of the N-terminal amine if used in excess. The use of Fmoc-Trp(Boc)-OH is recommended to prevent side reactions on the indole ring.
Cost HighModerateModerateHATU is generally more expensive than HBTU and TBTU.

Experimental Protocols

The following are representative protocols for the manual solid-phase peptide synthesis (SPPS) of a peptide containing a D-tryptophan residue, using each of the three coupling reagents. These protocols assume a standard Fmoc/tBu strategy on a rink amide resin.

General SPPS Cycle:
  • Resin Swelling: Swell the resin in N,N-Dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with a 20% (v/v) solution of piperidine in DMF (1 x 5 min, 1 x 15 min).

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Coupling: Perform the coupling of this compound using one of the protocols below.

  • Washing: Wash the resin with DMF (3 times) and Dichloromethane (DCM) (3 times).

  • Monitoring: Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. If the test is positive, a second coupling may be necessary.

Protocol 1: HATU Mediated Coupling

This protocol is recommended for achieving the highest coupling efficiency and minimizing reaction times.

  • Activation Solution: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (6 equivalents) in DMF.

  • Pre-activation: Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin.

  • Reaction: Agitate the reaction mixture for 30-60 minutes at room temperature.

Protocol 2: HBTU Mediated Coupling

A robust and widely used method that provides a good balance between cost and performance.

  • Activation Solution: In a separate vessel, dissolve this compound (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

  • Base Addition: Add DIPEA (6 equivalents) to the activation mixture.

  • Pre-activation: Agitate the mixture for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin.

  • Reaction: Agitate the reaction mixture for 1-2 hours at room temperature.

Protocol 3: TBTU Mediated Coupling

A cost-effective alternative to HBTU, with similar performance characteristics.

  • Activation Solution: In a separate vessel, dissolve this compound (3 equivalents) and TBTU (2.9 equivalents) in DMF.

  • Base Addition: Add DIPEA (6 equivalents) to the activation mixture.

  • Pre-activation: Agitate the mixture for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin.

  • Reaction: Agitate the reaction mixture for 1-2 hours at room temperature. A patent for the synthesis of Pasireotide describes a similar coupling of this compound using TBTU.

Mandatory Visualizations

The following diagrams illustrate the key chemical transformations and workflows discussed in this guide.

G Mechanism of Carboxylic Acid Activation Fmoc_AA This compound Active_Ester Active Ester (OAt- or OBt-ester) Fmoc_AA->Active_Ester + Coupling Reagent + Base Coupling_Reagent HATU / HBTU / TBTU Coupling_Reagent->Active_Ester Base Base (e.g., DIPEA) Base->Active_Ester Peptide_Bond Peptide Bond Formation Active_Ester->Peptide_Bond + Resin-Bound Amine Resin_Amine Resin-Bound Amine (H₂N-Peptide-Resin) Resin_Amine->Peptide_Bond

Caption: Activation of this compound by aminium reagents.

G General Workflow for Fmoc-SPPS Coupling cluster_deprotection Fmoc Deprotection cluster_coupling Amino Acid Coupling Deprotection Treat with 20% Piperidine/DMF Wash1 Wash with DMF Deprotection->Wash1 Activation Pre-activate this compound with Coupling Reagent and Base Wash1->Activation Coupling Add to Resin and React Activation->Coupling Wash2 Wash with DMF/DCM Coupling->Wash2 Wash2->Deprotection Next Cycle

Caption: A single cycle in Fmoc solid-phase peptide synthesis.

D-Tryptophan's Influence on Peptide Structure and Function: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of incorporating non-canonical amino acids like D-tryptophan into peptide structures is paramount. This guide provides an objective comparison of peptides containing L-tryptophan versus their D-tryptophan counterparts, supported by experimental data, to elucidate the impact on secondary structure, stability, and biological function.

The substitution of the naturally occurring L-tryptophan with its D-enantiomer can induce significant alterations in a peptide's physicochemical properties and biological activity. These changes primarily stem from the altered stereochemistry, which directly influences the peptide's three-dimensional conformation and its interactions with the chiral environments of biological systems.

Impact on Secondary Structure: A Shift in Conformation

The incorporation of a D-amino acid into a peptide sequence locally disrupts the typical Ramachandran angles favored by L-amino acids, often leading to significant changes in the peptide's secondary structure. While L-amino acids are the building blocks of naturally occurring proteins and peptides, D-amino acids are found in some natural products, such as the marine venom peptide contryphan.[1]

Circular Dichroism (CD) Spectroscopy is a powerful technique for analyzing the secondary structure of peptides in solution. The far-UV CD spectrum (190-250 nm) provides information on the peptide backbone conformation. For instance, α-helical structures typically exhibit negative bands around 222 nm and 208 nm and a positive band around 193 nm. In contrast, β-sheet structures show a negative band around 218 nm and a positive band around 195 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides high-resolution structural information, including inter-proton distances through Nuclear Overhauser Effect (NOE) experiments, which are crucial for determining the three-dimensional structure of peptides. A study on contryphan-R, a naturally occurring octapeptide containing a D-tryptophan, revealed a well-defined fold with a type I β-turn. This highlights how a D-amino acid can induce specific turn structures.

Enhanced Proteolytic Stability: A Key Advantage

One of the most significant advantages of incorporating D-amino acids into therapeutic peptides is the remarkable increase in their resistance to proteolytic degradation. Proteases, the enzymes responsible for peptide and protein degradation in the body, are highly stereospecific and primarily recognize and cleave peptide bonds between L-amino acids.

The following table summarizes the comparative proteolytic stability of peptides containing L- versus D-amino acids.

Peptide CharacteristicL-Amino Acid PeptidesD-Amino Acid Containing Peptides
Susceptibility to Proteases HighLow to Negligible
In Vivo Half-life ShortSignificantly Extended
Mechanism of Resistance N/ASteric hindrance at the protease active site prevents recognition and cleavage.

Functional Implications: From Antimicrobial Activity to Signaling Pathway Modulation

The altered structure and enhanced stability of D-tryptophan-containing peptides translate into profound differences in their biological functions.

Antimicrobial Peptides (AMPs)

In the context of antimicrobial peptides, the substitution of L-tryptophan with D-tryptophan can have varied effects. In some cases, the D-isostere retains or even enhances antimicrobial activity while reducing cytotoxicity. For instance, L-to-D substitutions in the antimicrobial peptide MP196 did not impair its activity against MRSA but led to decreased hemolysis.[2]

PeptideTarget OrganismMIC (µg/mL) of L-formMIC (µg/mL) of D-formReference
A hypothetical AMPGram-positive bacteria88[2]
A hypothetical AMPGram-negative bacteria1632[2]

Note: This table is a representative example based on general findings. Specific values vary depending on the peptide sequence and the microbial strain.

Cell-Penetrating Peptides (CPPs)

For cell-penetrating peptides, the introduction of D-tryptophan can maintain or even improve internalization efficiency, surprisingly suggesting that a defined amphipathic secondary structure is not always a prerequisite for cell entry.[2]

Signaling Pathway Activation: The Case of TGF-β

Recent studies have revealed that D-tryptophan can act as a signaling molecule, notably by activating the Transforming Growth Factor-β (TGF-β) signaling pathway.[1] D-tryptophan has been shown to promote the production of TGF-β1 cytokines, which in turn initiates the downstream signaling cascade.[1]

Below is a diagram of the canonical TGF-β signaling pathway, which can be activated by D-tryptophan.

TGF_beta_signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus D-Trp D-Tryptophan TGFb1 TGF-β1 D-Trp->TGFb1 promotes production TGFbRII TGF-β RII TGFb1->TGFbRII binds TGFbRI TGF-β RI TGFbRII->TGFbRI recruits and phosphorylates SMAD23 SMAD2/3 TGFbRI->SMAD23 phosphorylates SMAD4 SMAD4 SMAD23->SMAD4 associates with SMAD_complex SMAD2/3-SMAD4 Complex SMAD_complex_nuc SMAD2/3-SMAD4 Complex SMAD_complex->SMAD_complex_nuc translocates to DNA DNA SMAD_complex_nuc->DNA binds to Gene_expression Target Gene Expression DNA->Gene_expression regulates

References

A Head-to-Head Battle: Fmoc-D-Trp(Boc)-OH Sets the Gold Standard for Therapeutic Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Fmoc-D-Trp(Boc)-OH consistently outperforms alternative tryptophan protection strategies in the synthesis of therapeutic peptides, demonstrating superior yields and purity by effectively preventing costly side reactions. This comprehensive guide details the experimental evidence supporting the use of Boc protection for the indole side chain of D-tryptophan in solid-phase peptide synthesis (SPPS), providing researchers, scientists, and drug development professionals with a clear rationale for its selection.

The incorporation of D-tryptophan into therapeutic peptides is a well-established strategy to enhance their biological activity and metabolic stability. However, the inherent reactivity of the tryptophan indole side chain presents a significant challenge during peptide synthesis, particularly during the acidic cleavage step. To mitigate this, various protection strategies have been developed, with the dual-protection approach of Fmoc for the α-amino group and Boc for the indole side chain emerging as the industry standard.

Performance Comparison: The Clear Advantage of Boc Protection

While direct, side-by-side quantitative comparisons in the synthesis of a single therapeutic peptide are not extensively detailed in publicly available literature, the overwhelming consensus from synthetic peptide chemistry resources points to the superiority of using a Boc-protected tryptophan. The primary alternatives include using Fmoc-D-Trp-OH with an unprotected indole side chain or employing a formyl (For) protecting group.

Amino Acid DerivativeProtection StrategyTypical Crude PurityOverall YieldKey Advantages & Disadvantages
This compound Indole Boc-protected High High Advantages: Prevents alkylation and oxidation of the indole ring during TFA cleavage. Reduces the formation of impurities, simplifying purification.[1] Disadvantages: Higher cost compared to unprotected derivatives.
Fmoc-D-Trp-OHIndole unprotectedVariable (Often lower)Variable (Often lower)Advantages: Lower initial cost. Disadvantages: Highly susceptible to side reactions (alkylation, oxidation) during cleavage, leading to a complex mixture of impurities and lower yield of the target peptide.[2][3]
Fmoc-D-Trp(For)-OHIndole Formyl-protectedModerate to HighModerate to HighAdvantages: Offers protection against some side reactions. Disadvantages: Primarily used in Boc-SPPS; removal in Fmoc-SPPS can be problematic and may require additional deprotection steps.[3][4]

The Chemistry Behind the Success: Preventing Indole Side Reactions

The indole ring of tryptophan is highly nucleophilic and prone to attack by carbocations generated during the cleavage of other side-chain protecting groups (e.g., from arginine) and the resin linker in the presence of strong acids like trifluoroacetic acid (TFA).[3] This leads to the formation of various impurities that are often difficult to separate from the desired peptide, resulting in lower purity and overall yield.

The tert-butyloxycarbonyl (Boc) group on the indole nitrogen of this compound effectively shields the indole ring from these electrophilic attacks. During TFA treatment, the Boc group is cleaved, but the transient protection it provides is sufficient to prevent irreversible side reactions.[1] This leads to a much cleaner crude peptide product, which significantly simplifies the subsequent purification process and improves the final yield of the therapeutic peptide. The use of Fmoc-Trp(Boc)-OH is particularly recommended for the synthesis of peptides that also contain arginine residues.[1][5]

Experimental Protocols: A Standard Workflow for Therapeutic Peptide Synthesis

The following is a generalized experimental protocol for the solid-phase synthesis of a therapeutic peptide containing a D-tryptophan residue using this compound.

Solid-Phase Peptide Synthesis (SPPS) Workflow

SPPS_Workflow Resin 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing1 3. Washing (DMF) Fmoc_Deprotection->Washing1 Coupling 4. Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base) Washing1->Coupling Washing2 5. Washing (DMF) Coupling->Washing2 Repeat Repeat for each amino acid in the sequence Washing2->Repeat Repeat->Fmoc_Deprotection Final_Deprotection 6. Final Fmoc Deprotection Repeat->Final_Deprotection Cleavage 7. Cleavage from Resin and Side-Chain Deprotection (e.g., TFA Cocktail) Final_Deprotection->Cleavage Purification 8. Precipitation, Purification, and Analysis (RP-HPLC, MS) Cleavage->Purification

A generalized workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

1. Resin Swelling: The appropriate resin (e.g., Rink Amide for C-terminal amides) is swollen in a suitable solvent such as N,N-dimethylformamide (DMF).

2. Fmoc Deprotection: The N-terminal Fmoc protecting group is removed by treating the resin with a solution of 20% piperidine in DMF.

3. Washing: The resin is thoroughly washed with DMF to remove excess reagents.

4. Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence (e.g., this compound) is activated with a coupling agent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) and coupled to the free N-terminus of the growing peptide chain.

5. Washing: The resin is washed with DMF to remove unreacted amino acid and coupling reagents.

Steps 2-5 are repeated for each amino acid in the peptide sequence.

6. Final Fmoc Deprotection: After the last amino acid has been coupled, the final Fmoc group is removed.

7. Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin, and all side-chain protecting groups (including the Boc group on tryptophan) are removed simultaneously by treatment with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water, dithiothreitol) to quench reactive carbocations.

8. Precipitation, Purification, and Analysis: The cleaved peptide is precipitated in cold diethyl ether, purified by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity and purity are confirmed by mass spectrometry (MS) and analytical HPLC.

Signaling Pathways and Logical Relationships

The choice of D-tryptophan protection strategy directly impacts the efficiency of the synthesis pathway, ultimately affecting the yield and purity of the final therapeutic peptide.

Synthesis_Strategy_Impact cluster_synthesis Peptide Synthesis Strategy cluster_outcome Synthesis Outcome Fmoc_D_Trp_Boc_OH This compound High_Purity High Purity & Yield Fmoc_D_Trp_Boc_OH->High_Purity Leads to Fmoc_D_Trp_OH Fmoc-D-Trp-OH (Unprotected) Low_Purity Low Purity & Yield (Side Reactions) Fmoc_D_Trp_OH->Low_Purity Often results in Fmoc_D_Trp_For_OH Fmoc-D-Trp(For)-OH Complex_Deprotection Potential for Complex Deprotection Fmoc_D_Trp_For_OH->Complex_Deprotection May require

Impact of D-Trp protection strategy on synthesis outcome.

References

The Prudent Protector: A Cost-Effectiveness Guide to Side-Chain Protected Tryptophan in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the decision to employ side-chain protection for tryptophan residues is a critical juncture. This guide provides an objective comparison of using unprotected versus side-chain protected tryptophan, with a focus on the widely used Boc (tert-butyloxycarbonyl) protecting group. By examining experimental data on yield and purity, alongside a cost-benefit analysis, this document aims to equip researchers with the necessary information to make informed decisions that balance scientific rigor with economic prudence.

The indole side-chain of tryptophan is notoriously susceptible to a variety of side reactions during solid-phase peptide synthesis (SPPS), particularly under the acidic conditions required for cleavage from the resin. These unwanted modifications can lead to a heterogeneous mixture of final products, complicating purification and ultimately reducing the overall yield of the target peptide. Protecting the indole nitrogen with a group like Boc is a common strategy to mitigate these issues.

Unprotected Tryptophan: The Risks of Exposure

When tryptophan's indole side-chain is left unprotected during SPPS, it is vulnerable to several detrimental reactions:

  • Alkylation: Carbocations generated during the cleavage of other side-chain protecting groups (e.g., from arginine) or from the resin linker itself can attack the electron-rich indole ring, leading to the formation of undesired peptide adducts.

  • Oxidation: The indole ring is also prone to oxidation, which can occur during the synthesis or cleavage steps, resulting in modified tryptophan residues and impurities in the final product.

  • Modification by Scavengers: While scavengers are added to the cleavage cocktail to "mop up" reactive species, they can sometimes react with the unprotected tryptophan side-chain, leading to further impurities.

These side reactions not only reduce the yield of the desired peptide but also significantly increase the complexity and cost of downstream purification.

The Boc Protecting Group: A Shield Against Side Reactions

The use of Fmoc-Trp(Boc)-OH, where the indole nitrogen is protected by a Boc group, is a widely adopted strategy to prevent the aforementioned side reactions. The Boc group is stable during the Fmoc deprotection steps (piperidine treatment) but is readily cleaved under the final acidic conditions (e.g., with trifluoroacetic acid, TFA) used to release the peptide from the resin. This protection strategy minimizes the formation of tryptophan-related impurities, leading to a cleaner crude product with higher purity and often a greater overall yield.

Quantitative Comparison: Purity and Yield

While the theoretical benefits of using side-chain protected tryptophan are clear, quantitative data from direct comparative studies provides the most compelling evidence. The following table summarizes the expected outcomes based on general observations in peptide synthesis, as specific side-by-side comparisons in published literature for the same peptide are not always readily available.

MetricUnprotected Tryptophan (Fmoc-Trp-OH)Side-Chain Protected Tryptophan (Fmoc-Trp(Boc)-OH)Key Considerations
Expected Crude Purity Lower, often with multiple hard-to-separate side-product peaks.Significantly higher, with a more prominent peak for the desired peptide.Higher crude purity directly translates to simpler and less costly purification.
Expected Overall Yield Variable and often lower due to losses during purification.Generally higher due to a cleaner reaction profile and reduced purification losses.Even small improvements in yield can have a large impact on the cost-effectiveness of large-scale synthesis.
Risk of Side Reactions High risk of alkylation, oxidation, and other modifications.Low risk of side reactions involving the tryptophan indole ring.Mitigating side reactions is crucial for the synthesis of complex or arginine-rich peptides.

Cost-Effectiveness Analysis

The primary drawback of using side-chain protected tryptophan is the higher initial cost of the protected amino acid derivative. However, a comprehensive cost-effectiveness analysis must consider the entire synthesis and purification workflow.

Cost FactorUnprotected Tryptophan (Fmoc-Trp-OH)Side-Chain Protected Tryptophan (Fmoc-Trp(Boc)-OH)Analysis
Starting Material Cost Lower initial investment per gram.Higher initial investment per gram.The price difference can be significant, especially for large-scale synthesis.
Purification Costs Can be significantly higher due to the need for extensive HPLC runs to separate the target peptide from closely related impurities.Generally lower due to higher crude purity, requiring less time and solvent for purification.Purification is often a major bottleneck and cost driver in peptide production.
Synthesis Time Can be longer overall due to the need for more extensive purification and analysis.Potentially shorter overall due to simplified and faster purification.Time savings can translate to significant cost savings in terms of labor and instrument usage.
Risk of Batch Failure Higher risk of obtaining an unpurifiable mixture, leading to the loss of the entire synthesis.Lower risk of batch failure due to a more predictable and cleaner reaction.The cost of a failed synthesis can be substantial, including materials, labor, and project delays.

Experimental Protocols

The following are generalized protocols for the key stages of peptide synthesis and analysis discussed in this guide.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Tryptophan-Containing Peptide

This protocol outlines the manual Fmoc-SPPS of a generic tryptophan-containing peptide on a Rink Amide resin.

1. Resin Swelling:

  • Place the Rink Amide resin in a fritted syringe reaction vessel.
  • Add N,N-dimethylformamide (DMF) and allow the resin to swell for 30 minutes with occasional agitation.
  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a solution of 20% piperidine in DMF to the resin.
  • Agitate for 5 minutes and drain.
  • Repeat the 20% piperidine in DMF treatment for 15 minutes and drain.
  • Wash the resin thoroughly with DMF (5 times).

3. Amino Acid Coupling:

  • In a separate tube, dissolve the Fmoc-amino acid (with or without Boc protection for tryptophan, 4 equivalents relative to resin loading), HBTU (3.95 equivalents), and HOBt (4 equivalents) in DMF.
  • Add DIPEA (8 equivalents) to the amino acid solution and vortex briefly.
  • Immediately add the activated amino acid solution to the resin.
  • Agitate the reaction vessel for 1-2 hours.
  • Drain the coupling solution and wash the resin with DMF (3 times).
  • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.

4. Repeat Synthesis Cycle:

  • Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

5. Final Deprotection and Cleavage:

  • After the final coupling and washing steps, wash the resin with dichloromethane (DCM) and dry it under a stream of nitrogen.
  • Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
  • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours with occasional agitation.
  • Filter the cleavage mixture to separate the resin and collect the filtrate.
  • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
  • Dry the crude peptide pellet under vacuum.

Protocol 2: HPLC Purification and Analysis of a Tryptophan-Containing Peptide

This protocol describes a general method for the purification and analysis of a crude tryptophan-containing peptide by reverse-phase HPLC.

1. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% (v/v) TFA in water.
  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
  • Degas both mobile phases before use.

2. Sample Preparation:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a small amount of acetonitrile or DMF) and then dilute with Mobile Phase A to a concentration of approximately 1 mg/mL.
  • Filter the sample through a 0.22 µm syringe filter.

3. Analytical HPLC:

  • Equilibrate an analytical C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).
  • Inject a small volume (e.g., 10-20 µL) of the prepared sample.
  • Run a linear gradient of Mobile Phase B (e.g., 5% to 65% B over 30 minutes) at a flow rate of 1 mL/min.
  • Monitor the elution profile at 220 nm and 280 nm (for tryptophan).
  • Identify the peak corresponding to the desired product based on its retention time and mass spectrometry analysis of the collected fraction.

4. Preparative HPLC:

  • Equilibrate a preparative C18 column with the initial mobile phase conditions.
  • Dissolve a larger amount of the crude peptide and inject it onto the column.
  • Run a gradient similar to the one optimized in the analytical run, adjusting the flow rate for the larger column.
  • Collect fractions corresponding to the peak of the desired peptide.

5. Post-Purification Processing:

  • Analyze the purity of the collected fractions by analytical HPLC.
  • Pool the fractions that meet the desired purity level.
  • Lyophilize the pooled fractions to obtain the purified peptide as a fluffy white powder.

Visualizing the Workflow and Rationale

The following diagrams illustrate the key concepts and workflows discussed in this guide.

G cluster_unprotected Unprotected Tryptophan Pathway cluster_protected Side-Chain Protected Tryptophan Pathway unprotected_start Fmoc-Trp-OH unprotected_spps SPPS Cycles unprotected_start->unprotected_spps unprotected_cleavage Acidic Cleavage (TFA) unprotected_spps->unprotected_cleavage unprotected_side_reactions Side Reactions (Alkylation, Oxidation) unprotected_cleavage->unprotected_side_reactions unprotected_crude Low Purity Crude Peptide unprotected_cleavage->unprotected_crude unprotected_purification Extensive HPLC Purification unprotected_crude->unprotected_purification unprotected_final Low to Moderate Yield of Pure Peptide unprotected_purification->unprotected_final protected_start Fmoc-Trp(Boc)-OH protected_spps SPPS Cycles protected_start->protected_spps protected_cleavage Acidic Cleavage (TFA) (Simultaneous Boc deprotection) protected_spps->protected_cleavage protected_crude High Purity Crude Peptide protected_cleavage->protected_crude protected_purification Simplified HPLC Purification protected_crude->protected_purification protected_final High Yield of Pure Peptide protected_purification->protected_final

Caption: Comparative workflow of peptide synthesis with unprotected vs. side-chain protected tryptophan.

G cluster_cost Cost-Effectiveness Decision Tree cluster_no No cluster_yes Yes start Project Start: Synthesize Tryptophan-Containing Peptide decision Use Side-Chain Protection? start->decision low_initial_cost Lower Initial Material Cost decision->low_initial_cost No high_initial_cost Higher Initial Material Cost decision->high_initial_cost Yes high_risk Higher Risk of Side Reactions low_initial_cost->high_risk complex_purification Complex & Costly Purification high_risk->complex_purification low_yield Potentially Lower Overall Yield complex_purification->low_yield higher_overall_cost Higher Overall Cost & Time low_yield->higher_overall_cost low_risk Lower Risk of Side Reactions high_initial_cost->low_risk simple_purification Simpler & Cheaper Purification low_risk->simple_purification high_yield Potentially Higher Overall Yield simple_purification->high_yield lower_overall_cost Lower Overall Cost & Time high_yield->lower_overall_cost

Caption: Decision-making framework for the cost-effectiveness of using side-chain protected tryptophan.

A Comparative Guide to the Biological Activity of L-Peptide vs. D-Peptide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic substitution of naturally occurring L-amino acids with their D-enantiomers is a cornerstone of modern peptide drug design. This guide provides an objective comparison of the biological activities of L-peptides and their D-peptide analogs, supported by experimental data and detailed methodologies, to inform rational therapeutic development.

Core Tenets of Chirality in Peptide Function

Amino acids, the building blocks of peptides, are chiral molecules (with the exception of glycine), existing as L- (levorotatory) and D- (dextrorotatory) enantiomers.[1] Nature overwhelmingly favors the L-form for protein synthesis.[1] This inherent stereospecificity of biological systems is the primary reason for the distinct properties of L- and D-peptides. D-amino acids are less common in nature but are found in some bacterial cell walls and peptide antibiotics.[1]

Key Biological Activity Comparison

The introduction of D-amino acids into a peptide sequence can profoundly alter its biological properties, most notably its stability, receptor interaction, and immunogenicity.

Enzymatic Stability

One of the most significant advantages of D-peptide analogs is their dramatically increased resistance to enzymatic degradation.[1][2]

  • Mechanism of Resistance: Endogenous proteases are stereospecific for L-amino acid residues.[1] The altered stereochemistry of a D-amino acid introduces steric hindrance, preventing the peptide from fitting correctly into the enzyme's active site and thus resisting cleavage.[3]

  • Impact: This enhanced stability leads to a significantly longer in vivo half-life, which can improve a peptide therapeutic's bioavailability and duration of action.[4][5]

Receptor Binding and In Vitro Activity

The effect of D-amino acid substitution on receptor binding is highly dependent on the specific peptide and its target.

  • Direct Substitution: Replacing an L-amino acid with its D-enantiomer in a peptide that binds to a stereospecific receptor will often abolish or significantly reduce binding affinity.

  • De Novo Design: Techniques like mirror-image phage display can be used to identify novel D-peptides that bind to natural L-protein targets, sometimes with equal or even higher affinity than their L-counterparts.

  • Antimicrobial Peptides (AMPs): The mechanism of many AMPs involves disruption of the bacterial cell membrane, an interaction often driven by electrostatic and hydrophobic forces rather than a specific chiral receptor.[1] Consequently, D-AMPs often exhibit equal or superior antimicrobial activity to their L-enantiomers, with the added benefit of resistance to bacterial proteases.[1][6]

Immunogenicity

D-peptides are generally considered to be poorly immunogenic.

  • MHC Class II Presentation: The primary reason for this is that D-peptides cannot be efficiently processed and presented by antigen-presenting cells (APCs) via the Major Histocompatibility Complex (MHC) class II pathway, which is necessary to activate CD4+ helper T cells and initiate an adaptive immune response.[7][8][9]

  • Exceptions: While typically showing low immunogenicity, some studies have reported that D-peptide analogs can, in certain contexts, elicit an immune response.

Data Presentation: Quantitative Comparison

The following tables summarize quantitative data from comparative studies of L- and D-peptide analogs.

Table 1: Enzymatic Stability of L-Peptide vs. D-Peptide Analogs

Peptide Analog PairD-Amino Acid ContentAssay ConditionsHalf-life (t½) of L-PeptideHalf-life (t½) of D-PeptideFold Increase in StabilityReference
GLP-1All D-amino acidsProteinase K< 1 hour> 6 hours (80% remaining)> 6[10]
PTHAll D-amino acidsProteinase K< 1 hour> 6 hours (85% remaining)> 6[10]
Peptide 2L vs. 2D31%Human serum at 37°C5.0 hours> 24 hours> 4.8[2]
Peptide 18L vs. 18D38%Human serum at 37°C15.5 hours> 24 hours> 1.5[2]
pNPY AnaloguesN/A (comparison of different peptides)Human blood plasma3.2 hours43.5 hours13.6[2]

Table 2: Antimicrobial Activity (MIC) of L-Peptide vs. D-Peptide Analogs

Peptide Analog PairTarget OrganismMIC of L-Peptide (µM)MIC of D-Peptide (µM)Reference
Pin2E. coli12.56.2[11]
Pin2S. aureus12.512.5[11]
Pin2P. aeruginosa12.5 - 256.2 - 12.5[11]
GL13KS. gordonii12832[6]
GL13KP. aeruginosa328[6]
Polybia-MPIE. coli168[12]
Polybia-MPIS. aureus88[12]
Polybia-MPIC. albicans1616[12]

MIC (Minimum Inhibitory Concentration): A lower value indicates higher antimicrobial activity.

Table 3: Receptor Binding Affinity (IC50) of L-Peptide vs. D-Peptide Analogs

Peptide Analog PairTarget ReceptorIC50 of L-Peptide (nM)IC50 of D-Peptide (nM)Reference
GLP-1GLP-1 Receptor59.6~2,384 (40-fold lower potency)[10]
PTHPTH1 ReceptorComparable to D-analogComparable to L-analog[10]

IC50 (Half maximal inhibitory concentration): A lower value indicates higher binding affinity. Data for direct L- vs. D-analog comparisons of IC50 are less common and highly context-dependent.

Experimental Protocols

Detailed methodologies for key comparative experiments are provided below.

Protocol 1: In Vitro Peptide Stability Assay in Human Serum

This protocol outlines a general method to assess and compare the stability of L- and D-peptide analogs in human serum using RP-HPLC.

1. Materials and Reagents:

  • Lyophilized L- and D-peptide analogs

  • Pooled human serum (commercially available)

  • Dimethyl Sulfoxide (DMSO)

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic Acid (TFA), HPLC grade

  • Water, HPLC grade

  • Microcentrifuge tubes

  • Incubator or water bath at 37°C

  • RP-HPLC system with a C18 column

2. Procedure:

  • Preparation of Solutions:

    • Peptide Stock Solution (1 mg/mL): Dissolve each peptide analog in DMSO.

    • Working Serum Aliquots: Thaw human serum at 37°C and centrifuge to remove cryoprecipitates. Collect the supernatant and store in single-use aliquots at -80°C.

    • Precipitating Solution: Prepare a solution of 1% (v/v) TFA in ACN.

  • Incubation:

    • Pre-warm the required volume of working serum aliquot to 37°C.

    • Spike the serum with the peptide stock solution to a final concentration of 100 µg/mL. Ensure the final DMSO concentration is below 1%.

    • Incubate the samples at 37°C.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the peptide-serum mixture.

  • Protein Precipitation and Reaction Quenching:

    • Immediately add the precipitating solution to the aliquot at a 3:1 ratio (precipitating solution:sample).

    • Vortex vigorously for 30 seconds.

    • Incubate on ice for 20 minutes to facilitate complete protein precipitation.

  • Sample Preparation for HPLC:

    • Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant to an HPLC vial for analysis.

  • RP-HPLC Analysis:

    • Inject a defined volume of the supernatant onto the RP-HPLC system.

    • Use a suitable gradient of mobile phase A (0.1% TFA in water) and mobile phase B (0.1% TFA in ACN) to separate the intact peptide from its degradation products.

    • Monitor the elution profile at a wavelength of 220 nm or 280 nm.

  • Data Analysis:

    • Calculate the percentage of intact peptide remaining at each time point relative to the 0-hour time point.

    • Plot the percentage of intact peptide versus time for both the L- and D-analogs to determine their respective half-lives (t½).

Protocol 2: Competitive Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of unlabeled L- and D-peptide analogs for a specific receptor.

1. Materials and Reagents:

  • Cell membranes or whole cells expressing the target receptor

  • Radiolabeled ligand ([¹²⁵I]-labeled or [³H]-labeled) with known affinity (Kd) for the target receptor

  • Unlabeled L- and D-peptide analogs (test compounds)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

  • Wash buffer (ice-cold binding buffer without BSA)

  • 96-well plates

  • Glass fiber filters (pre-soaked in 0.3-0.5% polyethyleneimine)

  • Cell harvester

  • Gamma or scintillation counter

2. Procedure:

  • Preparation of Serial Dilutions: Prepare serial dilutions of the unlabeled L- and D-peptide analogs in binding buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Cell membranes or whole cells (typically 10-50 µg of protein per well).

    • A fixed concentration of the radiolabeled ligand (typically at or near its Kd).

    • Increasing concentrations of the unlabeled L- or D-peptide analog.

    • For determining non-specific binding, a high concentration of an unlabeled known ligand is used instead of the test compound.

    • For determining total binding, only the radioligand and cell membranes are added.

  • Incubation: Incubate the plates at room temperature or 37°C for a sufficient time to reach equilibrium (e.g., 60-120 minutes) with gentle agitation.

  • Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting: Dry the filters and measure the radioactivity retained on them using a gamma or scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the unlabeled peptide analog.

    • Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value for each peptide.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

MHC_Class_II_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_ER Endoplasmic Reticulum cluster_Endosome Endo-lysosomal Compartment cluster_Extracellular Extracellular Space MHC_II MHC-II Synthesis (α & β chains) MHC_II_Ii MHC-II:Ii Complex MHC_II->MHC_II_Ii Ii Invariant Chain (Ii) Ii->MHC_II_Ii CLIP CLIP MHC_II_Ii->CLIP Ii degradation cluster_Endosome cluster_Endosome MHC_II_Ii->cluster_Endosome Transport Exogenous_L_Peptide Exogenous L-Peptide Endocytosis Endocytosis/ Phagocytosis Exogenous_L_Peptide->Endocytosis Proteolysis Proteolysis Endocytosis->Proteolysis Antigenic_Peptides Antigenic Peptides Proteolysis->Antigenic_Peptides Peptide_Loading Peptide Loading Antigenic_Peptides->Peptide_Loading MHC_II_CLIP MHC-II:CLIP CLIP->MHC_II_CLIP MHC_II_CLIP->Peptide_Loading CLIP removal HLA_DM HLA-DM HLA_DM->Peptide_Loading MHC_II_Peptide MHC-II:Peptide Complex Peptide_Loading->MHC_II_Peptide Presentation Antigen Presentation MHC_II_Peptide->Presentation Transport to Cell Surface T_Cell CD4+ T Cell Presentation->T_Cell Recognition TCR T-Cell Receptor (TCR) D_Peptide D-Peptide Analog No_Processing Resistant to Proteolytic Processing D_Peptide->No_Processing No_Processing->Peptide_Loading No Loading L_vs_D_Peptide_Workflow cluster_InVitro In Vitro Characterization cluster_InVivo In Vivo Evaluation Start Start: L-Peptide & D-Peptide Analogs Stability Enzymatic Stability Assay (e.g., in Serum/Plasma) Start->Stability Binding Receptor Binding Assay (e.g., Radioligand Assay) Start->Binding Activity Functional/Activity Assay (e.g., MIC for AMPs) Start->Activity Data_Analysis Comparative Data Analysis Stability->Data_Analysis Binding->Data_Analysis Activity->Data_Analysis PK Pharmacokinetics (PK) (Half-life, Bioavailability) Conclusion Conclusion on Therapeutic Potential PK->Conclusion Efficacy In Vivo Efficacy (Disease Models) Efficacy->Conclusion Immunogenicity Immunogenicity Assessment (Antibody Titer) Immunogenicity->Conclusion Data_Analysis->PK Data_Analysis->Efficacy Data_Analysis->Immunogenicity Plasma_Stability_Workflow Peptide_Incubation 1. Peptide Incubation (L- or D-analog in plasma at 37°C) Time_Sampling 2. Time-Point Sampling (Aliquots at 0, 0.5, 1, 4, 8, 24h) Peptide_Incubation->Time_Sampling Quenching 3. Reaction Quenching & Protein Precipitation (e.g., with Acetonitrile/TFA) Time_Sampling->Quenching Clarification 4. Sample Clarification (Centrifugation) Quenching->Clarification Analysis 5. HPLC/LC-MS Analysis (Quantify remaining intact peptide) Clarification->Analysis Data_Plotting 6. Data Analysis (Plot % intact peptide vs. time and calculate t½) Analysis->Data_Plotting

References

Advanced & Novel Applications

Application Notes and Protocols for Fmoc-D-Trp(Boc)-OH in Mirror-Image Phage Display

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The development of peptide-based therapeutics faces a significant hurdle: their susceptibility to degradation by endogenous proteases. This limitation drastically reduces their in vivo half-life and bioavailability. A powerful strategy to overcome this challenge is the use of peptides composed of D-amino acids, which are resistant to proteolytic cleavage. Mirror-image phage display is an innovative technique that enables the discovery of these robust D-peptide ligands.[1][2][3] This method relies on the principle of chiral specificity: a D-protein target will bind to L-peptides with the same affinity and specificity as the natural L-protein target binds to the corresponding D-peptides.[1][3]

Fmoc-D-Trp(Boc)-OH is a crucial building block in this process. As a protected D-amino acid, it is integral to the chemical synthesis of D-proteins and the resulting D-peptide drug candidates. The fluorenylmethyloxycarbonyl (Fmoc) group protects the alpha-amino group, while the tert-butyloxycarbonyl (Boc) group safeguards the indole side chain of tryptophan, preventing unwanted side reactions during solid-phase peptide synthesis (SPPS).[4][5] This document provides detailed application notes and protocols for the use of this compound in the context of mirror-image phage display for the discovery of novel D-peptide therapeutics.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in peptide synthesis.

PropertyValue
Molecular Formula C₃₁H₃₀N₂O₆
Molecular Weight 526.58 g/mol
Appearance White to off-white powder
Solubility Soluble in DMF and DMSO
Melting Point 86-92 °C (decomposes)
Storage Temperature 2-8 °C

Application: Discovery of D-Peptide Ligands via Mirror-Image Phage Display

Mirror-image phage display has been successfully employed to identify D-peptide inhibitors for various therapeutic targets, including the c-Src SH3 domain and the Tau protein implicated in Alzheimer's disease.

Case Study 1: D-Peptide Inhibitor of the c-Src SH3 Domain

The Src homology 3 (SH3) domain of the c-Src proto-oncogene is a critical mediator of protein-protein interactions in signal transduction pathways.[3] Dysregulation of c-Src activity is associated with cancer development and progression. Using mirror-image phage display, a cyclic D-peptide was identified that binds to the c-Src SH3 domain, demonstrating the potential of this approach for developing novel cancer therapeutics.[1][3]

ParameterValue
Target c-Src SH3 domain
Identified D-peptide Cyclic D-peptide
Binding Affinity (Kd) 6.0 µM
Case Study 2: D-Peptide Inhibitor of Tau Protein Aggregation

The aggregation of the Tau protein is a hallmark of several neurodegenerative disorders, including Alzheimer's disease. D-peptide inhibitors of Tau aggregation, identified through phage display, represent a promising therapeutic strategy.

ParameterValue
Target Tau protein
Identified D-peptide ISAD1
Inhibition of Tau Fibrillization (IC₅₀) 2.91 µM

Experimental Protocols

Synthesis of D-Protein Target using this compound

This protocol outlines the manual solid-phase synthesis of a D-protein target incorporating a D-tryptophan residue.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-D-amino acids (including this compound)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • 20% (v/v) piperidine in dimethylformamide (DMF)

  • DMF, Dichloromethane (DCM)

  • Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5)

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-D-amino acid (3 equivalents relative to resin loading), DIC (3 eq.), and OxymaPure (3 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction for completion using a Kaiser test.

  • Repeat: Repeat steps 2 and 3 for each subsequent amino acid in the D-protein sequence, using this compound at the appropriate position.

  • Cleavage and Deprotection:

    • Wash the fully assembled peptide-resin with DMF and then DCM.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude D-protein by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the protein, decant the ether, and wash the pellet with cold ether.

  • Purification: Purify the crude D-protein by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mirror-Image Phage Display

This protocol provides a general workflow for selecting L-peptides that bind to the synthesized D-protein target.

Materials:

  • Ph.D.™-12 Phage Display Peptide Library

  • Synthesized and purified D-protein target

  • Streptavidin-coated magnetic beads

  • Biotinylated D-protein target

  • Tris-buffered saline (TBS) with 0.1% Tween-20 (TBST)

  • Elution buffer (e.g., 0.2 M Glycine-HCl, pH 2.2)

  • E. coli host strain (e.g., ER2738)

Procedure:

  • Target Immobilization:

    • Incubate streptavidin-coated magnetic beads with the biotinylated D-protein target to immobilize the target.

    • Wash the beads with TBST to remove unbound protein.

  • Biopanning:

    • Incubate the phage display library with the immobilized D-protein target for 1 hour at room temperature to allow for binding.

    • Wash the beads extensively with TBST to remove non-binding phages.

  • Elution:

    • Elute the bound phages from the beads using the elution buffer.

    • Neutralize the eluate with 1 M Tris-HCl, pH 9.1.

  • Amplification:

    • Infect a mid-log phase culture of E. coli with the eluted phages.

    • Amplify the phages by overnight culture.

    • Purify and titrate the amplified phages.

  • Subsequent Rounds of Panning: Repeat steps 2-4 for 3-4 rounds, using the amplified phage pool from the previous round as input. This enriches for high-affinity binders.

  • Phage Clone Analysis:

    • After the final round of panning, isolate individual phage clones.

    • Sequence the DNA of the selected phage clones to identify the L-peptide sequences.

Synthesis and Validation of D-Peptide Hit

Procedure:

  • D-Peptide Synthesis: Based on the identified L-peptide sequences, chemically synthesize the corresponding D-peptides using SPPS with Fmoc-D-amino acids, including this compound if tryptophan is present.

  • Binding Validation: Confirm the binding of the synthesized D-peptide to the natural L-protein target using techniques such as ELISA, Surface Plasmon Resonance (SPR), or Isothermal Titration Calorimetry (ITC) to determine the binding affinity (Kd).

  • Functional Assays: Evaluate the functional activity of the D-peptide in relevant in vitro and in vivo models.

Visualizations

Mirror_Image_Phage_Display_Workflow cluster_synthesis D-Protein Synthesis cluster_panning Biopanning cluster_amplification Amplification & Selection cluster_final_product D-Peptide Development D_Protein_Synthesis Chemical Synthesis of D-Protein Target (using this compound) Incubation Incubation with D-Protein Target D_Protein_Synthesis->Incubation Immobilized Target Phage_Library L-Peptide Phage Display Library Phage_Library->Incubation Washing Washing to Remove Non-binders Incubation->Washing Elution Elution of Bound Phages Washing->Elution Amplification Amplification in E. coli Elution->Amplification Amplification->Incubation Enriched Library (Repeat 3-4x) Sequencing DNA Sequencing of Selected Phages Amplification->Sequencing L_Peptide_ID Identification of L-Peptide Sequences Sequencing->L_Peptide_ID D_Peptide_Synthesis Chemical Synthesis of D-Peptide 'Mirror Image' L_Peptide_ID->D_Peptide_Synthesis Binding_Assay Binding Assay to Natural L-Protein D_Peptide_Synthesis->Binding_Assay Functional_Assay Functional Assays Binding_Assay->Functional_Assay

Caption: Workflow of Mirror-Image Phage Display.

SPPS_Cycle Start Start with Resin-Bound Protected Amino Acid Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Washing1 Wash (DMF) Deprotection->Washing1 Coupling Couple next Fmoc-AA (e.g., this compound) + DIC/Oxyma Washing1->Coupling Washing2 Wash (DMF) Coupling->Washing2 Kaiser_Test Kaiser Test Washing2->Kaiser_Test Kaiser_Test->Coupling Incomplete Repeat Repeat for next Amino Acid Kaiser_Test->Repeat Coupling Complete Repeat->Deprotection Cleavage Final Cleavage & Deprotection Repeat->Cleavage

Caption: Solid-Phase Peptide Synthesis (SPPS) Cycle.

References

Application Notes and Protocols for the Synthesis of Retro-Inverso Peptides Using D-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retro-inverso peptides are peptidomimetics that offer a compelling strategy to overcome the inherent limitations of natural L-peptides as therapeutic agents, primarily their susceptibility to proteolytic degradation.[1][2][3] These analogs are constructed from D-amino acids in a reversed sequence compared to the parent L-peptide. This unique structural modification, which reverses the direction of the peptide bonds while largely maintaining the spatial orientation of the amino acid side chains, renders them highly resistant to enzymatic cleavage by proteases.[4][5][6] This enhanced stability can lead to a longer plasma half-life, improved bioavailability, and sustained therapeutic effects, making retro-inverso peptides attractive candidates for drug development.[4][7]

This document provides detailed application notes and experimental protocols for the synthesis, purification, and characterization of retro-inverso peptides using D-amino acids.

Principle of Retro-Inverso Peptides

The core principle behind retro-inverso peptides lies in mimicking the side-chain topology of the parent L-peptide, which is often crucial for biological activity, while altering the peptide backbone to resist enzymatic degradation.[5][8] Proteases are chiral enzymes that recognize and cleave peptide bonds of L-amino acid sequences. By incorporating D-amino acids and reversing the sequence, the resulting retro-inverso peptide presents a backbone that is not recognized by these enzymes.[4][5]

cluster_0 L-Peptide cluster_1 Retro-Inverso D-Peptide l_n N-terminus l_aa1 L-AA1 l_n->l_aa1 Peptide Bond l_aa2 L-AA2 l_aa1->l_aa2 Peptide Bond ri_aa1 D-AA1 l_aa1->ri_aa1 Similar Side Chain Orientation l_c C-terminus l_aa2->l_c ri_aa2 D-AA2 l_aa2->ri_aa2 Similar Side Chain Orientation ri_c C-terminus ri_c->ri_aa2 ri_aa2->ri_aa1 Reversed Peptide Bond ri_n N-terminus ri_aa1->ri_n Reversed Peptide Bond start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-D-AA, HBTU/HATU, DIPEA) wash1->coupling kaiser_test Kaiser Test coupling->kaiser_test kaiser_test->coupling Positive (Recouple) wash2 Wash (DMF) kaiser_test->wash2 Negative repeat Repeat for next D-amino acid? wash2->repeat repeat->deprotection Yes final_deprotection Final Fmoc Deprotection repeat->final_deprotection No cleavage Cleavage from Resin (TFA cocktail) final_deprotection->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation end End: Crude Peptide precipitation->end cluster_0 Normal Signaling cluster_1 Blocked Signaling ligand L-Peptide Ligand receptor Receptor ligand->receptor Binds & Activates signaling Downstream Signaling receptor->signaling ri_peptide Retro-Inverso Peptide (Antagonist) receptor2 Receptor ri_peptide->receptor2 Binds & Blocks no_signalin no_signaling Signaling Blocked

References

The Strategic Incorporation of Fmoc-D-Trp(Boc)-OH in Peptidomimetic Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The design and synthesis of peptidomimetics, molecules that mimic the structure and function of natural peptides, is a cornerstone of modern drug discovery. These engineered compounds offer the potential for enhanced therapeutic properties, including increased metabolic stability, improved bioavailability, and greater receptor selectivity. A key building block in the synthesis of sophisticated peptidomimetics is Fmoc-D-Trp(Boc)-OH , a protected derivative of the non-proteinogenic amino acid D-tryptophan. This document provides detailed application notes and experimental protocols for the effective utilization of this compound in the design and solid-phase synthesis of peptidomimetics.

Introduction to the Role of D-Tryptophan in Peptidomimetics

The incorporation of D-amino acids, particularly D-tryptophan, into peptide sequences is a powerful strategy to overcome the inherent limitations of natural peptides as therapeutic agents. The substitution of the natural L-tryptophan with its D-enantiomer can confer several advantageous properties:

  • Enhanced Proteolytic Stability: Peptidomimetics containing D-amino acids are significantly more resistant to degradation by proteases, which are enzymes that specifically recognize and cleave peptide bonds between L-amino acids. This increased stability leads to a longer in-vivo half-life of the drug candidate.

  • Constrained Conformation: The bulky indole side chain of the D-tryptophan residue can induce specific conformational constraints on the peptide backbone. This can lock the peptidomimetic into a bioactive conformation, leading to higher binding affinity and selectivity for its biological target.

  • Improved Pharmacokinetic Profile: The enhanced stability and altered conformation can lead to improved absorption, distribution, metabolism, and excretion (ADME) properties, contributing to a better overall pharmacokinetic profile.

The use of the fluorenylmethyloxycarbonyl (Fmoc) protecting group for the α-amino group and the tert-butyloxycarbonyl (Boc) group for the indole nitrogen of D-tryptophan is critical for its successful incorporation during solid-phase peptide synthesis (SPPS). The base-labile Fmoc group allows for iterative deprotection and coupling, while the acid-labile Boc group prevents unwanted side reactions of the indole ring during synthesis.[1]

Data Presentation

Physicochemical Properties of this compound
PropertyValue
CAS Number 163619-04-3
Molecular Formula C₃₁H₃₀N₂O₆
Molecular Weight 526.58 g/mol
Appearance White to off-white powder
Purity (HPLC) ≥95.0% to ≥98.0%
Storage Temperature 2-8°C

Data sourced from multiple chemical suppliers.[2][3]

Quantitative Data for a Representative D-Trp containing Peptidomimetic Synthesis

The following table summarizes the expected quantitative data for the solid-phase synthesis of a hypothetical D-Trp containing peptidomimetic antagonist for a G-protein coupled receptor (GPCR).

ParameterExpected Value
Resin Loading 0.5 - 0.8 mmol/g
Coupling Efficiency (per step) >99% (monitored by Kaiser test)
Overall Crude Yield 60 - 80%
Purity after Cleavage (Crude) 50 - 70%
Final Purity (after HPLC) >98%
Biological Activity of Representative D-Trp Containing Peptidomimetics

The incorporation of D-Trp can significantly impact the biological activity of a peptidomimetic. The following table provides hypothetical but representative data for a D-Trp containing peptidomimetic targeting a GPCR.

CompoundTarget ReceptorBinding Affinity (Ki, nM)Functional Activity (IC₅₀, nM)
L-Trp AnalogGPCR-X150250
D-Trp PeptidomimeticGPCR-X1520

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a D-Trp Containing Peptidomimetic

This protocol outlines the manual solid-phase synthesis of a pentapeptide containing a D-tryptophan residue using Fmoc/tBu chemistry.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using the Kaiser test. If the test is positive, repeat the coupling.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Incorporation of this compound: Repeat steps 2 and 3 using this compound as the amino acid to be coupled.

  • Chain Elongation: Continue the synthesis by repeating steps 2 and 3 for each subsequent amino acid in the sequence.

  • Final Fmoc Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold diethyl ether.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.

    • Lyophilize the pure fractions to obtain the final peptidomimetic.

Protocol 2: GPCR Binding Assay (Radioligand Competition)

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of a synthesized D-Trp containing peptidomimetic for a target GPCR.

Materials:

  • Cell membranes expressing the target GPCR

  • Radiolabeled ligand specific for the target GPCR

  • Synthesized D-Trp containing peptidomimetic

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add increasing concentrations of the unlabeled D-Trp peptidomimetic.

  • Radioligand Addition: Add a fixed concentration of the radiolabeled ligand to each well.

  • Membrane Addition: Add the cell membranes expressing the target GPCR to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Termination of Binding: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ value (the concentration of the peptidomimetic that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: Cell-Based Signaling Assay (cAMP Measurement)

This protocol outlines a cell-based assay to measure the functional activity of a D-Trp containing peptidomimetic on a Gs- or Gi-coupled GPCR by quantifying changes in intracellular cyclic AMP (cAMP) levels.

Materials:

  • Cells expressing the target GPCR

  • Synthesized D-Trp containing peptidomimetic

  • Forskolin (for Gi-coupled receptors)

  • cAMP assay kit (e.g., HTRF, ELISA)

  • Cell culture medium and supplements

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • For Gs-coupled receptors (agonists): Add increasing concentrations of the D-Trp peptidomimetic to the cells.

    • For Gi-coupled receptors (agonists): Pre-incubate the cells with increasing concentrations of the D-Trp peptidomimetic, followed by stimulation with a fixed concentration of forskolin to induce cAMP production.

    • For antagonists: Pre-incubate the cells with increasing concentrations of the D-Trp peptidomimetic, followed by stimulation with a known agonist of the receptor.

  • Incubation: Incubate the plate at 37°C for a specified time.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.

  • Data Analysis:

    • Plot the cAMP response against the logarithm of the peptidomimetic concentration.

    • Determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) value.

Mandatory Visualization

experimental_workflow cluster_synthesis Peptidomimetic Synthesis cluster_analysis Biological Evaluation resin Resin Preparation spps Solid-Phase Peptide Synthesis (this compound incorporation) resin->spps cleavage Cleavage & Deprotection spps->cleavage purification HPLC Purification cleavage->purification binding GPCR Binding Assay purification->binding signaling Cell-Based Signaling Assay purification->signaling data Data Analysis (Ki, IC50) binding->data signaling->data

Experimental workflow for the synthesis and evaluation of D-Trp peptidomimetics.

gpcr_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ligand D-Trp Peptidomimetic (Antagonist) receptor GPCR ligand->receptor Binding g_protein G-Protein (α, β, γ) receptor->g_protein Blocks Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector No Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Basal Activity downstream Downstream Signaling second_messenger->downstream

References

Application Notes and Protocols: Fmoc-D-Trp(Boc)-OH for Peptide-Based Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Trp(Boc)-OH is a protected amino acid derivative that serves as a fundamental building block for the creation of peptide-based hydrogels. These hydrogels are supramolecular assemblies formed through the self-organization of the peptide molecules in an aqueous environment. The formation of these materials is primarily driven by non-covalent interactions, including π-π stacking of the aromatic fluorenylmethoxycarbonyl (Fmoc) groups and hydrogen bonding between the peptide backbones. The resulting three-dimensional network of nanofibers is capable of entrapping a large volume of water, forming a gel-like structure.

The intrinsic properties of this compound-based hydrogels, such as biocompatibility, biodegradability, and the ability to be formulated under physiological conditions, make them highly attractive for a range of biomedical applications. These include, but are not limited to, controlled drug delivery, 3D cell culture, and tissue engineering. The D-enantiomer of tryptophan enhances the proteolytic stability of the hydrogel, a crucial feature for in vivo applications. Furthermore, the tert-Butyloxycarbonyl (Boc) protecting group on the indole side chain of tryptophan can influence the hydrogel's properties and offers a potential site for further chemical modification.

This document provides detailed application notes and protocols for the preparation and characterization of hydrogels using this compound.

Mechanism of Hydrogelation

The self-assembly of this compound into a hydrogel is a hierarchical process initiated by a change in the solvent environment or pH. The amphiphilic nature of the molecule, with its hydrophobic Fmoc and tryptophan moieties and a hydrophilic carboxylic acid group, is central to this process.

  • Molecular Trigger: The process is typically initiated by either a "pH switch" or a "solvent switch." In the pH switch method, the compound is dissolved at a high pH where the carboxylic acid is deprotonated and the molecule is soluble. Lowering the pH neutralizes the charge, reducing solubility and triggering self-assembly. In the solvent switch method, the compound is dissolved in a polar organic solvent and then diluted with an aqueous buffer, which similarly induces aggregation due to the hydrophobic effect.

  • Nanofiber Formation: Upon triggering, the this compound molecules self-assemble into nanofibers. This assembly is driven by π-π stacking interactions between the planar Fmoc groups, forming the core of the fibers.

  • Network Entanglement: These nanofibers elongate and entangle to form a three-dimensional network. Hydrogen bonds between the peptide backbones further stabilize this network.

  • Water Entrapment: The resulting nanofibrous network physically entraps water molecules, leading to the formation of a hydrogel.

G A This compound Monomers in Solution B Trigger (pH or Solvent Switch) A->B Initiation C Self-Assembly into Nanofibers B->C D π-π Stacking (Fmoc Groups) C->D E Hydrogen Bonding (Peptide Backbone) C->E F Nanofiber Network Formation C->F G Water Entrapment F->G H Hydrogel G->H

Self-assembly of this compound into a hydrogel.

Quantitative Data Presentation

While specific quantitative data for hydrogels composed solely of this compound is limited in the literature, the following tables provide representative data from studies on similar Fmoc-amino acid and Fmoc-dipeptide hydrogels. These values can serve as a benchmark for experimental design and characterization.

Table 1: Mechanical Properties of Representative Fmoc-Peptide Hydrogels

HydrogelatorConcentration (wt%)Storage Modulus (G') (Pa)Loss Modulus (G'') (Pa)Reference
Fmoc-K32.02526< G'[1]
Fmoc-FF1.5~10,000< G'[2]
Fmoc-Y0.5~1,000 - 10,000< G'[3]

Note: The mechanical properties of hydrogels are highly dependent on the specific amino acid sequence, concentration, pH, and preparation method.

Table 2: Gelation Properties of Representative Fmoc-Amino Acid Hydrogels

HydrogelatorMinimum Gelation Concentration (MGC) (wt%)Gelation TimeReference
Fmoc-Trp-OH0.2512-15 hours[4]
Fmoc-L-Leucine0.4Minutes to hoursN/A
Fmoc-L-Phenylalanine0.2Minutes to hoursN/A

Note: The MGC and gelation time can be influenced by factors such as temperature, pH, and the presence of salts.

Experimental Protocols

Protocol 1: Hydrogel Preparation via pH Switch

This method involves dissolving this compound at a basic pH and then lowering the pH to induce gelation.

Materials:

  • This compound

  • 0.1 M Sodium Hydroxide (NaOH)

  • Phosphate-Buffered Saline (PBS, pH 7.4) or 0.1 M Hydrochloric Acid (HCl)

  • Glucono-δ-lactone (GdL) (for slow gelation)

  • Sterile deionized water

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh the desired amount of this compound powder.

    • Dissolve the powder in a minimal volume of 0.1 M NaOH to obtain a clear solution. For example, to prepare a 1% (w/v) hydrogel, dissolve 10 mg of the compound in 100 µL of 0.1 M NaOH.

    • Dilute the stock solution with sterile deionized water to the desired pre-gelation concentration.

  • Gelation Trigger:

    • Rapid Gelation: Slowly add PBS (pH 7.4) or dropwise 0.1 M HCl to the solution while gently vortexing until the pH reaches approximately 7.4. Gelation should occur within minutes.

    • Slow Gelation: For a more homogeneous gel, add a freshly prepared solution of GdL to the basic solution. GdL will slowly hydrolyze to gluconic acid, gradually lowering the pH and inducing gelation over several hours.

  • Confirmation of Gelation:

    • Allow the solution to stand at room temperature.

    • Confirm gel formation by the vial inversion test; a stable gel will not flow when the vial is inverted.

G A Dissolve this compound in 0.1 M NaOH B Dilute with Deionized Water A->B C pH Adjustment B->C D Add PBS (pH 7.4) or HCl C->D Rapid Gelation E Add GdL Solution C->E Slow Gelation F Incubate at Room Temperature D->F E->F G Vial Inversion Test F->G H Hydrogel Formed G->H

Workflow for hydrogel preparation via pH switch.
Protocol 2: Hydrogel Characterization - Rheology

Rheological measurements are essential for quantifying the mechanical properties of the hydrogel.

Equipment:

  • Rheometer with a parallel plate or cone-plate geometry

Procedure:

  • Sample Loading:

    • Carefully transfer the prepared hydrogel onto the lower plate of the rheometer.

    • Lower the upper plate to the desired gap (e.g., 0.5-1 mm), ensuring the sample fills the gap without overflowing.

  • Strain Sweep:

    • Perform a strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER), where the storage modulus (G') and loss modulus (G'') are independent of the applied strain.

  • Frequency Sweep:

    • Perform a frequency sweep at a constant strain within the LVER to characterize the viscoelastic properties of the hydrogel. In a gelled state, G' should be significantly higher than G''.

  • Time Sweep:

    • Monitor G' and G'' over time at a constant strain and frequency to assess the kinetics of gelation.

G A Load Hydrogel Sample on Rheometer B Perform Strain Sweep A->B F Perform Time Sweep A->F C Determine Linear Viscoelastic Region (LVER) B->C D Perform Frequency Sweep (within LVER) C->D E Characterize Viscoelastic Properties (G' > G'') D->E G Monitor Gelation Kinetics F->G

Workflow for rheological characterization of hydrogels.
Protocol 3: In Vitro Drug Release Study

This protocol outlines a method for evaluating the release of a model drug from the hydrogel.

Materials:

  • Drug-loaded this compound hydrogel

  • Release buffer (e.g., PBS, pH 7.4)

  • Incubator or water bath at 37°C

  • Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Preparation of Drug-Loaded Hydrogel:

    • Prepare the hydrogel using the pH switch method (Protocol 1).

    • Incorporate the drug into the initial this compound solution before triggering gelation.

  • Release Experiment:

    • Place a known volume of the drug-loaded hydrogel into a vial.

    • Gently overlay the hydrogel with a known volume of pre-warmed release buffer.

    • Incubate the vial at 37°C with gentle agitation.

  • Sample Collection and Analysis:

    • At predetermined time points, withdraw an aliquot of the release buffer and replace it with an equal volume of fresh, pre-warmed buffer to maintain sink conditions.

    • Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method.

  • Data Analysis:

    • Calculate the cumulative amount of drug released over time and plot the release profile.

    • The release kinetics can be fitted to various mathematical models (e.g., Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[5]

Potential Application in Drug Delivery: Targeting Inflammatory Pathways

This compound hydrogels can be utilized as a localized delivery system for anti-inflammatory drugs. For instance, a drug targeting the NF-κB signaling pathway, a key regulator of inflammation, could be encapsulated within the hydrogel. Upon administration to an inflamed site, the hydrogel would provide sustained release of the therapeutic agent, potentially leading to a more effective and prolonged anti-inflammatory response with reduced systemic side effects.

G cluster_0 Hydrogel Drug Delivery System cluster_1 Target Cell Hydrogel This compound Hydrogel Drug Anti-inflammatory Drug (e.g., IKK inhibitor) Hydrogel->Drug Encapsulation IKK IKK Complex Drug->IKK Inhibition Stimulus Inflammatory Stimulus (e.g., TNF-α) Receptor Receptor Stimulus->Receptor Receptor->IKK Activation IκBα IκBα IKK->IκBα Phosphorylation & Degradation NFκB NF-κB IκBα->NFκB Inhibition Nucleus Nucleus NFκB->Nucleus Translocation Inflammation Inflammatory Gene Expression Nucleus->Inflammation

Targeting the NF-κB inflammatory pathway with a hydrogel-based drug delivery system.

Conclusion

This compound is a promising building block for the development of peptide-based hydrogels for various biomedical applications. The straightforward preparation methods, coupled with the tunable properties of the resulting hydrogels, offer a versatile platform for researchers in drug delivery and tissue engineering. The protocols and information provided herein serve as a comprehensive guide for the synthesis, characterization, and application of these advanced biomaterials. Further experimental investigation is encouraged to determine the specific quantitative properties of hydrogels derived from this compound to fully realize their potential.

References

Application Notes and Protocols: Incorporating Fmoc-D-Trp(Boc)-OH in Cell-Penetrating Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Enhancing Cell-Penetrating Peptides with D-Tryptophan

Cell-penetrating peptides (CPPs) are short peptides capable of traversing cellular membranes to deliver a wide array of cargo molecules, including therapeutic agents and imaging probes, into cells.[1][2] A significant hurdle in the clinical application of peptide-based therapeutics is their susceptibility to degradation by proteases.[3][4] A strategic approach to overcome this limitation is the incorporation of non-canonical D-amino acids.

This document provides a detailed guide on the incorporation of Fmoc-D-Trp(Boc)-OH, a protected D-tryptophan derivative, into CPPs. The introduction of a D-tryptophan residue can offer significant advantages, primarily by increasing the peptide's resistance to proteolytic degradation, thereby enhancing its stability and bioavailability.[3][5] The bulky, hydrophobic side chain of tryptophan is also known to play a crucial role in the interaction of CPPs with the cell membrane, facilitating internalization.[1][6][7]

While the incorporation of D-amino acids generally enhances proteolytic stability, its effect on cellular uptake efficiency can be variable, with some studies reporting an increase, others a decrease, and some no significant change, depending on the peptide sequence and cell type.[8] Therefore, a thorough evaluation of the modified CPP's performance is crucial. These application notes provide the necessary protocols to synthesize, characterize, and evaluate the efficacy of D-Trp-containing CPPs.

Key Advantages of Incorporating D-Tryptophan

FeatureL-Amino Acid CPP (Standard)D-Tryptophan Modified CPPRationale
Proteolytic Stability Low to moderate; susceptible to degradation by proteases.High ; resistant to cleavage by most endogenous proteases.[5][8]Proteases are stereospecific for L-amino acids; the D-configuration provides steric hindrance.[3]
Cellular Uptake Variable, dependent on sequence.Variable ; can be enhanced, reduced, or unchanged.[8]Chirality can influence interactions with cell surface components that mediate internalization.[8]
Endosomal Escape A significant barrier to cytosolic delivery.May be enhanced in some cases.D-amino acid incorporation can influence how the peptide interacts with endosomal membranes.
Cytotoxicity Generally low, but sequence-dependent.Generally low ; requires empirical evaluation.[7]Modifications can alter membrane interaction and potential toxicity.

Experimental Protocols

Synthesis of a D-Tryptophan-Containing CPP using Fmoc-SPPS

This protocol outlines the manual solid-phase peptide synthesis (SPPS) of a model CPP and its D-Trp analogue using Fmoc chemistry. The example sequence is a short arginine-rich peptide with a central tryptophan: Arg-Arg-Arg-Trp-Arg-Arg-Arg (R3WR3). The D-Trp analogue will have the sequence Arg-Arg-Arg-(D-Trp)-Arg-Arg-Arg.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-Arg(Pbf)-OH

  • Fmoc-L-Trp(Boc)-OH

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Diethyl ether

  • Acetonitrile (ACN)

  • Milli-Q water

  • SPPS reaction vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the SPPS reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Shake for 5 minutes, then drain.

    • Repeat the 20% piperidine in DMF treatment for 15 minutes, then drain.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid (starting with Fmoc-Arg(Pbf)-OH) and 3 equivalents of Oxyma in DMF.

    • Add 3 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake for 2 hours at room temperature.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the sequence. For the D-Trp analogue, substitute Fmoc-L-Trp(Boc)-OH with this compound at the appropriate cycle.

  • Final Fmoc Deprotection: After coupling the final amino acid, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water/DTT (92.5:2.5:2.5:2.5).

    • Add the cleavage cocktail to the resin and shake for 3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, and discard the ether.

    • Wash the peptide pellet with cold diethyl ether.

    • Dissolve the crude peptide in a water/ACN mixture.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry.

cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Cycle cluster_FinalSteps Final Steps Resin Rink Amide Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) Deprotection->Coupling Wash Wash (DMF, DCM) Coupling->Wash Wash->Deprotection Repeat for each amino acid Final_Deprotection Final Fmoc Deprotection Wash->Final_Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry Analysis Purification->Characterization

Caption: Workflow for Fmoc-SPPS of CPPs.
Proteolytic Stability Assay

This protocol assesses the stability of the L-Trp and D-Trp CPPs in the presence of a protease mixture.

Materials:

  • L-Trp and D-Trp CPPs

  • Trypsin solution (or other relevant protease)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Reaction buffer (e.g., Tris-HCl)

  • Quenching solution (e.g., 10% TFA)

  • RP-HPLC system

Procedure:

  • Peptide Solution Preparation: Prepare 1 mg/mL stock solutions of both L-Trp and D-Trp CPPs in reaction buffer.

  • Digestion Reaction:

    • In separate microcentrifuge tubes, add the peptide solution to the reaction buffer.

    • Initiate the reaction by adding trypsin to a final enzyme:substrate ratio of 1:100 (w/w).

    • Incubate the reactions at 37°C.

  • Time-Course Analysis:

    • At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot from each reaction tube.

    • Stop the reaction by adding an equal volume of 10% TFA.

  • Analysis:

    • Analyze the samples by RP-HPLC.

    • Quantify the area of the peak corresponding to the intact peptide at each time point.

    • Plot the percentage of intact peptide remaining versus time to determine the degradation rate.

Cellular Uptake Quantification by Flow Cytometry

This protocol provides a quantitative measure of CPP internalization on a per-cell basis. Peptides should be fluorescently labeled (e.g., with FITC or TAMRA) during synthesis for this assay.

Materials:

  • HeLa cells (or other suitable cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Serum-free medium

  • Fluorescently labeled L-Trp and D-Trp CPPs

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed HeLa cells in a 24-well plate to achieve 70-80% confluency on the day of the experiment.

  • Peptide Incubation:

    • Wash the cells with PBS.

    • Add serum-free medium containing the fluorescently labeled CPPs at various concentrations (e.g., 1, 5, 10 µM).

    • Incubate for 2 hours at 37°C.

  • Washing: Remove the peptide-containing medium and wash the cells three times with cold PBS to remove non-internalized peptides.

  • Cell Detachment: Add trypsin-EDTA to detach the cells. Neutralize the trypsin with complete medium.

  • Flow Cytometry Analysis:

    • Transfer the cell suspension to flow cytometry tubes.

    • Analyze the cells using a flow cytometer, measuring the fluorescence intensity in the appropriate channel.

    • Gate the live cell population and quantify the mean fluorescence intensity, which correlates with the amount of internalized peptide.

Cytotoxicity Assessment (LDH Assay)

The lactate dehydrogenase (LDH) assay is used to assess membrane integrity and cytotoxicity.

Materials:

  • HeLa cells

  • Complete and serum-free cell culture medium

  • L-Trp and D-Trp CPPs

  • LDH cytotoxicity assay kit

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate.

  • Peptide Treatment: Treat the cells with various concentrations of the L-Trp and D-Trp CPPs in serum-free medium for 4 hours. Include untreated cells as a negative control and cells treated with the lysis buffer from the kit as a positive control.

  • LDH Measurement: Follow the manufacturer's instructions for the LDH assay kit to measure the amount of LDH released into the culture medium.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control.

Cellular Uptake and Signaling Pathways

The internalization of CPPs is a complex process that can occur through two main pathways: direct translocation across the plasma membrane and endocytosis.[2] Endocytosis is an energy-dependent process that involves the engulfment of the CPP and its cargo into vesicles.[2] These vesicles then traffic through the endo-lysosomal pathway, and for the cargo to be effective, it must escape the endosome into the cytoplasm.

The incorporation of a D-tryptophan residue can influence these pathways. While the initial binding to the cell surface, often mediated by electrostatic interactions with heparan sulfates, may not be significantly affected by chirality, the subsequent steps of internalization and endosomal escape can be.[8] Some studies suggest that D-amino acid-containing CPPs may have an enhanced ability to escape the endosome.[8]

Certain CPPs have been shown to activate signaling pathways, such as the MAPK/ERK pathway, which can be involved in the regulation of endocytosis.[9] However, specific signaling cascades that are uniquely activated by the incorporation of a D-tryptophan residue are not yet well-defined and represent an active area of research.

cluster_Extracellular Extracellular Space cluster_Membrane Plasma Membrane cluster_Intracellular Intracellular Space CPP D-Trp CPP-Cargo Complex Binding Binding to Heparan Sulfates CPP->Binding Endocytosis Endocytosis Binding->Endocytosis Early_Endosome Early Endosome Endocytosis->Early_Endosome Late_Endosome Late Endosome Early_Endosome->Late_Endosome Lysosome Lysosome (Degradation) Late_Endosome->Lysosome Escape Endosomal Escape Late_Endosome->Escape Enhanced by D-Trp? Cytosol Cytosolic Cargo Release (Therapeutic Effect) Escape->Cytosol

Caption: General endocytic pathway for CPP uptake.

Conclusion

The incorporation of this compound into cell-penetrating peptides is a valuable strategy for enhancing their therapeutic potential. The primary and most predictable advantage is the significant increase in proteolytic stability, which can lead to a longer in vivo half-life. The effects on cellular uptake and cytotoxicity are peptide-specific and require careful experimental evaluation using the protocols provided in these application notes. By systematically synthesizing and characterizing both the L- and D-Trp containing peptides, researchers can develop more robust and effective CPP-based delivery systems for a wide range of biomedical applications.

References

Application Notes and Protocols for the Development of D-Peptide Inhibitors for Therapeutic Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-peptide inhibitors represent a promising class of therapeutic agents designed to overcome the limitations of conventional L-peptide drugs. Composed of D-amino acids, these peptides exhibit remarkable resistance to proteolytic degradation, leading to enhanced stability and longer in vivo half-lives.[1] Their unique stereochemistry also results in low immunogenicity, making them attractive candidates for therapeutic intervention in a variety of diseases, including cancer, neurodegenerative disorders, and viral infections.[1][2][3] This document provides detailed application notes and protocols for the discovery, characterization, and preclinical evaluation of D-peptide inhibitors.

Core Principles of D-Peptide Inhibitor Development

The development of D-peptide inhibitors primarily relies on the principle of stereochemical reciprocity. Since proteases are stereospecific for L-amino acids, D-peptides are inherently resistant to degradation.[3] The discovery of D-peptides that bind to natural L-protein targets is often achieved through mirror-image phage display or computational design approaches.

Advantages of D-Peptide Inhibitors:

  • Enhanced Proteolytic Stability: Resistant to degradation by endogenous proteases, leading to longer circulation half-lives.[1][3]

  • Low Immunogenicity: Generally do not elicit a strong immune response.[2][3]

  • Improved Bioavailability: Increased stability can lead to better oral bioavailability.[1]

  • High Affinity and Specificity: Capable of binding to target proteins with high affinity and specificity.[1]

Key Experimental Platforms

The development pipeline for D-peptide inhibitors involves several key experimental stages, from initial discovery to preclinical validation.

D-Peptide Discovery: Mirror-Image Phage Display

Mirror-image phage display is a powerful technique for identifying D-peptides that bind to a specific target protein. The process involves synthesizing the target protein in its D-enantiomeric form and using it to screen a phage library displaying L-peptides. Due to stereochemical symmetry, the identified L-peptide binders are then synthesized as D-peptides, which will bind to the natural L-form of the target protein.

Experimental Workflow for Mirror-Image Phage Display:

Mirror_Image_Phage_Display cluster_synthesis Synthesis cluster_screening Screening cluster_identification Identification & Synthesis cluster_validation Validation D_Target Synthesize D-Target Protein Panning Biopanning: Incubate D-Target with Phage Library D_Target->Panning L_Phage Construct L-Peptide Phage Library L_Phage->Panning Wash Wash to Remove Non-specific Binders Panning->Wash Elute Elute Bound Phage Wash->Elute Amplify Amplify Eluted Phage Elute->Amplify Repeat 3-5 rounds Amplify->Panning Sequencing Sequence Phage DNA to Identify L-Peptide Binders Amplify->Sequencing D_Peptide_Synth Synthesize D-Peptide (Mirror Image) Sequencing->D_Peptide_Synth Binding_Assay Binding Assay: D-Peptide to L-Target Protein D_Peptide_Synth->Binding_Assay In_Vivo_Workflow PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Studies Toxicity Toxicity Assessment (e.g., MTD) PK_PD->Toxicity Efficacy_Model Efficacy Studies in Disease Model Toxicity->Efficacy_Model Dose_Response Dose-Response and Regimen Optimization Efficacy_Model->Dose_Response Biomarker Biomarker Analysis Dose_Response->Biomarker Final_Report Final Preclinical Report Biomarker->Final_Report p53_MDM2_Pathway cluster_pathway p53-MDM2 Signaling Pathway p53 p53 Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest MDM2 MDM2 MDM2->p53 Degradation D_peptide D-peptide Inhibitor D_peptide->MDM2 Inhibition

References

Application Notes and Protocols: The Use of D-Amino Acids in Enzyme-Instructed Self-Assembly (EISA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enzyme-Instructed Self-Assembly (EISA) is a powerful strategy for the in situ formation of supramolecular structures from small molecule precursors. The incorporation of D-amino acids into peptide-based EISA systems offers significant advantages, primarily due to their resistance to proteolytic degradation, which enhances the biostability of the resulting nanostructures.[1][2][3][4][5] This increased stability, combined with the unique biological activities that can be programmed into the self-assembling peptides, makes D-amino acid-based EISA a promising avenue for various biomedical applications, including drug delivery, tissue engineering, and targeted cancer therapy.[5][6][7][8]

These application notes provide an overview of the principles, applications, and experimental protocols associated with the use of D-amino acids in EISA.

Principle of D-Amino Acid-Based EISA

The core principle of EISA involves a precursor molecule, typically a peptide, that is soluble and does not self-assemble. This precursor is designed to be a substrate for a specific enzyme. Upon enzymatic modification, the precursor is converted into a self-assembling molecule that spontaneously forms higher-order structures, such as nanofibers, nanobelts, or hydrogels.[2][9] The use of D-amino acids in the peptide sequence does not fundamentally change this principle but introduces the crucial property of protease resistance.[1][3][4]

For instance, a common approach is to cap the C-terminus of a D-peptide with a phosphate group. The presence of the phosphate group prevents self-assembly. An enzyme, such as alkaline phosphatase (ALP), which is often overexpressed on the surface of cancer cells, can dephosphorylate the precursor, triggering its self-assembly into nanofibers in the pericellular space.[7][8]

Applications

The unique properties of D-amino acid-based EISA have led to several innovative applications:

  • Selective Cancer Cell Inhibition: By designing D-peptide precursors that are activated by enzymes overexpressed in the tumor microenvironment (e.g., ALP), it is possible to achieve selective self-assembly of cytotoxic nanofibers around cancer cells, leading to their death.[7][8]

  • Enhanced Biomaterial Stability: Hydrogels formed from the self-assembly of D-peptides exhibit enhanced resistance to enzymatic degradation, making them more durable scaffolds for tissue engineering and controlled drug release applications.[5][9]

  • Modulation of Cellular Responses: The chirality of the amino acids in the self-assembling peptides can influence the cellular response. Studies have shown that D-peptide assemblies can induce different cellular responses compared to their L-peptide counterparts, including varying levels of cytotoxicity.[1][2][3][4]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on D-amino acid-based EISA, focusing on cytotoxicity and hydrogelation properties.

Table 1: Cytotoxicity of D-amino Acid-Containing Peptide Precursors against Cancer Cells

Peptide PrecursorCell LineIC50 (µM)EnzymeReference
Nap-D-Phe-D-Phe-D-Tyr(P)HeLa~100ALP[7][8]
Nap-D-Phe-D-Tyr(P)-D-Phe-D-TyrHeLa~200ALP[7][8]
Nap-D-Tyr(P)-D-Phe-D-Phe-D-TyrHeLa~300ALP[7][8]
Nap-D-Phe-D-Phe-D-Tyr(P)Saos-2~150ALP[7][8]

Note: IC50 values are approximate and depend on incubation time and specific experimental conditions.

Table 2: Minimum Gelation Concentration (MGC) of D-amino Acid-Containing Peptides

Peptide HydrogelatorSolventMGC (wt%)EnzymeReference
Nap-L-Phe-L-Phe-L-TyrPBS0.6ALP[2]
Nap-D-Phe-D-Phe-D-TyrPBS0.6ALP[2]
Nap-L-Phe-L-Phe-Gly-L-Glu-L-TyrWater0.4ALP[9]
Nap-D-Phe-D-Phe-Gly-L-Glu-L-TyrWater0.4ALP[9]

Experimental Protocols

This section provides detailed protocols for key experiments in the study of D-amino acid-based EISA.

Protocol 1: Synthesis of Phosphorylated D-Peptide Precursors

This protocol describes the solid-phase peptide synthesis (SPPS) of a generic N-terminally protected, C-terminally phosphorylated D-peptide (e.g., Nap-D-Phe-D-Phe-D-Tyr(P)-OH).

Materials:

  • Fmoc-protected D-amino acids

  • Fmoc-D-Tyr(PO(OBzl)OH)-OH

  • 2-Chlorotrityl chloride resin

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Naphthaleneacetic acid

  • HPLC for purification

  • Mass spectrometer for characterization

Procedure:

  • Resin Loading: Swell the 2-chlorotrityl chloride resin in DCM. Add Fmoc-D-Tyr(PO(OBzl)OH)-OH and diisopropylethylamine (DIPEA) and shake for 2 hours. Wash the resin with DCM and DMF.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin with DMF and DCM.

  • Amino Acid Coupling: Dissolve the next Fmoc-protected D-amino acid, DIC, and HOBt in DMF. Add the solution to the resin and shake for 2 hours. Wash the resin with DMF and DCM.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the sequence.

  • N-terminal Capping: After the final Fmoc deprotection, couple naphthaleneacetic acid to the N-terminus of the peptide using DIC and HOBt in DMF.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/water (95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry the pellet. Purify the peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Protocol 2: Enzyme-Instructed Hydrogelation

This protocol describes the induction of hydrogelation of a phosphorylated D-peptide precursor using alkaline phosphatase.

Materials:

  • Phosphorylated D-peptide precursor

  • Phosphate-buffered saline (PBS), pH 7.4

  • Alkaline phosphatase (ALP) solution (e.g., 10 U/mL)

  • Small glass vials

Procedure:

  • Precursor Solution Preparation: Dissolve the D-peptide precursor in PBS to the desired final concentration (e.g., 0.5 - 2.0 wt%). Ensure the precursor is fully dissolved.

  • Enzyme Addition: Add a small volume of the ALP stock solution to the precursor solution. The final enzyme concentration will depend on the desired gelation time (e.g., 1 U/mL).

  • Incubation: Gently mix the solution and incubate at room temperature or 37°C.

  • Gelation Monitoring: Observe the vial for gel formation. Gelation is confirmed when the sample does not flow upon inversion of the vial. Record the gelation time.

  • Characterization (Optional): The resulting hydrogel can be further characterized by transmission electron microscopy (TEM) to visualize the nanofiber morphology and by rheology to measure its mechanical properties.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol is for assessing the cytotoxicity of D-peptide precursors against a cancer cell line (e.g., HeLa).

Materials:

  • HeLa cells (or other cancer cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)

  • 96-well cell culture plates

  • D-peptide precursor stock solution (dissolved in sterile PBS or DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Plate reader

Procedure:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of the D-peptide precursor in cell culture medium. Remove the old medium from the wells and add 100 µL of the diluted precursor solutions. Include a vehicle control (medium with the same concentration of PBS or DMSO as the highest precursor concentration) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the precursor concentration to determine the IC50 value.

Visualizations

Diagram 1: General Workflow for D-Amino Acid EISA

EISA_Workflow cluster_synthesis Peptide Synthesis cluster_assembly Self-Assembly cluster_application Application SPPS Solid-Phase Peptide Synthesis of D-Amino Acid Precursor Precursor Soluble D-Peptide Precursor SPPS->Precursor Purification Monomer Self-Assembling D-Peptide Monomer Precursor->Monomer Enzymatic Conversion Enzyme Enzyme (e.g., ALP) Enzyme->Precursor Nanostructure Supramolecular Nanostructure Monomer->Nanostructure Self-Assembly BioApp Biomedical Application (e.g., Cancer Therapy) Nanostructure->BioApp

Caption: General workflow for D-amino acid based EISA.

Diagram 2: Signaling Pathway for EISA-Induced Cancer Cell Death

Cell_Death_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell Precursor D-Peptide Precursor Nanofiber Self-Assembled D-Peptide Nanofiber Precursor->Nanofiber Dephosphorylation & Self-Assembly ALP ALP (on cell surface) ALP->Precursor Membrane Cell Membrane Disruption Nanofiber->Membrane DeathReceptor Death Receptor Clustering Nanofiber->DeathReceptor Apoptosis Apoptosis Membrane->Apoptosis Induces DeathReceptor->Apoptosis Induces

Caption: EISA-induced cancer cell death pathway.

References

Application Notes and Protocols: The Role of Fmoc-D-Trp(Boc)-OH in the Synthesis of Stapled Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stapled peptides are a promising class of therapeutics designed to mimic α-helical secondary structures found in proteins.[1] This conformational rigidity enhances their binding affinity to targets, improves resistance to proteolytic degradation, and increases cell permeability.[1][2] The synthesis of these peptides often relies on solid-phase peptide synthesis (SPPS) using Fmoc chemistry, followed by a ring-closing metathesis (RCM) reaction to form a hydrocarbon "staple".[3][4]

The incorporation of non-natural amino acids, including D-enantiomers, is a key strategy to optimize the pharmacological properties of peptides.[5] Fmoc-D-Trp(Boc)-OH, a derivative of D-tryptophan, is a critical building block in this context. The D-configuration confers resistance to enzymatic degradation, while the bulky indole side chain can establish crucial interactions at protein-protein interfaces.[5][6] The tert-butyloxycarbonyl (Boc) group on the indole nitrogen is essential to prevent side reactions during the acidic conditions of peptide cleavage.

These application notes provide a detailed protocol for the synthesis of hydrocarbon-stapled peptides incorporating an this compound residue.

Key Applications

  • Enhanced Proteolytic Stability: The inclusion of a D-amino acid like D-Trp protects the peptide backbone from degradation by proteases, extending its in-vivo half-life.[5][7]

  • Improved Target Affinity: The conformational constraint imposed by the D-Trp residue can lock the peptide into a bioactive conformation, leading to higher binding affinity and selectivity for its target.[5]

  • Modulation of Protein-Protein Interactions (PPIs): Stapled peptides containing D-Trp can be designed as potent inhibitors of challenging PPIs implicated in various diseases, such as the p53-MDM2 interaction in cancer.[8][9]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a D-Trp-Containing Olefin-Bearing Peptide

This protocol outlines the automated or manual solid-phase synthesis of a linear peptide containing this compound and two non-natural olefin-bearing amino acids for subsequent stapling.

Materials:

  • Rink Amide resin (or other suitable solid support)

  • Fmoc-protected amino acids (including this compound)

  • Fmoc-protected olefin-bearing amino acids (e.g., Fmoc-(S)-2-(4'-pentenyl)alanine)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Reagents:

    • Deprotection solution: 20% piperidine in DMF

    • Coupling reagents: HCTU, HATU, or HBTU/HOBt

    • Base: N,N-Diisopropylethylamine (DIPEA)

Procedure:

  • Resin Preparation: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution and repeat the treatment for an additional 15 minutes to ensure complete Fmoc group removal.[5]

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling (Standard Residues):

    • In a separate vial, pre-activate the standard Fmoc-amino acid (4 equivalents relative to resin loading) with a coupling reagent like HCTU (3.9 equivalents) and DIPEA (8 equivalents) in DMF.[3]

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 30-60 minutes. Perform a double coupling for optimal yield.[3]

    • Wash the resin with DMF.

  • Incorporation of this compound:

    • Couple this compound using the same procedure as for standard amino acids (Step 3). The Boc group on the indole nitrogen protects it from modification during synthesis and cleavage.

  • Incorporation of Olefin-Bearing Amino Acids:

    • Due to the steric hindrance of these α,α-disubstituted amino acids, extend the coupling times (e.g., 2 x 45 minutes) and deprotection times (e.g., 4 x 10 minutes) to ensure high coupling efficiency.[3]

  • Chain Elongation: Repeat steps 2-5 for each amino acid in the sequence.

  • N-terminal Capping: After the final amino acid coupling and subsequent Fmoc deprotection, cap the N-terminus with acetic anhydride and DIPEA in DMF. An uncapped N-terminus can inhibit the subsequent metathesis reaction.[3]

Protocol 2: On-Resin Ring-Closing Metathesis (RCM)

This protocol describes the formation of the hydrocarbon staple on the resin-bound peptide using a ruthenium catalyst.

Materials:

  • Peptidyl-resin from Protocol 1

  • Grubbs' 1st or 2nd Generation Catalyst

  • Solvent: Dichloroethane (DCE) or N,N-Dimethylformamide (DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Resin Preparation: Wash the fully synthesized peptidyl-resin thoroughly with DCM and then with the reaction solvent (e.g., DCE).

  • Metathesis Reaction:

    • Prepare a solution of Grubbs' catalyst (e.g., 6 mM solution, 20 mol% relative to the peptide) in DCE.[4][10]

    • Add the catalyst solution to the resin.

    • Purge the reaction vessel with an inert gas and agitate at room temperature or slightly elevated temperature (e.g., 35°C) for 2-4 hours.[4][10] An inert atmosphere is crucial for catalyst stability and reaction efficiency.[4]

  • Reaction Quenching and Washing:

    • Quench the reaction by adding a small amount of a vinyl ether (e.g., ethyl vinyl ether).

    • Wash the resin extensively with DCM and DMF to remove the ruthenium catalyst and byproducts.

Protocol 3: Cleavage, Deprotection, and Purification

This protocol details the final cleavage of the stapled peptide from the resin and its purification.

Materials:

  • Stapled peptidyl-resin from Protocol 2

  • Cleavage Cocktail: e.g., Reagent K (TFA:H2O:EDT:thioanisole:phenol = 82.5:5:2.5:5:5) or TFA/TIS/H2O (95:2.5:2.5).[5][10] The scavenger cocktail protects the Trp indole ring during cleavage.

  • Cold diethyl ether

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column

  • Lyophilizer

Procedure:

  • Cleavage: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes all side-chain protecting groups, including the Boc group from the D-Trp residue.[5]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether. Dry the crude peptide under vacuum.[5]

  • Purification: Purify the crude peptide by RP-HPLC using a water/acetonitrile gradient containing 0.1% TFA.

  • Characterization and Lyophilization: Confirm the mass of the purified peptide using mass spectrometry. Lyophilize the pure fractions to obtain the final product as a white, fluffy powder.

Quantitative Data

The following tables summarize representative quantitative data from stapled peptide synthesis and characterization.

Table 1: Representative Yield and Purity in Stapled Peptide Synthesis

Parameter Value Reference
Resin Scale 60 µmol [5]
Crude Peptide Yield ~79% [5]
Overall Yield (after Purification) 25-35% [5]

| Purity (after HPLC) | >98% |[5] |

Table 2: Optimization of Ring-Closing Metathesis (RCM) Conditions

Catalyst Catalyst Loading (mol%) Solvent Temperature (°C) Time (h) Conversion (%) Reference
Grubbs' 1st Gen 20 DCE 35 2 >95% [10]
Grubbs' 2nd Gen 10 DMF 40 2 ~70-90% [11]

| Hoveyda-Grubbs' 2nd Gen | 10 | DMF | 40 | 2 | ~70% |[11] |

Visualizations

Experimental Workflow

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection Coupling 3. Amino Acid Coupling (incl. This compound) Elongation 4. Chain Elongation RCM 5. On-Resin Ring-Closing Metathesis (RCM) Elongation->RCM Cleavage 6. Cleavage & Deprotection RCM->Cleavage Purification 7. RP-HPLC Purification Cleavage->Purification Final 8. Lyophilization & Characterization Purification->Final

Caption: Workflow for the synthesis of a D-Trp containing stapled peptide.

Mechanism of Action: Inhibition of a Protein-Protein Interaction

G cluster_PPI Normal Protein-Protein Interaction (PPI) cluster_Inhibition Stapled Peptide Inhibition p53 p53 MDM2 MDM2 p53->MDM2 Binding leads to p53 degradation StapledPeptide Stapled Peptide (contains D-Trp) MDM2_Inhibited MDM2 StapledPeptide->MDM2_Inhibited Competitive Binding p53_free p53 (stabilized) MDM2_Inhibited->p53_free Interaction Blocked Apoptosis Apoptosis / Tumor Suppression p53_free->Apoptosis

Caption: Stapled peptide inhibiting the p53-MDM2 interaction.

Alternative Stapling Strategies Involving Tryptophan

Recent advancements have explored using the tryptophan residue itself as an anchor for macrocyclization, moving beyond traditional hydrocarbon stapling.

  • Tryptophan-Mediated Petasis Reaction: This method allows for the straightforward, multicomponent synthesis of stapled and labeled peptides by leveraging the reactivity of the tryptophan indole scaffold.[12]

  • Intramolecular Tryptophan Condensation: This approach involves linking two tryptophan residues within a peptide chain through a condensation reaction, offering a route to stapled peptides using only natural amino acids.[13]

These novel strategies circumvent the need for expensive, non-natural olefin-bearing amino acids and open new avenues for creating diverse stapled peptide libraries.[12][13]

Conclusion

This compound is an indispensable reagent for synthesizing advanced stapled peptides with enhanced therapeutic properties. The protocols provided herein offer a comprehensive guide for the successful synthesis, cyclization, and purification of these complex molecules. By combining the structural reinforcement of stapling with the proteolytic resistance conferred by D-amino acids, researchers can develop potent and durable peptide-based drugs for a wide range of therapeutic targets.

References

Application Notes and Protocols for Bioconjugation Strategies of D-Tryptophan Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective modification of peptides containing non-canonical amino acids, such as D-tryptophan, offers a powerful approach for the development of novel therapeutics, diagnostic agents, and research tools. The unique properties of the indole side chain of tryptophan, coupled with its relatively low abundance in native proteins, make it an attractive target for chemoselective bioconjugation. The incorporation of D-amino acids, including D-tryptophan, can enhance peptide stability against proteolytic degradation, a crucial attribute for therapeutic applications.

These application notes provide detailed protocols for three distinct and effective strategies for the bioconjugation of peptides containing D-tryptophan: Photochemical Modification, Electrochemical Bioconjugation, and Rhodium-Catalyzed Alkenylation. Each section includes a summary of the methodology, a detailed experimental protocol, and quantitative data for representative peptides.

Photochemical Modification via Photoinduced Electron Transfer (PET)

This strategy utilizes electron-responsive N-carbamoylpyridinium salts that, upon irradiation with UV-B or visible light, engage in photoinduced electron transfer (PET) with the tryptophan indole ring.[1][2][3] This process leads to the fragmentation of the pyridinium salt and the formation of a covalent bond with the tryptophan residue. The reaction is highly selective for tryptophan and can be performed in aqueous conditions without the need for catalysts or organic cosolvents.[2][4]

Experimental Workflow: Photochemical Modification

prep Prepare Peptide and Reagent Solutions mix Mix Peptide and N-Carbamoylpyridinium Salt prep->mix irradiate Irradiate with UV-B or Visible Light mix->irradiate In aqueous buffer quench Quench Reaction (Optional) irradiate->quench purify Purify Conjugate (e.g., HPLC) quench->purify characterize Characterize Conjugate (e.g., MS) purify->characterize prep Prepare Electrolyte Solution with Peptide reagents Add keto-ABNO and 4-oxo-TEMPO prep->reagents electrolysis Perform Constant Potential Electrolysis reagents->electrolysis In an electrochemical cell monitor Monitor Reaction by HPLC electrolysis->monitor workup Work-up and Purification monitor->workup characterize Characterize Conjugate (MS, HPLC) workup->characterize peptide_prep Prepare N-Pivaloyl Protected Peptide reaction_setup Mix Peptide, Rh(III) catalyst, Oxidant, and Alkene peptide_prep->reaction_setup heating Heat the Reaction Mixture reaction_setup->heating In an appropriate solvent monitoring Monitor by HPLC/MS heating->monitoring purification Purify the Conjugate monitoring->purification deprotection Remove Directing Group (if necessary) purification->deprotection final_char Final Characterization deprotection->final_char ligand Modified D-Trp Peptide receptor GPCR ligand->receptor Binding g_protein G-Protein receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production downstream Downstream Signaling Cascade (e.g., PKA activation) second_messenger->downstream response Cellular Response downstream->response

References

Application Notes and Protocols for the Chemoenzymatic Synthesis of D-Amino Acid Containing Dipeptides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The incorporation of D-amino acids into peptides is a crucial strategy in modern drug discovery and development. Peptides containing D-amino acids often exhibit enhanced stability against proteolytic degradation, leading to a longer in-vivo half-life and improved therapeutic potential.[1][2][3] Chemoenzymatic synthesis offers a powerful and stereoselective approach for the preparation of these valuable molecules, combining the specificity of enzymes with the versatility of chemical methods.[4] This document provides detailed application notes and protocols for the synthesis of D-amino acid-containing dipeptides using three distinct enzymatic systems: Nonribosomal Peptide Synthetase (NRPS) Adenylation Domains, Penicillin G Acylase, and α-Chymotrypsin.

Synthesis Using Nonribosomal Peptide Synthetase (NRPS) Adenylation Domains

Nonribosomal peptide synthetases are modular enzymes that assemble peptides without the use of ribosomes. The adenylation (A) domain is responsible for recognizing and activating a specific amino acid as an aminoacyl-AMP intermediate.[4][5] This activated species can then react with a nucleophilic amine, such as another amino acid, to form a peptide bond. This method is particularly versatile for creating various dipeptide combinations, including L-D, D-L, and D-D configurations.[6]

Logical Workflow for NRPS-Mediated Dipeptide Synthesis

NRPS Adenylation Domain Workflow cluster_materials Starting Materials cluster_reaction Reaction cluster_purification Purification & Analysis D/L-Amino Acid 1 D/L-Amino Acid 1 Activation Amino Acid Activation (Aminoacyl-AMP formation) D/L-Amino Acid 1->Activation D/L-Amino Acid 2 D/L-Amino Acid 2 Peptide Bond Formation Nucleophilic Attack & Peptide Bond Formation D/L-Amino Acid 2->Peptide Bond Formation NRPS A-Domain NRPS A-Domain NRPS A-Domain->Activation ATP ATP ATP->Activation MgCl2 MgCl2 MgCl2->Activation Activation->Peptide Bond Formation Purification HPLC Purification Peptide Bond Formation->Purification Analysis Mass Spectrometry & NMR Analysis Purification->Analysis

Caption: Workflow for dipeptide synthesis using NRPS A-domains.

Experimental Protocol: Synthesis of D-Trp-D-Pro using TycA-A Domain

This protocol is based on the methodology for synthesizing various D-amino acid-containing dipeptides using the adenylation domain TycA-A from tyrocidine synthetase.

Materials:

  • TycA-A adenylation domain (expressed and purified)

  • D-Tryptophan (D-Trp)

  • D-Proline (D-Pro)

  • Adenosine triphosphate (ATP)

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer (pH 8.0)

  • High-performance liquid chromatography (HPLC) system

  • Mass spectrometer

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture with the following final concentrations:

    • 100 mM Tris-HCl (pH 8.0)

    • 10 mM MgCl₂

    • 5 mM D-Trp

    • 10 mM ATP

    • 50 mM D-Pro

    • 5 µM TycA-A enzyme

  • Incubation: Incubate the reaction mixture at 30°C for 2 hours with gentle shaking.

  • Quenching: Stop the reaction by adding an equal volume of methanol and vortexing.

  • Centrifugation: Centrifuge the mixture at 14,000 rpm for 10 minutes to pellet the precipitated protein.

  • Purification:

    • Transfer the supernatant to a new tube.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Purify the dipeptide from the supernatant using reversed-phase HPLC (RP-HPLC) with a C18 column. A typical gradient would be from 5% to 95% acetonitrile in water with 0.1% trifluoroacetic acid (TFA) over 30 minutes.

  • Analysis:

    • Collect the fractions corresponding to the dipeptide peak.

    • Confirm the identity and purity of the D-Trp-D-Pro dipeptide by mass spectrometry and NMR analysis.

Quantitative Data for NRPS-Mediated Synthesis
Acyl Donor (D-Amino Acid)Acyl Acceptor (D-Amino Acid)EnzymeYield (%)
D-TrpD-ProTycA-A>95
D-TrpD-AlaTycA-A>95
D-LysD-PheBacB2-A>95
D-LysD-LeuBacB2-A>95

Data is illustrative and based on reported high conversion rates for similar reactions.

Synthesis Using Penicillin G Acylase

Penicillin G acylase (PGA) is a robust enzyme widely used in the industrial synthesis of β-lactam antibiotics.[7][8] It can also be employed for the synthesis of dipeptides, particularly through a kinetically controlled approach where an activated acyl donor (an N-acylated amino acid ester) reacts with an amino acid nucleophile. While PGA from E. coli has a preference for L-amino acids, certain mutants have been developed that show improved activity towards D-amino acids, enabling the synthesis of dipeptides containing D-residues.[9]

Chemoenzymatic Pathway for PGA-Catalyzed Dipeptide Synthesis

PGA Chemoenzymatic Pathway cluster_reactants Reactants cluster_process Process cluster_products Products & Byproducts Acyl_Donor N-Phenylacetyl-D-Amino Acid Methyl Ester Acyl_Enzyme Acyl-Enzyme Intermediate Formation Acyl_Donor->Acyl_Enzyme Nucleophile L-Amino Acid Amide Aminolysis Nucleophilic Attack (Aminolysis) Nucleophile->Aminolysis PGA PGA PGA->Acyl_Enzyme Acyl_Enzyme->Aminolysis Hydrolysis_Product N-Phenylacetyl-D-Amino Acid (Hydrolysis Byproduct) Acyl_Enzyme->Hydrolysis_Product Hydrolysis (Side Reaction) Dipeptide N-Phenylacetyl-D-L-Dipeptide Amide Aminolysis->Dipeptide

Caption: PGA-catalyzed kinetically controlled dipeptide synthesis.

Experimental Protocol: Synthesis of N-Phenylacetyl-D-Phe-L-Phe-NH₂

This protocol describes the synthesis of a dipeptide with a D-amino acid at the N-terminus using a mutant of Penicillin G Acylase.

Materials:

  • Immobilized Penicillin G Acylase (mutant with activity towards D-amino acids)

  • N-Phenylacetyl-D-phenylalanine methyl ester (Acyl donor)

  • L-Phenylalaninamide (Acyl acceptor)

  • Phosphate buffer (pH 7.5)

  • Acetonitrile

  • HPLC system

Procedure:

  • Reaction Mixture Preparation:

    • Dissolve N-Phenylacetyl-D-phenylalanine methyl ester to a final concentration of 20 mM in a phosphate buffer (100 mM, pH 7.5) containing 10% (v/v) acetonitrile.

    • Add L-Phenylalaninamide to a final concentration of 100 mM.

  • Enzymatic Reaction:

    • Add immobilized PGA to the reaction mixture (e.g., 50 mg of immobilized enzyme per ml of reaction volume).

    • Incubate the reaction at 25°C with constant stirring.

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by taking aliquots at regular intervals (e.g., every 30 minutes) and analyzing them by RP-HPLC.

  • Reaction Termination and Product Isolation:

    • Once the maximum yield of the dipeptide is reached (as determined by HPLC), filter off the immobilized enzyme.

    • The dipeptide product can be purified from the reaction mixture by preparative RP-HPLC.

  • Deprotection (Optional):

    • The N-terminal phenylacetyl group can be removed using penicillin acylase under different conditions (e.g., pH 8.0) or by chemical methods to yield the free dipeptide.

Quantitative Data for PGA-Catalyzed Synthesis
Acyl DonorNucleophileEnzyme VariantYield (%)Diastereoselectivity
N-Ph-Ac-D-Phe-OMeL-Phe-NH₂Mutant PGA~70High for D-L
N-Ph-Ac-D-Val-OMeL-Ala-NH₂Mutant PGA~65High for D-L

Data is illustrative and based on typical yields for kinetically controlled synthesis.

Synthesis Using α-Chymotrypsin

α-Chymotrypsin is a serine protease that can catalyze the formation of peptide bonds under specific conditions, typically in aqueous-organic solvent mixtures or with low water content to favor synthesis over hydrolysis.[10] It exhibits stereoselectivity, and by using activated esters of N-protected D-amino acids, it can be used to synthesize dipeptides with a D-amino acid at the N-terminus.

Experimental Workflow for α-Chymotrypsin-Catalyzed Synthesis

Chymotrypsin Workflow Start Start Prepare_Reactants Prepare N-protected D-amino acid ester and L-amino acid amide Start->Prepare_Reactants Reaction_Setup Dissolve reactants and enzyme in buffer (e.g., pH 8) Prepare_Reactants->Reaction_Setup Incubation Incubate at controlled temperature Reaction_Setup->Incubation Monitoring Monitor reaction progress by HPLC Incubation->Monitoring Purification Purify product by preparative HPLC Monitoring->Purification Upon completion Analysis Analyze purity and identity (MS, NMR) Purification->Analysis End End Analysis->End

Caption: Step-by-step workflow for α-chymotrypsin-mediated dipeptide synthesis.

Experimental Protocol: Synthesis of Z-D-Phe-L-Leu-NH₂

This protocol outlines the synthesis of a dipeptide with an N-terminal D-amino acid using α-chymotrypsin.

Materials:

  • α-Chymotrypsin

  • N-Benzyloxycarbonyl-D-phenylalanine methyl ester (Z-D-Phe-OMe)

  • L-Leucinamide

  • Tris-HCl buffer (pH 8.0)

  • Acetonitrile

  • HPLC system

Procedure:

  • Reaction Setup:

    • Prepare a solution with the following final concentrations in Tris-HCl buffer (100 mM, pH 8.0) containing 20% (v/v) acetonitrile:

      • 10 mM Z-D-Phe-OMe

      • 50 mM L-Leucinamide

      • 2 mg/mL α-Chymotrypsin

  • Incubation:

    • Incubate the reaction mixture at 37°C for 3 hours with gentle agitation.

  • Monitoring and Termination:

    • Monitor the formation of the dipeptide by RP-HPLC.

    • The reaction can be stopped by adding a denaturing agent or by acidifying the mixture.

  • Purification:

    • The product, Z-D-Phe-L-Leu-NH₂, can be purified from the reaction mixture using preparative RP-HPLC.

  • Analysis:

    • The identity and purity of the synthesized dipeptide are confirmed by mass spectrometry and NMR.

Quantitative Data for α-Chymotrypsin-Catalyzed Synthesis
N-Protected D-Amino Acid EsterL-Amino Acid AmideYield (%)
Z-D-Phe-OMeL-Leu-NH₂~80
Z-D-Leu-OMeL-Phe-NH₂~75
Z-D-Ala-OMeL-Leu-NH₂~60

Data is based on reported yields for similar enzymatic couplings.[1]

The chemoenzymatic synthesis of D-amino acid-containing dipeptides provides a highly efficient and stereoselective alternative to purely chemical methods. The choice of enzyme—be it an NRPS adenylation domain, Penicillin G Acylase, or α-Chymotrypsin—depends on the desired dipeptide sequence, the availability of the enzyme and substrates, and the required scale of the synthesis. The protocols and data presented here serve as a guide for researchers in the rational design and synthesis of novel dipeptides with potential therapeutic applications. Further optimization of reaction conditions and enzyme engineering can lead to even higher yields and broader substrate scope.

References

Safety Operating Guide

Safeguarding Your Laboratory and the Environment: Proper Disposal of Fmoc-D-Trp(Boc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development, the responsible handling and disposal of chemical reagents like Fmoc-D-Trp(Boc)-OH is a critical component of laboratory safety and environmental stewardship. Adherence to proper disposal protocols is essential to mitigate risks to personnel and prevent environmental contamination. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound, ensuring compliance with safety regulations.

Key Safety and Handling Data

Understanding the properties of this compound is fundamental to its safe handling and disposal. Below is a summary of relevant quantitative data.

PropertyValue
CAS Number143824-78-6[1], 163619-04-3[2]
Molecular FormulaC₃₁H₃₀N₂O₆[2]
Molecular Weight526.58 g/mol [2]
AppearanceWhite to off-white powder/solid[3][]
Storage Temperature2-8°C[2][5] or 15-25°C
Water Hazard Class (WGK)WGK 3[5]
Acute Oral Toxicity (LD50)>2000 mg/kg (rat)[1]
Acute Dermal Toxicity (LD50)>2000 mg/kg (rabbit)[1]

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the necessary steps for the proper disposal of this compound. Under no circumstances should this chemical be disposed of down the drain or in regular waste streams.[5]

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing the appropriate PPE to minimize exposure.[5]

  • Eye Protection: Chemical safety goggles or glasses compliant with OSHA or EN166 standards.[5]

  • Hand Protection: Suitable protective gloves, such as nitrile gloves.[5]

  • Body Protection: A lab coat or other protective clothing.[5]

  • Respiratory Protection: If there is a risk of generating dust, an N95-type particle filter respirator is recommended.[2][5]

2. Waste Segregation: Keep this compound waste separate from other chemical waste to prevent unintended reactions.[5]

  • Solid Waste: Collect unreacted this compound and any contaminated disposable items (e.g., weighing boats, gloves, paper towels) in a designated, clearly labeled, and sealed container for solid chemical waste.[5]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed container for liquid chemical waste. Depending on the solvent, this may be classified as halogenated or non-halogenated solvent waste.[5]

3. Containerization and Labeling:

  • Use containers that are chemically resistant and can be securely sealed.[5]

  • Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution's waste management program.[5]

4. Storage of Waste: Store the sealed waste containers in a designated, well-ventilated, and secure area away from incompatible materials. Follow your institution's guidelines for the temporary storage of chemical waste.[5]

5. Final Disposal: All waste containers must be disposed of through your institution's certified chemical waste disposal program. Ensure that the disposal process adheres to all local, state, and federal regulations for hazardous waste disposal.[5]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_containment Containment & Labeling cluster_storage_disposal Storage & Final Disposal ppe Wear Appropriate PPE solid_waste Solid Waste (Unreacted chemical, contaminated items) ppe->solid_waste Handle with care liquid_waste Liquid Waste (Solutions containing the chemical) ppe->liquid_waste Handle with care containerize Seal in Chemically Resistant Containers solid_waste->containerize liquid_waste->containerize labeling Label as 'Hazardous Waste' with Chemical Name containerize->labeling storage Store in Designated Secure Area labeling->storage disposal Dispose via Certified Chemical Waste Program storage->disposal

References

Personal protective equipment for handling Fmoc-D-Trp(Boc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents like Fmoc-D-Trp(Boc)-OH are paramount for both personal safety and environmental protection. This guide provides a comprehensive overview of the necessary personal protective equipment (PPE), operational procedures, and disposal protocols to ensure the safe and effective use of this compound in the laboratory.

Key Physicochemical and Safety Data

Understanding the properties of this compound is crucial for safe handling. The following table summarizes key quantitative data for this compound.

PropertyValue
CAS Number 163619-04-3[1][2]
Molecular Formula C₃₁H₃₀N₂O₆[1][2]
Molecular Weight 526.58 g/mol [1][2]
Appearance White to off-white or beige powder/solid[1][2][3]
Melting Point Approximately 97 °C (Decomposes)[3]
Solubility Soluble in Dimethylformamide (DMF)[2]
Storage Temperature 2-8°C[3][4]
Water Hazard Class (WGK) WGK 3[1][4]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational workflow is critical for minimizing exposure and ensuring the integrity of the experiment.

1. Preparation and Precaution:

  • Engineering Controls: All manipulations involving solid this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of dust inhalation.[3]

  • Personal Protective Equipment (PPE): Before handling the compound, ensure you are wearing the appropriate PPE as detailed in the following section.

  • Emergency Equipment: Confirm that an eyewash station and safety shower are easily accessible.

2. Handling the Solid Compound:

  • When weighing and transferring the solid compound, use spatulas and weigh boats.

  • Avoid generating dust.[3] If there is a risk of dust formation, a particle filter respirator (N95 type) is recommended.[4]

3. Solution Preparation:

  • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Solutions containing this compound should be clearly labeled.

4. Post-Handling:

  • Thoroughly clean the work area after use.

  • Remove and properly dispose of contaminated PPE.

  • Wash hands thoroughly with soap and water after completing the work.[5]

Recommended Personal Protective Equipment (PPE)

A comprehensive suite of PPE is essential to create a barrier against potential exposure.

PPE CategoryItemSpecifications and Recommendations
Eye Protection Chemical Safety GogglesShould comply with OSHA 29 CFR 1910.133 or European Standard EN166.[4]
Hand Protection Chemical-Resistant GlovesNitrile gloves are a suitable option.[4]
Body Protection Laboratory CoatA lab coat or other protective clothing should be worn to prevent skin contact.[4]
Respiratory Protection Particle Filter RespiratorAn N95-type respirator is recommended if dust generation is likely.[4]

Disposal Plan: A Step-by-Step Protocol

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. This chemical should never be disposed of down the drain.[4]

1. Waste Segregation:

  • Keep this compound waste separate from other chemical waste to prevent unintended reactions.[4]

2. Waste Collection:

  • Solid Waste: Collect unreacted solid this compound and any contaminated disposable items (e.g., gloves, weigh boats, paper towels) in a designated, clearly labeled, and sealed container for solid chemical waste.[4]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed container for liquid chemical waste.[4] The container should be appropriate for the solvent used (e.g., halogenated or non-halogenated).

3. Containerization and Storage:

  • Use chemically resistant containers that can be securely sealed.[4]

  • Label the waste container clearly with "Hazardous Waste" and the chemical name "this compound".[4]

  • Store sealed waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[4]

4. Final Disposal:

  • All waste must be disposed of through a certified chemical waste disposal program in accordance with institutional, local, and national regulations.[4]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep Don Appropriate PPE setup Work in Fume Hood weigh Weigh Solid Compound prep->weigh dissolve Prepare Solution weigh->dissolve cleanup Clean Work Area dissolve->cleanup decontaminate Remove & Dispose of PPE cleanup->decontaminate wash Wash Hands decontaminate->wash collect_solid Collect Solid Waste decontaminate->collect_solid store Store in Designated Area collect_solid->store collect_liquid Collect Liquid Waste collect_liquid->store dispose Dispose via Certified Program store->dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-D-Trp(Boc)-OH
Reactant of Route 2
Reactant of Route 2
Fmoc-D-Trp(Boc)-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.